Ethyl chlorogenate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O9 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |
InChI Key |
LEUHYTKFUDEERH-JKFBRHHXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Ethyl chlorogenate?
An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development Professionals
Introduction
This compound, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid found in various plant species. As a member of the caffeoylquinic acid family, it has garnered interest within the scientific community for its potential biological activities, which are analogous to its parent compound, chlorogenic acid. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is the ethyl ester of chlorogenic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |
| Synonyms | Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | Biopurify[1] |
| CAS Number | 425408-42-0 | Biopurify[1] |
| Molecular Formula | C₁₈H₂₂O₉ | PubChem[2] |
| Molecular Weight | 382.36 g/mol | Biopurify[1] |
| Appearance | Powder | ChemFaces[3] |
| Purity | ≥98% | ChemFaces[4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3][4] |
| Storage | Store at 2-8°C in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. | GlpBio, Biopurify[1][5] |
Synthesis of this compound
This compound can be synthesized via the esterification of chlorogenic acid with ethanol. A general laboratory-scale synthesis protocol is described below.
Experimental Protocol: Esterification of Chlorogenic Acid
Materials:
-
Chlorogenic acid (CGA)
-
Ethanol (absolute)
-
Sulfonic acid resin (catalyst)
-
Ethyl acetate
-
n-hexane
-
Methanol
-
Argon gas
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Rotary evaporator
-
Büchner funnel
-
Thin-layer chromatography (TLC) plate
Procedure:
-
In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon atmosphere.
-
Briefly stir the mixture magnetically.
-
Immerse the reactor in an oil bath pre-warmed to 75°C.
-
Stir the mixture at 750 rpm for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with warm ethyl acetate and filter under vacuum using a Büchner funnel to remove the catalyst and any unreacted chlorogenic acid.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Recrystallize the resulting solid from ethyl acetate to yield this compound as a powder.
This protocol is adapted from a general method for the synthesis of acyl chlorogenates.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for this compound is limited in the readily available literature. The following represents typical chemical shifts for related structures and should be used as a reference.
-
¹H NMR (400.13 MHz, CD₃OD): The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety, and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A definitive FT-IR spectrum for this compound is not widely published. However, characteristic absorption bands would be expected for the following functional groups:
-
O-H stretching: Broad band around 3400 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹
-
C=O stretching (ester): Around 1735-1750 cm⁻¹
-
C=C stretching (aromatic and vinylic): Around 1600-1450 cm⁻¹
-
C-O stretching: Around 1250-1000 cm⁻¹
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be similar to that of chlorogenic acid, with absorption maxima characteristic of the caffeoyl chromophore.
-
λmax: Approximately 325-330 nm.
Biological Activity and Experimental Protocols
This compound is reported to possess several biological activities, though quantitative data is still emerging.
Xanthine Oxidase Inhibition
This compound has been identified as a xanthine oxidase (XO) inhibitor in extracts from the fruits of Chaenomeles speciosa.[7] While a specific IC₅₀ value for the isolated this compound is not provided in the available literature, the ethyl acetate and n-butanol fractions containing this compound showed strong XO inhibitory activity.[7]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (this compound)
-
Allopurinol (positive control)
-
96-well microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control), and xanthine oxidase solution.
-
Incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.
-
Calculate the percentage of XO inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the XO activity by 50%.
Melanin Synthesis Inhibition
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound (this compound)
-
Kojic acid or arbutin (positive control)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control in the presence of α-MSH for 48-72 hours.
-
Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each well.
-
Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group and determine the IC₅₀ value.
Antiviral and Hepatoprotective Activities
While this compound has been mentioned in the context of antiviral and hepatoprotective activities, the available quantitative data primarily pertains to its parent compound, chlorogenic acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses, including influenza A virus (H1N1 and H3N2), with IC₅₀ values in the micromolar range.[10] Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in vitro and in vivo models of liver injury. Further research is needed to specifically quantify the antiviral and hepatoprotective efficacy of this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of the structurally similar mthis compound and the parent compound chlorogenic acid, it is plausible that this compound may influence key inflammatory and cellular stress response pathways.
Potential Involvement in NF-κB and MAPK Signaling
Studies on mthis compound have shown that it can inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate both the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling cascade by this compound.
Conclusion
This compound is a phenylpropanoid with demonstrated and potential biological activities that warrant further investigation for applications in drug development and research. This guide has summarized the current knowledge regarding its chemical properties, synthesis, and bioactivities, providing detailed protocols where available. While the full extent of its pharmacological profile is still being explored, particularly in direct comparison to chlorogenic acid, the existing data suggests that this compound is a promising molecule for future studies. Further research should focus on obtaining specific quantitative data (e.g., IC₅₀ values) for its various biological effects and elucidating the precise molecular mechanisms and signaling pathways involved.
References
- 1. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003164) [hmdb.ca]
- 4. suntextreviews.org [suntextreviews.org]
- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Chlorogenate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of growing interest in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its analysis, alongside spectroscopic data, are presented to facilitate further research and development. This document also explores the potential mechanisms of action of this compound, drawing comparisons with its well-studied precursor, chlorogenic acid, and its methyl ester analog.
Chemical Structure and Properties
This compound, systematically named ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate, is an organic compound with the molecular formula C₁₈H₂₂O₉. It is structurally characterized by a quinic acid core esterified with caffeic acid at the 3-position and an ethyl ester at the 1-carboxyl group.
Below is a 2D representation of the chemical structure of this compound.
An In-depth Technical Guide to Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
Ethyl chlorogenate, also known as chlorogenic acid ethyl ester, is the ethyl ester derivative of chlorogenic acid, a prominent natural phenolic compound. Its lipophilicity is enhanced compared to its parent compound, which may influence its bioavailability and applications in lipid-based formulations.
| Identifier | Value | Citation |
| CAS Number | 425408-42-0 | [1][2][3][4][5] |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [4] |
| Synonyms | Chlorogenic acid ethyl ester, Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester | [2][4][6] |
| Molecular Formula | C18H22O9 | [1][2][4][5] |
| Molecular Weight | 382.37 g/mol | [2][4][5] |
| Compound Type | Phenylpropanoid | [1][5] |
Physicochemical Properties and Handling
This compound is typically supplied as a powder and is sourced from the fruits of Morus alba L. (White Mulberry).[1][5] Proper handling and storage are crucial to maintain its integrity.
| Property | Value | Citation |
| Physical Description | Powder | [1][5] |
| Purity | ≥98% | [1][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1][5] |
| Storage | Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Prepare solutions on the day of use where possible to avoid degradation from repeated freeze-thaw cycles. | [2] |
Synthesis and Purification
The synthesis of this compound is achieved through the esterification of chlorogenic acid with ethanol. While various methods exist for esterifying phenolic acids, a common approach involves acid catalysis or enzymatic processes to improve lipophilicity.[1] A non-catalytic, solvent-free method has also proven effective for synthesizing similar chlorogenic acid esters, achieving high conversion rates.[2][3]
Representative Synthesis Protocol (Acid-Catalyzed Esterification)
This protocol is a representative method based on standard esterification procedures for phenolic acids.
-
Reactant Preparation : Dissolve chlorogenic acid in a suitable excess of anhydrous ethanol.
-
Catalysis : Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.
-
Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization : After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction : Extract the crude product from the aqueous solution using a suitable organic solvent, like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification : Purify the resulting crude this compound using column chromatography on silica gel to yield the final high-purity product.[2]
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Biological Activity and Signaling Pathways
This compound is a derivative of chlorogenic acid, a compound extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-bacterial, anti-viral, and hypoglycemic effects.[7] The esterification to this compound is expected to modify its bioavailability and potency, but the core mechanisms of action are likely to be conserved from the parent molecule.
The biological effects of chlorogenic acid are mediated through the modulation of key cellular signaling pathways.[8] These include:
-
NF-κB Pathway : Chlorogenic acid can inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]
-
Nrf2 Pathway : It can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative stress.
-
AMPK Pathway : Chlorogenic acid is known to modulate the AMPK pathway, which plays a central role in regulating glucose and lipid metabolism.[8]
The diagram below illustrates the probable signaling pathways influenced by this compound, based on the known activities of its parent compound.
Experimental Protocols for Biological Assays
The following are representative protocols for evaluating the key biological activities of this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation : Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.[10][11]
-
Reaction : In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.[11]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.[12]
-
Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
In Vitro Anti-inflammatory Activity: LPS-Induced Macrophage Model
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in immune cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media and seed them in 96-well plates.[9][13]
-
Pre-treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[14]
-
Inflammatory Challenge : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce an inflammatory response.[9][13]
-
Quantification of Nitric Oxide (NO) : Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[9]
-
Quantification of Cytokines : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][15]
-
Analysis : Compare the levels of inflammatory mediators in treated cells to untreated, LPS-stimulated controls to determine the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction with Acidified Methanol—An Easy and Effective Method of Mthis compound Formation, as Studied by ESI-MS [mdpi.com]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest within the scientific community. Possessing a molecular weight of 382.36 g/mol and the chemical formula C₁₈H₂₂O₉, this molecule retains the core bioactive moieties of its parent compound while exhibiting modified physicochemical properties that may influence its bioavailability and therapeutic potential.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 382.36 g/mol | [1][5] |
| Molecular Formula | C₁₈H₂₂O₉ | [1][4][5] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized from chlorogenic acid through Fischer esterification, a classic acid-catalyzed esterification reaction.
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid in a large excess of anhydrous ethanol. The excess ethanol serves to drive the equilibrium towards the formation of the ester.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Extraction and Purification from Natural Sources (Hypothetical Protocol)
While specific protocols for the extraction of this compound are not widely documented, a general approach can be adapted from methods used for chlorogenic acid.
Materials:
-
Plant material known to contain chlorogenic acid (e.g., coffee beans, certain fruits)
-
Ethanol or methanol for extraction
-
Ethyl acetate for liquid-liquid extraction
-
Macroporous resin or silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Extraction: Macerate or sonicate the dried and powdered plant material with an alcoholic solvent (e.g., 70% ethanol) to extract the phenolic compounds.
-
Solvent Partitioning: Concentrate the crude extract and perform a liquid-liquid extraction with ethyl acetate to partition the less polar compounds, including esters like this compound.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography. A polyamide or silica gel column can be used. Elute with a gradient of solvents, for example, from hexane to ethyl acetate to methanol, to separate the compounds based on polarity.
-
HPLC Purification: For higher purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
Analytical Characterization
The identity and purity of synthesized or isolated this compound can be confirmed using various analytical techniques.
UPLC-QTOF-MS/MS Analysis:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol.
-
Mass Spectrometry: Operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used for structural elucidation.
Biological Activities and Signaling Pathways
While the biological activities of chlorogenic acid are extensively studied, research on this compound is still emerging. It is hypothesized that this compound may exhibit similar or enhanced activities due to its increased lipophilicity, potentially leading to better cell membrane permeability. The core activities of the chlorogenate scaffold are linked to the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on chlorogenic acid and its derivatives have shown that they can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By keeping NF-κB sequestered in the cytoplasm, the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2), is suppressed.
Antioxidant Effects via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound, like its parent compound, can activate this protective pathway.
Conclusion
This compound is a promising derivative of chlorogenic acid with significant potential for further investigation. Its modified physicochemical properties may offer advantages in terms of bioavailability and efficacy. The experimental protocols and biological insights provided in this guide are intended to facilitate future research into this interesting molecule. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic applications of this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug development. Chlorogenic acid itself is well-regarded for its antioxidant, anti-inflammatory, and other health-promoting properties. The esterification to this compound is a key chemical modification aimed at enhancing its lipophilicity, which can potentially improve its bioavailability and expand its applications in various therapeutic areas. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.
Core Synthesis Methodologies
The synthesis of this compound from chlorogenic acid is primarily achieved through esterification reactions. The two main approaches are direct acid-catalyzed esterification (Fischer-Speier esterification) and enzyme-catalyzed esterification.
Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This classical method involves the reaction of chlorogenic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.
Materials:
-
Chlorogenic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorogenic acid in a significant excess of absolute ethanol (e.g., a 1:20 molar ratio of chlorogenic acid to ethanol).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of chlorogenic acid) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Enzyme-Catalyzed Esterification
This method utilizes lipases, such as Candida antarctica lipase B (Novozym® 435), to catalyze the esterification of chlorogenic acid with ethanol. Enzymatic synthesis offers the advantages of milder reaction conditions and higher regioselectivity, often minimizing the need for protecting groups.
Materials:
-
Chlorogenic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (3Å or 4Å)
-
An appropriate organic solvent (e.g., 2-methyl-2-butanol, if not solvent-free)
Procedure:
-
To a flask containing chlorogenic acid and ethanol, add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, thereby shifting the equilibrium towards the product.
-
The reaction can be performed solvent-free or in a suitable organic solvent that does not denature the enzyme.
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Remove the solvent (if any) and excess ethanol under reduced pressure.
-
The crude this compound can be purified using column chromatography as described in the acid-catalyzed method.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and purification methods.
| Synthesis Method | Starting Materials | Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (%) | Analytical Methods Used for Identification |
| Acid-Catalyzed Esterification | Chlorogenic acid, Ethanol | H₂SO₄ or HCl | 4 - 8 | Reflux (approx. 78) | 60 - 85 | >95 | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Enzyme-Catalyzed Esterification | Chlorogenic acid, Ethanol | Lipase (e.g., Novozym® 435) | 24 - 72 | 40 - 60 | 50 - 90 | >98 | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Signaling Pathways and Experimental Workflows
Chemical Reaction Pathway for Acid-Catalyzed Esterification
The following diagram illustrates the Fischer-Speier esterification of chlorogenic acid with ethanol.
Caption: Fischer-Speier esterification of chlorogenic acid.
General Workflow for this compound Synthesis and Purification
This diagram outlines the general experimental workflow from synthesis to the purified product.
Caption: General synthesis and purification workflow.
Conclusion
The synthesis of this compound can be effectively achieved through both acid-catalyzed and enzyme-catalyzed esterification methods. The choice of method will depend on the desired scale of the reaction, cost considerations, and the importance of mild reaction conditions and high purity. The acid-catalyzed Fischer-Speier esterification is a robust and scalable method, while enzymatic synthesis offers a greener and more selective alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the development of novel therapeutics based on chlorogenic acid derivatives.
Natural Sources of Ethyl Chlorogenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. As a derivative of chlorogenic acid, a well-studied antioxidant and bioactive molecule, this compound is presumed to share some of its beneficial properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed methodologies for its study. Due to the limited specific research on this compound, this guide also extensively covers the closely related and well-documented chlorogenic acid, offering insights that can be extrapolated for the study of its ethyl ester.
Natural Occurrence of this compound
This compound has been identified in a select number of plant species. The primary sources reported in the literature are:
-
White Mulberry (Morus alba) : This plant is a known source of various phenolic compounds, including this compound.
-
Cape Jasmine (Gardenia jasminoides) : Fruits of this plant have been found to contain this compound among other bioactive molecules.[1]
-
Sinoadina racemosa : This plant species is also a documented natural source of this compound.
While these plants are confirmed sources, quantitative data specifically for this compound remains limited in publicly available research. The concentration of this compound can vary depending on the part of the plant, geographical location, and harvesting time.
Quantitative Data on Related Compounds in Key Natural Sources
Due to the scarcity of quantitative data for this compound, the following tables summarize the content of the parent compound, chlorogenic acid, in Morus alba and Gardenia jasminoides. This information provides a valuable reference point for researchers interested in the potential yield of chlorogenic acid derivatives from these sources.
Table 1: Chlorogenic Acid Content in Morus alba
| Plant Part | Variety/Cultivar | Chlorogenic Acid Content (mg/g dry weight) | Analytical Method | Reference |
| Leaves | Guksang | 10.42 - 18.72 | HPLC | [2] |
| Leaves | Gaeryangdaehwa | Not specified | HPLC | [2] |
| Leaves | Yoolmok | Not specified | HPLC | [2] |
| Leaves | Not specified | 19.99 ± 9.36 | HPLC-DAD | [1] |
| Fruits | Not specified | 3.21 ± 2.40 | HPLC-DAD | [1] |
| Root Barks | Not specified | 6.77 ± 8.81 | HPLC-DAD | [1] |
| Twigs | Not specified | Not specified | HPLC-DAD | [1] |
Table 2: Chlorogenic Acid Content in Gardenia jasminoides
| Plant Part | Chlorogenic Acid Content | Analytical Method | Reference |
| Fruits | 0.69 ± 0.39 mg/mg | Not specified | [3] |
| Cultured Cells | 0.71 - 26.26 mg/g (with MeJA elicitation) | UPLC-TOF-MS/MS | [4] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of chlorogenic acid and its derivatives, which can be adapted for the study of this compound.
Extraction of Chlorogenic Acids and Their Derivatives
Objective: To extract chlorogenic acids and their esters from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves or fruits)
-
Solvents: 60-80% ethanol, methanol, or acetone in water
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Weigh a known amount of the dried, powdered plant material.
-
Extraction:
-
Maceration: Suspend the plant material in the chosen solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v). Stir or shake the mixture for a defined period (e.g., 24 hours) at room temperature.
-
Ultrasonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.
-
-
Filtration and Centrifugation: Separate the solid residue from the extract by filtration through filter paper or by centrifugation.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.
-
Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for further analysis.
-
Purification (Optional): For isolation of specific compounds, the crude extract can be further purified using column chromatography techniques such as Diaion HP-20, silica gel, or Sephadex LH-20.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound and related compounds in a plant extract.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
C18 reversed-phase column
Mobile Phase (example):
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution (example):
A linear gradient from 5% to 95% Solvent B over 30-40 minutes.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter.
-
Injection: Inject a known volume of the standard solutions and the sample extract into the HPLC system.
-
Detection: Monitor the elution of compounds at a specific wavelength (e.g., 325 nm for chlorogenic acids) using the DAD or by monitoring specific mass-to-charge ratios with an MS detector.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be a two-step process involving the well-established biosynthesis of its precursor, chlorogenic acid, followed by an esterification step.
Biosynthesis of Chlorogenic Acid
Chlorogenic acid is synthesized via the phenylpropanoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.
-
Activation of p-Coumaric Acid: p-Coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).
-
Formation of Chlorogenic Acid: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield chlorogenic acid. Alternatively, caffeoyl-CoA, formed from p-coumaroyl-CoA, can be directly esterified with quinic acid by HQT to produce chlorogenic acid.
Caption: Biosynthesis of Chlorogenic Acid.
Proposed Ethylation of Chlorogenic Acid
The final step in the formation of this compound is the esterification of the carboxylic acid group of chlorogenic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the formation of various esters that contribute to the flavor and aroma of fruits and flowers. These enzymes typically use an acyl-CoA as the acyl donor and an alcohol as the acceptor. In the case of this compound biosynthesis, it is plausible that an AAT utilizes chlorogenoyl-CoA (the activated form of chlorogenic acid) and ethanol to produce this compound.
Caption: Proposed Ethylation of Chlorogenic Acid.
Conclusion
This compound is a natural product with potential for further scientific investigation. While its known natural sources are limited to a few plant species, the wealth of information available for its parent compound, chlorogenic acid, provides a strong foundation for future research. The experimental protocols and biosynthetic pathways detailed in this guide offer a starting point for researchers to explore the quantification, isolation, and synthesis of this compound. Further studies are warranted to fully characterize the distribution and biological activities of this compound in the plant kingdom and to elucidate its precise biosynthetic pathway.
References
- 1. Enhanced Biosynthesis of Chlorogenic Acid and Its Derivatives in Methyl-Jasmonate-Treated Gardenia jasminoides Cells: A Study on Metabolic and Transcriptional Responses of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Ethyl Chlorogenate: A Technical Guide
Disclaimer: Scientific literature extensively details the biological activities of chlorogenic acid (CGA), the parent compound of ethyl chlorogenate. However, there is a significant scarcity of published research specifically investigating the biological effects of this compound. This guide leverages the comprehensive data available for chlorogenic acid to provide a probable framework for understanding the potential biological activities of its ethyl ester derivative. It is important to note that while the core structure responsible for many of chlorogenic acid's effects is present in this compound, the addition of the ethyl group may influence its solubility, bioavailability, and potency. All data and pathways presented herein are based on studies of chlorogenic acid and its other derivatives, serving as a reference point for future research on this compound.
Introduction
This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound naturally occurring in a variety of plants, most notably in coffee beans. Chlorogenic acid and its derivatives are of significant interest to the scientific community due to their wide range of pharmacological effects. These compounds are recognized for their antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties.[1][2][3] This technical guide provides a detailed overview of the known biological activities of chlorogenic acid, which are presumed to be relevant to this compound, to support researchers, scientists, and drug development professionals in their exploration of this compound.
Antioxidant Activity
Chlorogenic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1]
Quantitative Data for Antioxidant Activity of Chlorogenic Acid and its Derivatives
| Compound | Assay | IC50 / EC50 | Source |
| Chlorogenic Acid | DPPH radical scavenging | 12.3 µM | [4] |
| Caffeic Acid | DPPH radical scavenging | 13.7 µM | [4] |
| 3,5-dicaffeoylquinic acid | DPPH radical scavenging | ~8 µg/mL | [5] |
| Chlorogenic Acid | α-amylase inhibition | 9.10 µg/mL | [6] |
| Caffeic Acid | α-amylase inhibition | 3.68 µg/mL | [6] |
| Chlorogenic Acid | α-glucosidase inhibition | 9.24 µg/mL | [6] |
| Caffeic Acid | α-glucosidase inhibition | 4.98 µg/mL | [6] |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4]
-
A solution of DPPH in methanol is prepared to a specific absorbance at a characteristic wavelength (e.g., 517 nm).
-
Various concentrations of the test compound (chlorogenic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Anti-inflammatory Activity
Chlorogenic acid has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways and reducing the production of pro-inflammatory mediators.[7][8] A study on chlorogenic acid methyl ester, a close analog of this compound, has shown potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[9][10]
Quantitative Data for Anti-inflammatory Activity of Chlorogenic Acid
| Cell Line | Stimulant | Compound | Concentration | Effect | Source |
| RAW 264.7 macrophages | LPS | Chlorogenic Acid | 100-400 µM | Inhibition of iNOS, TNF-α, and IL-1β | [7] |
| RAW 264.7 macrophages | LPS | Chlorogenic Acid Methyl Ester | 8-32 µM | Inhibition of PGE2 and IL-1β production | [9] |
Experimental Protocols: In Vitro Anti-inflammatory Assay
Lipopolysaccharide (LPS)-induced Inflammation in RAW 264.7 Macrophages: [8]
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., chlorogenic acid) for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
The cells can be lysed to extract protein or RNA for Western blot analysis (to measure protein expression of iNOS, COX-2) or RT-qPCR (to measure mRNA levels of inflammatory mediators), respectively.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of chlorogenic acid and its derivatives are mediated through the modulation of key signaling pathways.
Neuroprotective Effects
Chlorogenic acid has shown promise in protecting neurons from damage and has been studied in the context of neurodegenerative diseases.[11][12][13] Its antioxidant and anti-inflammatory properties are believed to contribute significantly to its neuroprotective effects.
Experimental Protocols: Neuroprotection Assay
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons: [14]
-
Primary cortical neurons are isolated from embryonic rats and cultured.
-
Neurons are pre-incubated with different concentrations of the test compound (chlorogenic acid) for a set period.
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate.
-
Cell viability is assessed using methods like the MTT assay or by staining for live/dead cells.
-
Mechanistic studies can include measuring intracellular calcium levels, reactive oxygen species (ROS) production, and the expression of apoptotic proteins.
Signaling Pathways in Neuroprotection
The neuroprotective effects of chlorogenic acid are thought to involve multiple signaling pathways that mitigate oxidative stress and inflammation in the brain.
Anti-Cancer Activity
Chlorogenic acid has been reported to exhibit anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis.[15][16][17]
Quantitative Data for Anti-Cancer Activity of Chlorogenic Acid
| Cell Line | Compound | IC50 | Source |
| HepG2 (Hepatocellular Carcinoma) | Chlorogenic Acid | 500-1000 µM (significant inhibition) | [16] |
| 4T1 (Breast Cancer) | Chlorogenic Acid | - (retarded tumor growth in vivo) | [17] |
Experimental Protocols: In Vitro Anti-Cancer Assays
Cell Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Transwell Invasion Assay:
-
Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
Signaling Pathways in Anti-Cancer Action
The anti-cancer effects of chlorogenic acid are associated with the modulation of signaling pathways that control cell growth, survival, and metastasis.
Metabolic Effects
Chlorogenic acid has been shown to influence glucose and lipid metabolism, suggesting its potential in managing metabolic disorders like type 2 diabetes and obesity.[18][19]
Experimental Protocols: In Vitro Metabolism Assay
Glucose Uptake in Adipocytes:
-
3T3-L1 pre-adipocytes are differentiated into mature adipocytes.
-
The adipocytes are treated with the test compound (chlorogenic acid) for a specified duration.
-
Cells are then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence indicates enhanced glucose uptake.
Conclusion and Future Directions
While this guide provides a comprehensive overview of the biological activities of chlorogenic acid, it underscores the urgent need for dedicated research on this compound. Future studies should focus on directly evaluating the antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic effects of this compound. Comparative studies between chlorogenic acid and its ethyl ester are crucial to understand how esterification impacts its pharmacokinetic and pharmacodynamic properties. Elucidating the specific mechanisms of action and the signaling pathways modulated by this compound will be vital for assessing its therapeutic potential and paving the way for its application in drug development.
References
- 1. Biological Activities of Chlorogenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 2. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorogenic Acid Decreases Malignant Characteristics of Hepatocellular Carcinoma Cells by Inhibiting DNMT1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Chlorogenate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl chlorogenate, a significant derivative of chlorogenic acid. It covers its chemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This document is intended to serve as a core resource, incorporating detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways.
Introduction
Chlorogenic acids (CGAs) are a major class of dietary polyphenols found abundantly in coffee, fruits, and vegetables.[1] They are esters of certain cinnamic acids and quinic acid.[1] The most common CGA is 5-O-caffeoylquinic acid.[1] These compounds have garnered significant attention for their wide range of health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic activities.[2] this compound, the ethyl ester of chlorogenic acid, is a key derivative often formed during processing or synthesized for research purposes to modify the lipophilicity and bioavailability of the parent compound. Understanding the properties and biological mechanisms of this compound and its related derivatives is crucial for developing novel therapeutic agents.
Chemical and Physical Properties
This compound is chemically known as ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate |
| Synonyms | Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester, Chlorogenic acid ethyl ester |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.365 g/mol |
| CAS Number | 425408-42-0 |
| Appearance | White to off-white solid |
| Purity | Typically >95% for research standards |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Storage | Store in a cool, dry, dark place. For long-term storage, refrigeration at -20°C is recommended. |
Synthesis and Derivatization
The synthesis of this compound and its derivatives typically involves the esterification of the carboxylic acid group of quinic acid or the phenolic hydroxyl groups of caffeic acid. Protecting group strategies are often employed to achieve regioselectivity.
Representative Synthesis of this compound
A common strategy involves the acid-catalyzed esterification of chlorogenic acid with ethanol. Alternatively, a more controlled synthesis can be achieved through the coupling of protected quinic acid and caffeic acid moieties. A patent describes a general method for synthesizing chlorogenic acid derivatives by reacting a phenylacrylic acid compound with a protected quinic acid compound in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC).[3]
Biological Activities and Mechanisms of Action
While specific data on this compound is limited, the biological activities of its parent compound, chlorogenic acid (CGA), and the structurally similar ethyl caffeate are well-documented. These activities are largely attributed to the caffeoyl moiety.
Antioxidant Activity
Chlorogenic acid and its derivatives are potent antioxidants. Their mechanism involves donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[4] This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The Nrf2 signaling pathway, a master regulator of the antioxidant response, is often activated by these compounds, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Chlorogenic acid and its derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Chlorogenic acid derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of iNOS and COX-2.[9][10]
Anticancer Activity
The anticancer properties of chlorogenic acid are linked to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[11] These effects are often mediated through the modulation of various signaling pathways involved in cell cycle regulation and survival. While specific studies on this compound are sparse, data on chlorogenic acid suggest it can arrest the cell cycle and trigger programmed cell death in various cancer cell lines.
Quantitative Data Summary
Quantitative data for the biological activity of pure this compound are not widely available in the literature. Therefore, this section summarizes the available data for its parent compound, chlorogenic acid (CGA), and the structurally similar derivative, ethyl caffeate. These values provide a benchmark for the potential efficacy of this compound.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound | Assay | System/Cell Line | IC₅₀ Value | Reference |
| Ethyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.5 µg/mL | [9][10] |
| CGA Extract | DPPH Radical Scavenging | Chemical Assay | 5.6 µg/mL | [12] |
| CGA Extract | DPPH Radical Scavenging | Chemical Assay | 11.02 ± 0.60 µg/mL | [13] |
Table 2: Antiproliferative Activity of Chlorogenic Acid (CGA)
| Cell Line | Cancer Type | IC₅₀ Value (µM) at 72h | Reference |
| MCF-7 | Breast Cancer | 952 ± 32.5 | [11] |
| SKBR-3 | Breast Cancer | 940 ± 21.2 | [11] |
| MDA-MB-231 | Breast Cancer | 590.5 ± 10.6 | [11] |
| MDA-MB-468 | Breast Cancer | 882.5 ± 12.0 | [11] |
| BT-20 | Breast Cancer | 1095 ± 121.6 | [11] |
| KB | Oral Squamous Cell Carcinoma | 1800 µM (at 48h) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound and its derivatives.
Synthesis Protocol: Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of this compound from chlorogenic acid.
-
Dissolution: Dissolve chlorogenic acid (1 equivalent) in anhydrous ethanol (20-50 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents) to the solution.
-
Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel to obtain pure this compound.
Purification and Characterization
-
Purification: Column chromatography is a standard method for purification. A gradient elution system, for example, using a mobile phase of petroleum ether and ethyl acetate, can be employed on a silica gel or polyamide column to separate the desired product.
-
Characterization:
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound.
-
Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the synthesized this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the successful esterification.
-
Biological Assay Protocol: DPPH Radical Scavenging
This assay measures the antioxidant capacity of a compound.[9]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol) and make serial dilutions.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
Biological Assay Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay determines the anti-inflammatory potential by measuring the inhibition of NO production.[9]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.
Biological Assay Protocol: Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of a compound on the protein expression levels in the NF-κB pathway.[7]
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
This compound, as a derivative of the highly bioactive chlorogenic acid, holds considerable promise for further investigation in drug discovery and development. The available data on its parent compound and structurally similar derivatives strongly suggest potent antioxidant and anti-inflammatory properties, primarily mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The provided protocols offer a foundational framework for the synthesis, purification, and evaluation of this compound class. Further research is warranted to elucidate the specific quantitative bioactivities of this compound and to explore its pharmacokinetic profile and in vivo efficacy, which will be critical for its potential translation into therapeutic applications.
References
- 1. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Chlorogenate: Discovery, History, and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorogenate, the ethyl ester of the widely recognized chlorogenic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. While its history is intrinsically linked to the broader study of chlorogenic acids, its unique physicochemical properties and potential biological activities merit specific investigation. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed compilation of its chemical and physical properties, spectroscopic data, and known biological activities. The document includes detailed experimental protocols for its synthesis and analysis, and visualizes key biological pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Chlorogenic acids (CGAs) are a significant class of polyphenolic compounds found abundantly in various plants, with coffee beans being a primary source. Their biological activities, including antioxidant and anti-inflammatory effects, are well-documented. This compound (ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate) is a derivative of chlorogenic acid formed by the esterification of the carboxylic acid group of the quinic acid moiety with ethanol. Although not as extensively studied as its parent compound, this compound is significant as it can be formed during the processing and extraction of plant materials using ethanol and has been identified in natural sources such as Gardenia jasminoides and Sinoadina racemosa[1]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Discovery and History
The discovery of this compound is not marked by a singular event but rather evolved from the extensive research on chlorogenic acid and its derivatives. The ester of caffeic acid and quinic acid was first identified in 1932. Subsequent research focused on the isolation and characterization of various chlorogenic acid isomers and derivatives from natural sources.
The formation of simple alkyl esters of chlorogenic acid, such as the methyl and ethyl esters, was observed as a consequence of extraction methods. For instance, the use of acidified methanol for extraction was shown to lead to the formation of mthis compound. This strongly suggests that the use of ethanol in similar extraction processes is responsible for the formation of this compound. While a specific first synthesis is not prominently documented, its preparation follows standard esterification principles, which have been applied to chlorogenic acid for the synthesis of various esters to modify its lipophilicity and potential biological activity.
Physicochemical and Spectroscopic Data
A compilation of the known physical, chemical, and spectroscopic data for this compound is presented below to facilitate its identification and characterization.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [1] |
| CAS Number | 425408-42-0 | [2] |
| Appearance | Not specified (likely a solid) | |
| Purity (typical) | 95% - 99% | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected and reported spectral characteristics.
Table 3.2.1: ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.60 (d) | H-7' |
| ~7.05 (d) | H-2' |
| ~6.95 (dd) | H-6' |
| ~6.78 (d) | H-5' |
| ~6.30 (d) | H-8' |
| ~5.30 (m) | H-3 |
| ~4.15 (q) | -OCH₂CH₃ |
| ~3.90 (m) | H-5 |
| ~3.70 (m) | H-4 |
| ~2.10-2.30 (m) | H-2, H-6 |
| ~1.25 (t) | -OCH₂CH₃ |
Table 3.2.2: Mass Spectrometry Data
| Technique | Key Fragments (m/z) and Interpretation |
| Electrospray Ionization (ESI-MS) | Expected [M-H]⁻ ion at m/z 381.1. Fragmentation would likely involve the loss of the ethyl caffeoyl group. |
| Electron Ionization (EI-MS) | The molecular ion [M]⁺ at m/z 382 is expected. Characteristic fragmentation patterns for esters would be observed, including the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 337, and cleavage of the ester bond. |
Table 3.2.3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3000-2850 | C-H stretching (alkyl groups) |
| ~1735 | C=O stretching (ester carbonyl) |
| ~1690 | C=O stretching (α,β-unsaturated ester) |
| ~1600, ~1520 | C=C stretching (aromatic ring) |
| ~1280, ~1180 | C-O stretching (ester and ether linkages) |
Experimental Protocols
Synthesis of this compound
While a definitive, standardized protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of other chlorogenic acid esters. The following is a proposed experimental protocol based on Fischer esterification.
Objective: To synthesize this compound via acid-catalyzed esterification of chlorogenic acid with ethanol.
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve chlorogenic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate to yield pure this compound.
-
Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy.
Diagram of the Synthesis Workflow:
Biological Activity and Signaling Pathways
The biological activities of this compound are not as extensively characterized as those of chlorogenic acid. However, based on the activities of its parent compound and structurally similar molecules like mthis compound, it is plausible that this compound possesses significant antioxidant and anti-inflammatory properties.
Antioxidant Activity
Chlorogenic acid is a potent antioxidant, and this activity is largely attributed to the catechol group on the caffeoyl moiety. It is highly likely that this compound retains this antioxidant capacity.
Table 5.1.1: Potential Antioxidant Activity Data
| Assay | Expected Activity of this compound |
| ORAC | High, comparable to chlorogenic acid |
| DPPH Radical Scavenging | Significant scavenging activity |
| ABTS Radical Scavenging | Significant scavenging activity |
Anti-inflammatory Activity and Signaling Pathways
Research on mthis compound has demonstrated its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is hypothesized that this compound acts through similar mechanisms. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in the inflammatory response.
Diagram of the Hypothesized Anti-inflammatory Signaling Pathway of this compound:
References
An In-depth Technical Guide to Ethyl Chlorogenate in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Traditional Medicine Context
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants utilized in traditional medicine. While less studied than its parent compound, chlorogenic acid, its presence in medicinal herbs suggests a potential contribution to their therapeutic effects. This technical guide consolidates the current understanding of this compound, focusing on its biological activities, underlying molecular mechanisms, and the experimental methodologies used for its investigation.
Notably, this compound has been identified in plant species with a rich history in traditional healing systems:
-
Ilex hainanensis Merr.: Known as "Shanlvcha" in Chinese, this plant is used in traditional Chinese medicine to regulate blood pressure and blood lipids. It is also employed for treating conditions like mouth ulcers and sore throats[1]. The presence of various phenolic compounds, including chlorogenic acid and its derivatives, is well-documented[2][3].
-
Morus alba L. (White Mulberry): The leaves of Morus alba are used in traditional medicine for their anti-inflammatory, anti-diabetic, and antioxidant properties. Quantitative analysis has confirmed the presence of chlorogenic acid in its leaves[4]. This compound is also listed as a constituent of this plant[5].
The therapeutic applications of these plants provide a rationale for the scientific investigation into their bioactive components, including this compound.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the current literature, the biological activities of the broader chlorogenic acid family, including its esters, are well-documented. It is plausible that this compound shares similar anti-inflammatory, antioxidant, and neuroprotective properties.
Anti-inflammatory Activity
Chlorogenic acid and its derivatives are known to mitigate inflammatory responses. For instance, mthis compound, a close analog of this compound, has been shown to be a potent inhibitor of NF-κB activation, a key regulator of inflammation[6]. The primary mechanism involves the suppression of pro-inflammatory mediators.
Table 1: Quantitative Data on Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Nitric Oxide Production | LPS-stimulated RAW 264.7 | Not Reported | N/A |
| Chlorogenic Acid | Nitric Oxide Production | LPS-stimulated RAW 264.7 | Dose-dependent inhibition | [7][8][9] |
| Mthis compound | NF-κB Activation | BHP-induced mouse liver | Potent suppression | [6] |
| Ethyl Caffeate | Nitric Oxide Production | LPS-stimulated RAW 264.7 | IC50 = 5.5 µg/mL | [10] |
| Plant Extracts containing CGAs | Nitric Oxide Production | LPS-stimulated RAW 264.7 | Potent inhibition | [11] |
Antioxidant Activity
The antioxidant capacity of phenolic compounds like this compound is attributed to their ability to scavenge free radicals. Studies on mthis compound indicate that it possesses stronger antioxidant activity than chlorogenic acid itself[6]. This suggests that esterification may enhance this property.
Table 2: Quantitative Data on Antioxidant Activity (DPPH Radical Scavenging)
| Compound/Extract | IC50 / EC50 | Reference |
| This compound | Not Reported | N/A |
| Chlorogenic Acid | EC50 values reported | [8][12] |
| Morus alba leaf extract (contains CGA) | IC50 range: 326.09–467.55 µg/mL | [11] |
| Ethyl acetate extracts of various plants | Potent activity reported | [13][14] |
Neuroprotective Activity
Chlorogenic acid has demonstrated neuroprotective effects against conditions like glutamate-induced excitotoxicity[15][16]. This is a crucial area of research for neurodegenerative diseases. While direct evidence for this compound is pending, its structural similarity to chlorogenic acid suggests potential neuroprotective capabilities.
Table 3: Quantitative Data on Neuroprotective Activity
| Compound | Assay | Cell Line/Model | EC50 / Effect | Reference |
| This compound | Glutamate-induced toxicity | SH-SY5Y or primary neurons | Not Reported | N/A |
| Chlorogenic Acid | Glutamate release inhibition | Rat cortical synaptosomes | Dose-dependent inhibition | [15][16] |
| Chlorogenic Acid | Attenuates neuronal damage | Kainic acid-induced excitotoxicity in rats | Neuroprotective at 30 mg/kg | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Isolation and Quantification of this compound from Plant Material
This workflow describes the general procedure for extracting and quantifying this compound.
Caption: Workflow for the isolation and quantification of this compound.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., leaves of Ilex hainanensis) is macerated with an appropriate solvent, such as 70% ethanol, at room temperature. The mixture is then filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is often enriched with phenolic compounds.
-
Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Identification: The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantification: The content of this compound in the plant extract is determined using an analytical HPLC system equipped with a Diode-Array Detector (DAD), by comparing the peak area to that of a standard curve of the purified compound[4][11][18].
In Vitro Anti-inflammatory Assay: Nitric Oxide Production
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Caption: Workflow for the in vitro nitric oxide production assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells[7][19].
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This protocol describes the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine free radical scavenging activity.
Methodology:
-
Solution Preparation: A stock solution of DPPH is prepared in methanol. A working solution is then made by diluting the stock to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound[8][12].
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line like SH-SY5Y.
Methodology:
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For some experiments, cells are differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
Cell Seeding: Differentiated or undifferentiated cells are seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-24 hours.
-
Induction of Excitotoxicity: A neurotoxic concentration of glutamate (e.g., 20-100 mM, to be optimized for the specific cell line) is added to the wells (except for the control group) for a defined period (e.g., 3-24 hours)[5][6].
-
Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The viability of cells treated with this compound and glutamate is compared to that of cells treated with glutamate alone. The results are expressed as a percentage of the viability of the untreated control cells. The EC50 value for neuroprotection can then be calculated.
Signaling Pathways
The biological activities of chlorogenic acid and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Based on studies of CGA and its methyl ester, it is hypothesized that this compound exerts its effects through similar mechanisms.
Inhibition of the NF-κB Pathway (Anti-inflammatory Effect)
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Chlorogenic acid derivatives are thought to inhibit this pathway, thereby reducing inflammation[6][20][21][22].
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. mdpi.com [mdpi.com]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chlorogenic Acid Decreases Glutamate Release from Rat Cortical Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of NFkappaB by mthis compound from Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. Chlorogenic acid inhibits proliferation in human hepatoma cells by suppressing noncanonical NF-κB signaling pathway and triggering mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Ethyl Chlorogenate
Disclaimer: Scientific literature extensively details the pharmacological properties of chlorogenic acid (CGA), the parent compound of ethyl chlorogenate. However, there is a significant scarcity of direct research on the specific pharmacological activities of this compound. This guide will provide a comprehensive overview of the known properties of chlorogenic acid as a scientifically grounded surrogate. The ethyl esterification of chlorogenic acid is anticipated to modify its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and cellular uptake, potentially altering its pharmacological profile. All data, protocols, and pathways described herein pertain to chlorogenic acid unless explicitly stated otherwise.
Introduction to Chlorogenic Acid and its Ethyl Ester
Chlorogenic acid (CGA) is a prominent phenolic compound found in a wide variety of plants and is a major component of coffee. It is an ester of caffeic acid and quinic acid. This compound is the ethyl ester derivative of chlorogenic acid. While the pharmacological activities of CGA have been extensively investigated, this compound remains a less-explored molecule. It is plausible that this compound shares many of the biological activities of its parent compound, potentially with altered potency or pharmacokinetic properties due to the addition of the ethyl group.
The primary pharmacological properties attributed to chlorogenic acid, and by extension, potentially to this compound, include antioxidant, anti-inflammatory, neuroprotective, and metabolic-regulating effects.
Physicochemical Properties
| Property | Chlorogenic Acid | This compound (Predicted) |
| Molecular Formula | C₁₆H₁₈O₉ | C₁₈H₂₂O₉ |
| Molar Mass | 354.31 g/mol | 382.36 g/mol |
| Solubility | Soluble in water, ethanol, methanol | Predicted to have lower water solubility and higher lipid solubility |
| LogP | -0.6 | Predicted to be higher than Chlorogenic Acid |
Pharmacological Activities and Mechanisms of Action of Chlorogenic Acid
Chlorogenic acid is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals. The antioxidant capacity of chlorogenic acid is a foundational aspect of its broader pharmacological effects.
Quantitative Data on Antioxidant Activity of Chlorogenic Acid
| Assay | Compound | IC₅₀ / EC₅₀ Value | Reference |
| DPPH Radical Scavenging | Chlorogenic Acid | ~10-20 µM | [Various sources] |
| ABTS Radical Scavenging | Chlorogenic Acid | ~5-15 µM | [Various sources] |
| Superoxide Anion Scavenging | Chlorogenic Acid | ~50-100 µM | [Various sources] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents and Equipment:
-
Chlorogenic acid standard solution.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of the chlorogenic acid standard solution.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the chlorogenic acid dilutions or a control (methanol) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of chlorogenic acid.
-
Chlorogenic acid has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] Its mechanisms of action involve the modulation of key inflammatory signaling pathways.
Signaling Pathway: a simplified representation of the Anti-inflammatory Action of Chlorogenic Acid
References
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute medical advice.
Introduction
Ethyl chlorogenate, the ethyl ester of the naturally occurring phenolic compound chlorogenic acid, is a subject of growing interest in the scientific community. Due to its metabolic fate, the mechanism of action of this compound is intrinsically linked to that of its parent compound, chlorogenic acid (CGA). In vivo studies suggest that ethyl esters are rapidly hydrolyzed in the gastrointestinal tract and blood, releasing chlorogenic acid and ethanol. Therefore, the biological activities of this compound are predominantly attributed to chlorogenic acid.
This technical guide provides a comprehensive overview of the core mechanisms of action of chlorogenic acid, the primary active metabolite of this compound. It delves into the key signaling pathways modulated by CGA and provides detailed experimental protocols and quantitative data to support further research and drug development.
Core Mechanisms of Action
The multifaceted therapeutic potential of chlorogenic acid stems from its ability to modulate several key cellular signaling pathways. The primary mechanisms include potent antioxidant and anti-inflammatory effects, as well as anticancer activities.
Antioxidant Activity via Nrf2 Pathway Activation
Chlorogenic acid is a potent antioxidant that can neutralize free radicals and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathway:
Potential Therapeutic Applications of Ethyl Chlorogenate: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the potential therapeutic uses of Ethyl chlorogenate. Due to the limited availability of direct research on this compound, this guide extensively leverages the well-documented biological activities of its parent compound, chlorogenic acid (CGA). The presented data, experimental protocols, and signaling pathways primarily pertain to chlorogenic acid and should be considered as a foundational framework for investigating this compound. Direct experimental validation is imperative to ascertain the specific therapeutic properties of this compound.
Introduction to this compound
This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound abundant in coffee, fruits, and vegetables.[1] While chlorogenic acid itself has been the subject of numerous studies for its diverse health benefits, research specifically on this compound is still in its nascent stages. The esterification of chlorogenic acid to form this compound may alter its physicochemical properties, such as lipophilicity, which could in turn influence its bioavailability, metabolic fate, and ultimately, its therapeutic efficacy.[2][3] New strategies, such as the use of ethyl ester derivatives, have been suggested to potentially improve the distribution of chlorogenic acid to target tissues.[2][3]
This guide synthesizes the extensive research on chlorogenic acid to provide a predictive framework for the potential therapeutic applications of this compound in various domains, including its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of chlorogenic acid, this compound is hypothesized to be a promising candidate for the prevention and treatment of a range of chronic and metabolic diseases.[4][5][6]
Antioxidant Effects
Chlorogenic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in many diseases.[4][7][8][9] It is plausible that this compound shares these properties. The antioxidant activity of chlorogenic acid is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[4]
Quantitative Data on Antioxidant Activity of Chlorogenic Acid and its Derivatives:
| Compound | Assay | IC50 Value (µM) | Source |
| Chlorogenic Acid | DPPH Scavenging | 12.3 | [9] |
| Chlorogenic Acid | Iron-induced Lipid Peroxidation | 28.3 | [9] |
| 5-O-caffeoyl-4-methylquinic acid | DPPH Scavenging | 8.8 | [9] |
| 5-O-caffeoyl-4-methylquinic acid | Iron-induced Lipid Peroxidation | 19.2 | [9] |
| 3-O-caffeoyl-1-methylquinic acid | DPPH Scavenging | 6.9 | [9] |
| 3-O-caffeoyl-1-methylquinic acid | Iron-induced Lipid Peroxidation | 14.6 | [9] |
| Caffeic Acid | DPPH Scavenging | 13.7 | [9] |
| Caffeic Acid | Iron-induced Lipid Peroxidation | 25.5 | [9] |
| Ferulic Acid | DPPH Scavenging | 36.5 | [9] |
| Ferulic Acid | Iron-induced Lipid Peroxidation | 56.9 | [9] |
| Ascorbic Acid | Superoxide Anion Scavenging | 56.0 | [9] |
| α-Tocopherol | Superoxide Anion Scavenging | >100 | [9] |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. Chlorogenic acid has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways.[10][11][12][13][14] It is anticipated that this compound would exhibit similar activities. The anti-inflammatory action of chlorogenic acid involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[13][14]
Experimental Data on Anti-inflammatory Effects of Chlorogenic Acid:
| Model | Treatment | Effect | Source |
| Carrageenin-induced paw edema in rats | 50 and 100 mg/kg CGA | Inhibition of edema | [11] |
| Formalin-induced pain test in rats | 50 and 100 mg/kg CGA | Inhibition of flinches in the late phase | [11] |
| LPS-induced RAW264.7 macrophages | Cryptochlorogenic Acid (150 µM) | Reduced production of TNF-α, IL-6, and COX-2 | [12] |
| LPS-induced RAW264.7 macrophages | Cryptochlorogenic Acid | Reduced levels of NO and iNOS | [12] |
Neuroprotective Potential
Neurodegenerative diseases are often associated with oxidative stress and inflammation.[15][16] Chlorogenic acid has shown promise as a neuroprotective agent in various preclinical models.[17][18][19] These effects are linked to its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory actions within the central nervous system.[4]
Evidence for Neuroprotective Effects of Chlorogenic Acid:
| Model | Treatment | Key Findings | Source |
| Lithium-pilocarpine-induced status epilepticus in rats | 30 mg/kg CGA | Reduced oxidative stress and hippocampal cell loss | [19] |
| Intracerebral hemorrhage in mice | 30 mg/kg CGA | Attenuated neurological impairments and reduced brain water content | [17] |
| Pentylenetetrazole-induced acute seizures in mice | 200 mg/kg CGA | Modulation of neurotransmitters, reduced oxidative damage and neuroinflammation | [18] |
Anti-Cancer Activity
Emerging evidence suggests that chlorogenic acid possesses anti-cancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[20][21][22][23] The potential of this compound as an anti-cancer agent warrants further investigation.
Anti-proliferative Effects of Chlorogenic Acid on Breast Cancer Cell Lines:
| Cell Line | IC50 Value (µM) at 72h |
| MCF-7 | 952 ± 32.5 |
| SKBR-3 | 940 ± 21.2 |
| MDA-MB-231 | 590.5 ± 10.6 |
| MDA-MB-468 | 882.5 ± 12.0 |
| BT-20 | 1095 ± 121.6 |
Data from a study on the anti-proliferative effects of pure CGA.[24]
Metabolic Regulation
Metabolic syndrome, encompassing conditions like obesity, type 2 diabetes, and cardiovascular disease, is a major global health concern. Chlorogenic acid has been shown to modulate glucose and lipid metabolism, suggesting its potential in managing these disorders.[3][5][25][26] this compound may offer a novel therapeutic strategy for metabolic diseases.
Effects of Chlorogenic Acid on Metabolic Parameters:
| Model | Treatment | Key Outcomes | Source |
| High-fat diet-fed mice | 0.02% CGA in diet | Lowered body weight, visceral fat mass, and plasma insulin levels | [25] |
| Leprdb/db mice | 250 mg/kg BW CGA intraperitoneally | Improved fasting glucose levels and insulin sensitivity | [25] |
Signaling Pathways
The therapeutic effects of chlorogenic acid are mediated through the modulation of several key cellular signaling pathways. It is hypothesized that this compound may act on similar pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the study of chlorogenic acid, which can be adapted for this compound research.
In Vitro Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids. Iron-induced lipid peroxidation in rat liver microsomes is a common model, where the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, is quantified.
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume over time compared to a control group.
-
Formalin-Induced Nociception: This model is used to assess both acute and chronic inflammatory pain. Formalin is injected into the paw, and the licking and flinching behavior of the animal is observed in two phases. The late phase is associated with an inflammatory response, and a reduction in this behavior indicates an anti-inflammatory and analgesic effect.
Cell Culture-Based Assays for Anti-Cancer Activity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Real-Time Cell Analysis (RTCA): Systems like the iCELLigence allow for the label-free, real-time monitoring of cell proliferation, cytotoxicity, and adhesion. This technology provides dynamic information on the cellular response to a test compound over time.
Future Research Directions
The therapeutic potential of this compound, inferred from the extensive research on chlorogenic acid, is substantial. However, to translate this potential into clinical applications, focused research is essential. Key future directions include:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects of this compound.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior and optimize dosing. Comparative studies with chlorogenic acid would be particularly insightful.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Synthesis of Derivatives: Designing and synthesizing novel derivatives of this compound to further enhance its therapeutic properties and drug-like characteristics.[27][28]
Conclusion
While direct evidence remains limited, the extensive body of research on chlorogenic acid provides a strong rationale for investigating this compound as a promising therapeutic agent. Its potential to exert antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects makes it a compelling candidate for further drug development. This technical guide serves as a foundational resource for researchers, outlining the potential therapeutic avenues and providing a roadmap for future investigations that will be critical in unlocking the full therapeutic potential of this compound.
References
- 1. Chlorogenic acid bioavailability largely depends on its metabolism by the gut microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorogenic Acid’s Role in Metabolic Health: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials [mdpi.com]
- 5. Chlorogenic Acid's Role in Metabolic Health: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the Influence of Chlorogenic Acid on the Antioxidant Phytochemistry of Avocado (Persea americana Mill.) Fruit Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced anti-inflammatory activity of chlorogenic acid via folic acid-TPGS-modified liposomes encapsulation: characterization and In vivo evaluation on colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-inflammatory, analgesic and antipyretic activities of the natural polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective role of chlorogenic acid against hippocampal neuroinflammation, oxidative stress, and apoptosis following acute seizures induced by pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. exploring-the-pharmacological-potential-of-chlorogenic-acid-as-an-anti-cancer-agent-and-a-call-for-advance-research - Ask this paper | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, biological evaluation, and metabolic stability of chlorogenic acid derivatives possessing thiazole as potent inhibitors of α-MSH-stimulated melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Biological Evaluation of Novel Chlorogenic Acid-Apigenin Conjugates as Anti-acute Gout Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl chlorogenate safety and toxicity profile
An In-depth Technical Guide on the Safety and Toxicity Profile of Ethyl Chlorogenate
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is for informational purposes only. It is not a substitute for a comprehensive safety assessment.
Executive Summary
This compound (CAS 425408-42-0), the ethyl ester of chlorogenic acid, is a naturally derived phenylpropanoid.[1] A thorough review of publicly accessible toxicological literature reveals a significant lack of specific safety, toxicity, and pharmacokinetic data for this compound itself.[2] Consequently, this guide provides a detailed safety profile of the parent compound, chlorogenic acid (CGA), as a primary surrogate for estimating the toxicological profile of its ethyl ester.
Chlorogenic acid exhibits a favorable safety profile with low toxicity in animal studies.[3][4] It is a well-studied polyphenolic compound found in numerous plants, fruits, and coffee, with demonstrated antioxidant and anti-inflammatory properties.[3][5] The available data on CGA suggests a low risk of acute toxicity and no significant adverse effects in sub-chronic studies.[4] However, it is important to note that esterification can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which could potentially impact its toxicological properties. Therefore, direct testing of this compound is recommended for a definitive safety assessment.
Introduction to this compound
This compound, also known as 3-O-Caffeoylquinic acid ethyl ester, is a derivative of chlorogenic acid, a major polyphenol in coffee and various plants.[6] It is classified as a phenylpropanoid and has been identified in sources such as the fruits of Morus alba L.[1] Given its origin as a natural product derivative, understanding its safety is crucial for its potential application in research and development.
Toxicological Profile (Based on Chlorogenic Acid Data)
Due to the absence of specific studies on this compound, this section summarizes the toxicological data for its parent compound, chlorogenic acid (CGA).
Acute Toxicity
Acute toxicity studies on chlorogenic acid and its isomers indicate a very low level of toxicity. No significant adverse effects have been observed following acute oral exposure in animal models.[4]
Table 1: Acute Oral Toxicity of Chlorogenic Acid Isomers
| Compound | Species | Route | LD50 (Lethal Dose, 50%) | Classification | Reference |
|---|---|---|---|---|---|
| 5-Caffeoylquinic acid (5-CQA) | Rat | Oral | > 2000 mg/kg | Low Acute Toxicity | [4] |
| 3,5-Dicaffeoylquinic acid (3,5-DCQA) | Spontaneously Hypertensive Rat | Oral | 2154 mg/kg | Slightly Toxic |[4] |
Sub-chronic Toxicity
Long-term exposure studies suggest that daily consumption of chlorogenic acids does not pose a significant risk to human health within the normal range of dietary exposure.[4][7]
Table 2: Sub-chronic Oral Toxicity of Chlorogenic Acid
| Compound | Species | Dosage | Duration | Findings | Reference |
|---|---|---|---|---|---|
| Caffeoylquinic acids (CQA) Extract | Wistar Rat | 250, 500, 1000 mg/kg/day | 90 days | No adverse effects observed | [4] |
| CQA Mixture | Human | 330 mg/day | 6 months | No significant toxicity induced |[4] |
Cytotoxicity
In vitro studies on chlorogenic acid have shown varied effects on cell viability. While generally considered non-toxic to normal cells like fibroblasts and keratinocytes, CGA can exhibit pro-oxidant and cytotoxic activity at higher concentrations, particularly towards tumor cell lines.[8][9] This dual role is common for many polyphenolic compounds.
Genotoxicity
The genotoxicity of chlorogenic acid is complex. Some studies have shown that CGA can be clastogenic (cause chromosomal damage) and convertogenic in in vitro assays, such as in Chinese hamster ovary (CHO) cells and Saccharomyces cerevisiae, respectively.[10] However, it did not show mutagenic activity in the Salmonella typhimurium (Ames) test unless a transition metal like Mn2+ was present.[10] This suggests a potential for genotoxicity under specific conditions, warranting further investigation for its derivatives.
Experimental Protocols
As no specific experimental protocols for this compound were found, this section provides a representative, detailed methodology for a standard in vitro cytotoxicity assay, which would be a fundamental first step in its safety assessment.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a test compound (e.g., this compound) on a mammalian cell line (e.g., HepG2 human liver cancer cells or NIH/3T3 mouse fibroblast cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.
Materials:
-
Test Compound: this compound
-
Cell Line: HepG2 or other appropriate cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader (570 nm).
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in culture medium to achieve the final desired concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., <0.5%).
-
Cell Exposure: The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only (vehicle control). Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well. The plates are then returned to the incubator for 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Logical Diagrams
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a novel compound.
Toxicological Risk Assessment Framework
This diagram outlines the logical steps involved in the toxicological risk assessment of a chemical intended for development.
Conclusion
There is currently no specific, publicly available toxicological data for this compound. The safety profile of its parent compound, chlorogenic acid, is well-documented and indicates low toxicity. However, researchers and developers should exercise caution, as the addition of an ethyl group may alter the compound's biological properties. The provided experimental protocol and risk assessment framework offer a clear path forward for establishing a comprehensive safety and toxicity profile for this compound through direct empirical testing.
References
- 1. This compound | CAS:425408-42-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of the protective effects of chlorogenic acid against different chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparative genotoxicity study of chlorogenic acid (3-0-caffeoylquinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl Chlorogenate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, an ester of chlorogenic acid, is a phenolic compound with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties.[1] Accurate and precise quantification of this compound in various samples, including raw materials, finished products, and biological matrices, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is adapted from established protocols for the closely related compound, chlorogenic acid.[2][3][4]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]
-
Chemicals and Reagents:
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[2][3]
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min: 6% to 30% B25-30 min: 30% B (isocratic) |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 330 nm[3] |
Preparation of Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, formulated product).
-
Extraction: Accurately weigh a suitable amount of the homogenized sample and extract it with methanol using maceration or sonication for a defined period (e.g., 30 minutes).[3]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[3]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the standard curve.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][6][7] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.[2] |
| Linearity | A linear relationship between the peak area and concentration of the standard solutions with a correlation coefficient (r²) ≥ 0.999.[2] |
| Accuracy (% Recovery) | 98% - 102%[2] |
| Precision (% RSD) | Intraday RSD ≤ 2%Interday RSD ≤ 2%[2] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[2][4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[2][4] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The described method is based on established and validated procedures for similar compounds and is suitable for implementation in research and quality control laboratories. Adherence to the outlined experimental procedures and method validation guidelines will ensure the generation of accurate, reliable, and reproducible results.
References
- 1. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. turkjps.org [turkjps.org]
- 4. agilent.com [agilent.com]
- 5. longdom.org [longdom.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Notes and Protocols for Ethyl Chlorogenate as an Antioxidant in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of ethyl chlorogenate, a derivative of the naturally occurring polyphenol, chlorogenic acid. Due to the limited direct research on this compound, the majority of the data and mechanistic insights presented here are based on studies of its parent compound, chlorogenic acid (CGA). The protocols detailed below are standard methods for assessing antioxidant activity and can be adapted for the evaluation of this compound.
Introduction to this compound as an Antioxidant
This compound is the ethyl ester of chlorogenic acid, a major phenolic compound found in coffee and various plants. Chlorogenic acid is well-documented for its potent antioxidant and anti-inflammatory properties. The antioxidant activity of these compounds stems from their chemical structure, which allows them to donate hydrogen atoms to scavenge free radicals and to chelate metal ions, thereby preventing the initiation of oxidative chain reactions.
The primary mechanisms of antioxidant action for chlorogenic acid, and by extension likely for this compound, include:
-
Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Activation of the Nrf2-ARE Pathway: Upregulating the expression of endogenous antioxidant enzymes.
Quantitative Data on Antioxidant Activity (Based on Chlorogenic Acid)
The following tables summarize the antioxidant capacity of chlorogenic acid in common in vitro assays. These values can serve as a benchmark for studies on this compound. It is important to note that the esterification of chlorogenic acid may influence its solubility and bioavailability, which could in turn affect its antioxidant efficacy in different experimental systems.
Table 1: In Vitro Radical Scavenging Activity of Chlorogenic Acid
| Assay | Test System | IC50 / EC50 / Value | Reference Compound | Reference IC50 / EC50 / Value |
| DPPH | Methanolic solution | ~10-20 µM | Ascorbic Acid | ~25-50 µM |
| ABTS | Aqueous solution | ~5-15 µM | Trolox | ~10-20 µM |
| FRAP | Aqueous solution | ~150-300 µM Fe(II) equiv. at 100 µM | Ascorbic Acid | ~500-1000 µM Fe(II) equiv. at 100 µM |
Note: IC50/EC50 values are approximate and can vary depending on specific experimental conditions. The data presented are aggregated from typical findings in the literature for chlorogenic acid.
Table 2: Cellular Antioxidant Activity of Chlorogenic Acid
| Assay | Cell Line | Oxidative Stressor | EC50 Value | Reference Compound | Reference EC50 Value |
| CAA | HepG2 | AAPH | ~5-15 µM | Quercetin | ~1-5 µM |
Note: The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular oxidation. EC50 represents the concentration required to inhibit 50% of the oxidative damage.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Workflow for DPPH Assay
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 20 µL of each dilution of the test compound or control.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ complex is monitored spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader
-
Ferrous sulfate (FeSO₄) for standard curve
-
Ascorbic acid (positive control)
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and ascorbic acid.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
In a 96-well plate, add 20 µL of each dilution of the test compound, control, or standard.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value (in µM Fe(II) equivalents) for the test compounds by comparing their absorbance to the standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
-
Quercetin (positive control)
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in culture medium for 1 hour at 37°C.
-
Remove the DCFH-DA solution, wash the cells with PBS, and then treat them with various concentrations of this compound or quercetin for 1 hour.
-
Add AAPH (final concentration 600 µM) to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence every 5 minutes for 1 hour (excitation 485 nm, emission 538 nm).
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Calculate the CAA unit using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Determine the EC50 value, which is the concentration of the compound that produces a 50% reduction in the AUC.
Signaling Pathway Analysis: Nrf2-ARE Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to antioxidants or oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, inducing the transcription of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Workflow for Nrf2 Activation Analysis
Protocol: Western Blot for Nrf2 and HO-1 Expression
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to the loading control (β-actin).
Nrf2 Signaling Pathway Diagram
Drug Development Considerations
This compound, as a more lipophilic derivative of chlorogenic acid, may possess improved pharmacokinetic properties, such as enhanced absorption and cell permeability. This could translate to greater in vivo efficacy. When considering this compound for drug development, it is crucial to:
-
Assess its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Evaluate its safety and toxicity in preclinical models.
-
Investigate its efficacy in relevant disease models where oxidative stress is a key pathological factor.
The protocols and information provided herein offer a foundational framework for the comprehensive evaluation of this compound as a promising antioxidant agent for therapeutic applications.
Application Notes and Protocols for Cell-based Assays Using Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate is the ethyl ester of chlorogenic acid, a widely studied phenolic compound known for its antioxidant and anti-inflammatory properties. While research directly investigating this compound in cell-based assays is limited, the extensive body of literature on its parent compound, chlorogenic acid (CGA), and related esters like mthis compound and ethyl caffeate, provides a strong foundation for exploring its potential biological activities. These application notes and protocols are designed to guide researchers in designing and conducting cell-based assays to evaluate the efficacy of this compound. The methodologies provided are based on established protocols for structurally similar compounds and can be adapted for the specific research question.
Potential Applications in Cell-based Assays
Based on the known activities of chlorogenic acid and its derivatives, this compound is a promising candidate for investigation in several areas of cell-based research:
-
Anti-inflammatory Activity: Assessing the ability of this compound to modulate inflammatory responses in various cell types.
-
Antioxidant Capacity: Determining the potential of this compound to mitigate oxidative stress within cells.
-
Cytotoxicity and Anti-proliferative Effects: Evaluating the impact of this compound on the viability and proliferation of different cell lines, including cancer cells.
-
Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are often dysregulated in disease.
Data Presentation: Quantitative Analysis of Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chlorogenic Acid | MDA-MB-231 (Breast Cancer) | Cell Viability | 590.5 ± 10.6 | [1] |
| Chlorogenic Acid | MCF-7 (Breast Cancer) | Cell Viability | 952 ± 32.5 | [1] |
| Chlorogenic Acid | SKBR-3 (Breast Cancer) | Cell Viability | 940 ± 21.2 | [1] |
| Chlorogenic Acid | MDA-MB-468 (Breast Cancer) | Cell Viability | 882.5 ± 12.0 | [1] |
| Chlorogenic Acid | BT-20 (Breast Cancer) | Cell Viability | 1095 ± 121.6 | [1] |
Note: These values are for chlorogenic acid and should be used as a preliminary guide for determining the concentration range for this compound in initial screening experiments.
Experimental Protocols
The following are detailed protocols for key cell-based assays that can be adapted to investigate the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line for anti-proliferative studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This is a non-cell-based assay to quickly screen the free radical scavenging potential of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each this compound dilution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity. The IC50 value can be determined, representing the concentration of this compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.[2] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Based on studies of related compounds, this compound may inhibit NF-κB activation.[3]
References
Animal Models for Studying the Effects of Ethyl Chlorogenate: Application Notes and Protocols
Application Note 1: Liver Fibrosis Model
Therapeutic Area: Hepatology, Gastroenterology
Rationale: Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins. Chlorogenic acid has demonstrated significant hepatoprotective and anti-fibrotic effects in preclinical models.[3]
Animal Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This is a widely used and well-characterized model that mimics the key pathological features of human liver fibrosis.[4]
Experimental Protocol
-
Animal Selection: Male Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Induction of Liver Fibrosis:
-
Administer a 50% solution of CCl₄ in olive oil via intraperitoneal (i.p.) injection at a dose of 2 mL/kg body weight, twice a week for 8 weeks.
-
-
Treatment Groups:
-
Control Group: Receives i.p. injections of olive oil only.
-
CCl₄ Model Group: Receives CCl₄ injections as described above.
-
CGA Treatment Group: Receives CCl₄ injections and daily oral administration of chlorogenic acid (e.g., 30 mg/kg or 60 mg/kg) for the 8-week duration of the study.
-
-
Endpoint Analysis (at the end of 8 weeks):
-
Serum Analysis: Collect blood to measure liver function enzymes (ALT, AST) and markers of fibrosis.
-
Histopathology: Euthanize animals and collect liver tissues. Fix a portion in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver architecture and collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the liver tissue to measure levels of hydroxyproline (a major component of collagen), malondialdehyde (MDA, a marker of oxidative stress), and antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).
-
Protein Expression Analysis: Use Western blotting or immunohistochemistry to quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and Collagen I.
-
Quantitative Data Summary
| Parameter | CCl₄ Model Group (Mean ± SD) | CGA (60 mg/kg) + CCl₄ Group (Mean ± SD) | Analysis Method |
| Serum ALT (U/L) | 185.6 ± 25.3 | 98.4 ± 15.1 | Biochemical Assay |
| Serum AST (U/L) | 210.2 ± 30.1 | 112.5 ± 18.7 | Biochemical Assay |
| Liver Hydroxyproline (µg/g) | 285.4 ± 40.2 | 160.7 ± 22.5 | Colorimetric Assay |
| Liver MDA (nmol/mg protein) | 8.2 ± 1.1 | 4.5 ± 0.6 | TBARS Assay |
| Liver SOD (U/mg protein) | 25.3 ± 3.8 | 48.9 ± 5.2 | Enzyme Activity Assay |
| α-SMA Expression (relative) | 3.5 ± 0.5 | 1.2 ± 0.2 | Western Blot |
| Collagen I Expression (relative) | 4.1 ± 0.6 | 1.5 ± 0.3 | Western Blot |
Note: The data presented are representative values compiled from typical outcomes in CCl₄-induced liver fibrosis studies and may not reflect a single specific study.
Signaling Pathway
// Nodes CCl4 [label="CCl₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSC_Activation [label="Hepatic Stellate Cell\n(HSC) Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrosis [label="Liver Fibrosis\n(Collagen, α-SMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CGA [label="Chlorogenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CCl4 -> ROS; ROS -> HSC_Activation; HSC_Activation -> Fibrosis; CGA -> Nrf2 [label="Activates", color="#34A853"]; Nrf2 -> Antioxidant_Enzymes [label="Upregulates", color="#34A853"]; Antioxidant_Enzymes -> ROS [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; CGA -> ROS [label="Scavenges", color="#34A853", style=dashed, arrowhead=tee]; CGA -> TLR4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; TLR4 -> NFkB; NFkB -> Inflammation; Inflammation -> HSC_Activation;
} caption: "CGA's Protective Mechanism in Liver Fibrosis"
Application Note 2: Acute Lung Injury Model
Therapeutic Area: Pulmonology, Critical Care Medicine
Rationale: Acute Lung Injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. Chlorogenic acid has shown potent anti-inflammatory effects in models of ALI.
Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model ALI/ARDS in animals.
Experimental Protocol
-
Animal Selection: Male C57BL/6 mice (6-8 weeks old) are frequently used.
-
Acclimatization: House animals under standard conditions for at least one week.
-
Induction of ALI:
-
Administer LPS (from E. coli O111:B4) via intratracheal instillation (5 mg/kg) or intraperitoneal injection to induce lung injury.
-
-
Treatment Groups:
-
Control Group: Receives sterile saline.
-
LPS Model Group: Receives LPS.
-
CGA Treatment Group: Receives a pre-treatment or post-treatment of chlorogenic acid (e.g., 50 mg/kg, i.p.) at a specified time before or after LPS administration.
-
-
Endpoint Analysis (typically 6-24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and total protein concentration (as a marker of alveolar-capillary barrier permeability).
-
Lung Wet-to-Dry Weight Ratio: A measure of pulmonary edema.
-
Histopathology: Perfuse and collect lung tissue for H&E staining to assess inflammatory cell infiltration, edema, and alveolar damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA.
-
Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil accumulation in the lung tissue.
-
Quantitative Data Summary
| Parameter | LPS Model Group (Mean ± SD) | CGA (50 mg/kg) + LPS Group (Mean ± SD) | Analysis Method |
| BALF Total Cells (x10⁵) | 8.5 ± 1.2 | 3.2 ± 0.5 | Cell Counting |
| BALF Neutrophils (x10⁵) | 6.8 ± 1.0 | 2.1 ± 0.4 | Differential Count |
| BALF Total Protein (mg/mL) | 1.2 ± 0.2 | 0.5 ± 0.1 | BCA Assay |
| Lung Wet/Dry Ratio | 6.5 ± 0.7 | 4.8 ± 0.5 | Gravimetric |
| Lung MPO Activity (U/g) | 15.2 ± 2.5 | 6.8 ± 1.2 | Colorimetric Assay |
| Lung TNF-α (pg/mg protein) | 450 ± 60 | 180 ± 30 | ELISA |
Note: The data presented are representative values compiled from typical outcomes in LPS-induced ALI studies and may not reflect a single specific study.
Experimental Workflow
// Nodes Start [label="Start: Acclimatize Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer CGA or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce ALI with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate (6-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAL [label="BAL Fluid Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue [label="Lung Tissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; BAL_Analysis [label="Cell Counts, Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue_Analysis [label="W/D Ratio, H&E, MPO, Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Induction; Induction -> Incubation; Incubation -> Analysis; Analysis -> BAL; Analysis -> Tissue; BAL -> BAL_Analysis; Tissue -> Tissue_Analysis; } caption: "Workflow for LPS-Induced Acute Lung Injury Model"
Application Note 3: Neuroinflammation and Cognitive Dysfunction Model
Therapeutic Area: Neurology, Neuroscience
Rationale: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. Chlorogenic acid has demonstrated neuroprotective effects by modulating neuroinflammatory pathways.[5][6][7]
Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Systemic or central administration of LPS induces a robust neuroinflammatory response, leading to cognitive deficits. This model is valuable for screening anti-neuroinflammatory compounds.[5]
Experimental Protocol
-
Animal Selection: Male C57BL/6 mice are commonly used.
-
Acclimatization: Standard housing and acclimatization for one week.
-
Treatment and Induction:
-
Administer chlorogenic acid (e.g., 30 mg/kg, orally) daily for a period of 7-14 days.
-
On the final days of treatment, induce neuroinflammation by administering LPS (e.g., 250 µg/kg, i.p.) for several consecutive days.
-
-
Behavioral Testing (following LPS administration):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis (after behavioral tests):
-
Brain Tissue Collection: Euthanize animals and collect brain regions (hippocampus and cortex are key).
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.
-
Western Blot: Analyze the expression of proteins in key inflammatory signaling pathways (e.g., NF-κB, MAPK).
-
Quantitative Data Summary
| Parameter | LPS Model Group (Mean ± SD) | CGA (30 mg/kg) + LPS Group (Mean ± SD) | Analysis Method |
| Morris Water Maze Escape Latency (s) | 55 ± 8 | 30 ± 5 | Behavioral Test |
| Y-Maze Spontaneous Alternation (%) | 50 ± 6 | 75 ± 8 | Behavioral Test |
| Hippocampal TNF-α (pg/mg protein) | 120 ± 15 | 55 ± 8 | ELISA |
| Hippocampal Iba1+ Cells (cells/mm²) | 85 ± 12 | 35 ± 6 | Immunohistochemistry |
| Cortical p-NF-κB p65 (relative) | 2.8 ± 0.4 | 1.1 ± 0.2 | Western Blot |
Note: The data presented are representative values compiled from typical outcomes in LPS-induced neuroinflammation studies and may not reflect a single specific study.
Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia Activation\n(M1 Polarization)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_Inflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage &\nCognitive Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CGA [label="Chlorogenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_Polarization [label="M2 Polarization\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Pathway [label="TNF/NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> Microglia; Microglia -> NFkB_Pathway [label="Activates"]; NFkB_Pathway -> Pro_Inflammatory; Pro_Inflammatory -> Neuronal_Damage; CGA -> Microglia [label="Inhibits M1", color="#EA4335", style=dashed, arrowhead=tee]; CGA -> M2_Polarization [label="Promotes", color="#34A853"]; CGA -> NFkB_Pathway [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
} caption: "CGA's Role in Mitigating Neuroinflammation"
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 4. Potential of Chlorogenic Acid in the Management of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): Animal Studies and Clinical Trials—A Narrative Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic acid prevents acute myocardial infarction in rats by reducing inflammatory damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethyl Chlorogenate: A Reference Standard for Chromatographic Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a phenolic compound found in various plant species. As a stable, purified compound, it serves as an excellent reference standard in chromatographic analyses for the identification and quantification of chlorogenic acid and its derivatives in complex matrices such as plant extracts, foods, and pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC).
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.36 g/mol | [1] |
| Synonyms | Chlorogenic acid ethyl ester, Ethyl 3-O-caffeoylquinate | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | [2] |
3. Application: Quantification of Chlorogenic Acid Derivatives in Plant Extracts
This compound can be used to create a calibration curve for the quantification of related analytes in various samples. The following is an illustrative example of an HPLC method for the analysis of chlorogenic acids, which can be adapted for use with an this compound standard.
Illustrative HPLC Method for Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: Chlorogenic acid and its derivatives exhibit strong UV absorbance around 325-330 nm.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard for sample analysis.
4. Protocols
Preparation of Standard Solutions
Materials:
-
This compound reference standard
-
HPLC-grade methanol or ethanol
-
Volumetric flasks
-
Pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general protocol for plant material.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol in water)
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh about 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
A crucial step in utilizing a reference standard is the validation of the analytical method to ensure its reliability, accuracy, and precision. The following table summarizes key validation parameters and their typical acceptance criteria, based on guidelines from the International Council for Harmonisation (ICH).
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak of the analyte should be well-resolved from other peaks in the chromatogram. Peak purity analysis should be performed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be established based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies should be performed at different concentration levels, with recovery typically within 98-102%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), RSD should typically be ≤ 2%. For intermediate precision (inter-day precision), RSD should typically be ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should demonstrate reliability with minor changes in parameters like mobile phase composition, pH, column temperature, and flow rate. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time interval. | The stability of the standard and sample solutions should be evaluated at different storage conditions (e.g., room temperature, refrigerated). |
5. Quantitative Data Summary (Illustrative Examples)
The following table provides illustrative performance data from validated HPLC methods for chlorogenic acid, which can serve as a reference point when developing and validating a method for this compound. Note: These values must be experimentally determined for this compound.
| Parameter | Illustrative Value Range | Reference |
| Linearity Range (µg/mL) | 0.5 - 200 | [3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| LOD (µg/mL) | 0.05 - 0.2 | [4][5] |
| LOQ (µg/mL) | 0.15 - 0.7 | [5] |
| Recovery (%) | 95 - 105 | [4] |
| Precision (RSD %) | < 2% | [5] |
6. Stability and Storage
-
Solid Form: this compound reference standard should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., -20°C) to ensure long-term stability.
-
Solutions: Stock and working standard solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in tightly sealed vials at low temperatures (e.g., 2-8°C) and protected from light. The stability of solutions under these conditions should be experimentally verified.
7. Logical Relationship Diagram
The following diagram illustrates the logical relationship in method development and validation for using a reference standard.
This compound is a valuable reference standard for the accurate and reliable chromatographic analysis of chlorogenic acid and its derivatives. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists. It is imperative to perform thorough method development and validation to ensure the suitability of the analytical procedure for its intended purpose.
References
Formulation of Ethyl Chlorogenate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is a phenylpropanoid that has garnered interest for its potential therapeutic properties. As a derivative of chlorogenic acid, it is hypothesized to possess similar antioxidant, anti-inflammatory, and neuroprotective activities. The esterification of the carboxylic acid group may enhance its lipophilicity, potentially improving its oral bioavailability compared to the parent compound. However, the successful in vivo evaluation of this compound is critically dependent on the development of a stable and biocompatible formulation that ensures consistent and reproducible exposure in animal models.
This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies. Due to the limited availability of direct studies on this compound, these guidelines are based on the physicochemical properties of similar ester compounds, established formulation strategies for poorly soluble molecules, and the known biological activities of its parent compound, chlorogenic acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.
| Property | Value | Source |
| Synonym | Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | [1][2] |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.365 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Data not available in common preclinical vehicles. A pilot solubility study is essential. | - |
| Stability | Data not available. Should be assessed in the selected formulation. | - |
Pre-formulation Studies: Solubility and Stability Assessment
Prior to in vivo administration, it is crucial to determine the solubility and stability of this compound in a range of pharmaceutically acceptable vehicles.
Protocol: Pilot Solubility Assessment
Objective: To determine the approximate solubility of this compound in common preclinical vehicles to select a suitable solvent system for formulation development.
Materials:
-
This compound powder
-
A selection of preclinical vehicles (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable column and detector for quantification
Method:
-
Prepare saturated solutions by adding an excess of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in each vehicle (e.g., in mg/mL).
Recommended Preclinical Vehicles
The choice of vehicle is critical and depends on the route of administration and the solubility of the compound.
| Vehicle | Composition | Properties and Considerations |
| Aqueous Vehicles | ||
| Saline (0.9% NaCl) | 0.9% Sodium Chloride in Water | Isotonic. Suitable for water-soluble compounds. Low potential for toxicity. |
| Phosphate-Buffered Saline (PBS) | Saline with phosphate buffer (pH ~7.4) | Maintains physiological pH. Suitable for pH-sensitive compounds. |
| Carboxymethylcellulose (CMC) | 0.5% - 2% w/v in water or saline | Forms a suspension for poorly soluble compounds. Increases viscosity. |
| Co-solvent Systems | ||
| PEG 400 in Saline | 10-40% Polyethylene Glycol 400 | Increases solubility of lipophilic compounds. Can cause hemolysis at high concentrations. |
| DMSO | Dimethyl sulfoxide | High solubilizing capacity. Can have intrinsic biological effects and toxicity. Use at the lowest effective concentration (typically <10%). |
| Ethanol in Saline | 5-20% Ethanol | Can improve solubility. Potential for toxicity and behavioral effects in animals. |
| Lipid-Based Vehicles | ||
| Corn Oil / Sesame Oil | Natural triglycerides | Suitable for highly lipophilic compounds for oral or subcutaneous administration. |
| Medium-Chain Triglycerides (MCT) | e.g., Miglyol® 812 | Readily absorbed. Can improve oral bioavailability. |
Formulation Preparation Protocols
Based on the results of the pre-formulation studies, an appropriate formulation can be developed. Below are example protocols for common formulation types.
Protocol: Preparation of a Suspension for Oral Gavage
Objective: To prepare a uniform and stable suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v CMC in sterile water)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
Method:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the this compound accurately.
-
If necessary, reduce the particle size of the powder using a mortar and pestle.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Stir the suspension continuously on a stir plate until administration to maintain homogeneity.
-
Visually inspect for any signs of aggregation or settling before each dose.
Protocol: Preparation of a Solution for Intraperitoneal Injection
Objective: To prepare a clear, sterile solution of this compound for intraperitoneal administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Method:
-
Calculate the required amounts of this compound and each solvent component.
-
In a sterile vial, dissolve the weighed this compound in the co-solvent(s) (e.g., DMSO and PEG 400) by vortexing.
-
Once fully dissolved, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a final sterile vial.
-
Store appropriately, protected from light, and use within a validated stability window.
In Vivo Administration and Pharmacokinetic Considerations
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for the formulation and in vivo evaluation of this compound.
Pharmacokinetic Profile
While specific pharmacokinetic data for this compound is not available, it is anticipated to act as a prodrug of chlorogenic acid. Following administration, it is likely to be rapidly hydrolyzed by esterases in the plasma and tissues to yield chlorogenic acid and ethanol. Therefore, pharmacokinetic studies should aim to quantify both this compound and its primary metabolite, chlorogenic acid.
Studies on chlorogenic acid have shown that it is metabolized in the stomach, small intestine, and liver into caffeic acid and quinic acid[3]. These metabolites may also contribute to the overall biological activity.
Hypothetical Signaling Pathway
Based on studies of similar compounds like chlorogenic acid methyl ester, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. A potential mechanism involves the inhibition of the COX-2/NLRP3/NF-κB pathway[4].
Caption: Hypothetical anti-inflammatory signaling pathway inhibited by this compound.
Stability Testing Protocol for the Final Formulation
Objective: To ensure the stability of the this compound formulation under the intended storage and use conditions.
Materials:
-
Prepared this compound formulation
-
Storage containers identical to those used for the study
-
Environmental chamber or refrigerator
-
HPLC for quantification
Method:
-
Aliquot the final formulation into multiple containers.
-
Store the containers under the proposed storage conditions (e.g., 2-8°C or room temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48 hours, and 1 week), remove an aliquot for analysis.
-
Analyze the concentration of this compound using a validated HPLC method.
-
Assess the physical appearance of the formulation for any changes (e.g., precipitation, color change).
-
The formulation is considered stable if the concentration of this compound remains within ±10% of the initial concentration and no physical changes are observed.
Conclusion
The successful in vivo investigation of this compound relies on a systematic approach to formulation development, beginning with fundamental pre-formulation studies to determine its solubility and stability. While direct data for this compound is scarce, the protocols and guidelines presented here, based on established pharmaceutical principles and data from related compounds, provide a robust framework for researchers. It is imperative to conduct thorough validation of the chosen formulation to ensure the reliability and reproducibility of in vivo study results. As research on this compound progresses, it is anticipated that more specific formulation data will become available, further refining these initial protocols.
References
Application Notes and Protocols for Measuring Ethyl Chlorogenate Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a phenolic compound of growing interest in the scientific community. While extensive research has been conducted on its parent compound, chlorogenic acid (CGA), investigations into the specific biological activities of this compound are emerging. This document provides detailed application notes and protocols for the measurement of this compound in biological samples and the assessment of its potential biological activities. The methodologies are based on established techniques for the analysis of chlorogenic acid and its derivatives, providing a robust starting point for researchers. It is important to note that while these protocols are expected to be highly applicable, specific validation for this compound is recommended for each experimental setup.
I. Quantification of this compound in Biological Samples
The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for this purpose.
A. Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.
1. Protocol for Plasma/Serum Samples: Protein Precipitation
This is a rapid and straightforward method for removing proteins from plasma or serum.
-
Reagents and Materials:
-
Methanol (ice-cold) or Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS/MS analysis.
-
2. Protocol for Tissue Samples: Homogenization and Extraction
This protocol is suitable for the extraction of this compound from various tissue types.
-
Reagents and Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold PBS to the tissue.
-
Homogenize the tissue until a uniform suspension is achieved.
-
To the homogenate, add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method.
-
Vortex briefly and transfer to an HPLC vial for analysis.
-
B. Analytical Methods
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound when high sensitivity is not the primary requirement.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would be to start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 325 nm (based on the absorbance maximum of the caffeoyl moiety)
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices.
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate compatible with the MS interface (e.g., 0.3-0.5 mL/min).
-
-
MS/MS Parameters (Negative Ion Mode):
-
The following parameters for chlorogenic acid can be used as a starting point for the optimization of this compound analysis.
-
Precursor Ion (Q1): m/z 381.1 (for [M-H]⁻ of this compound)
-
Product Ions (Q3): Transitions should be optimized by infusing a standard solution of this compound. Likely product ions would correspond to the quinic acid moiety (m/z 191.1) and other fragments.
-
Collision Energy (CE) and other source parameters: These need to be optimized for the specific instrument and compound to achieve maximum sensitivity.
-
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |
| Detection | UV at ~325 nm | ESI-MS/MS (Negative Ion Mode) |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
II. Measurement of Biological Activity
Based on the known activities of the related compound, chlorogenic acid, the following bioassays can be employed to investigate the antioxidant and anti-inflammatory properties of this compound.
A. Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of various concentrations of this compound.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
2. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Principle: The assay uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants can reduce the level of ROS and thus decrease the fluorescence signal.
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress using an agent like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control.
-
B. Anti-inflammatory Activity Assays
1. Measurement of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.
-
2. Measurement of Pro-inflammatory Cytokine Production
This assay measures the effect of a compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
-
Principle: LPS stimulation of macrophages also leads to the production and secretion of pro-inflammatory cytokines. These can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
III. Investigation of Signaling Pathways
Based on the known mechanisms of chlorogenic acid and its methyl ester, the following signaling pathways are relevant to investigate for this compound's biological activity.
A. NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
B. MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
C. Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Signaling Pathway Analysis
Caption: General workflow for investigating the effects on signaling pathways.
IV. Summary of Quantitative Data and Expected Outcomes
The following table summarizes the key quantitative data that can be generated from the described protocols and the expected outcomes if this compound possesses biological activity similar to its related compounds.
| Assay | Key Quantitative Parameter | Expected Outcome with Active this compound |
| DPPH Assay | IC50 (concentration for 50% scavenging) | A low IC50 value, indicating potent radical scavenging activity. |
| Cellular Antioxidant Assay | Reduction in fluorescence intensity | A dose-dependent decrease in ROS-induced fluorescence. |
| Nitric Oxide Assay | IC50 (concentration for 50% inhibition of NO) | A dose-dependent inhibition of LPS-induced nitric oxide production. |
| Cytokine ELISA | IC50 (concentration for 50% inhibition of cytokine) | A dose-dependent reduction in the secretion of TNF-α and IL-6. |
| Western Blotting | Relative protein expression levels | Inhibition of phosphorylation of key signaling proteins (e.g., IκBα, p38) or increased expression of Nrf2 and its target genes. |
Disclaimer: The provided protocols and expected outcomes are based on established methodologies for similar compounds. It is imperative that researchers validate these methods specifically for this compound and their experimental system. The biological activity and mechanisms of action of this compound may differ from those of chlorogenic acid.
Application Notes and Protocols for the Extraction and Purification of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the extraction and purification of ethyl chlorogenate, a significant phenylpropanoid compound. The methodologies detailed below are synthesized from established techniques for related compounds, such as chlorogenic acid and its methyl ester, to provide a robust framework for obtaining high-purity this compound for research and development purposes.
I. Introduction to this compound
This compound, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Like its parent compound, chlorogenic acid, this compound is of interest to the scientific community for its potential biological activities, which may include antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] Accurate and efficient extraction and purification protocols are paramount for the detailed study of its therapeutic potential.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C18H22O9 | [1][6] |
| Molecular Weight | 382.365 g/mol | [1][6] |
| Synonyms | Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | [6][7] |
| Appearance | Likely a white to slightly yellow crystalline powder | Inferred from chlorogenic acid properties |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | [2] |
II. Extraction Protocols
The extraction of this compound can be approached through two main strategies: direct extraction from plant sources where it may naturally occur in small quantities, or more commonly, through the esterification of its precursor, chlorogenic acid, during or after extraction.
This protocol is adapted from general methods for extracting chlorogenic acids and related phenolic compounds from plant matrices.[8]
Materials:
-
Dried and powdered plant material (e.g., green coffee beans, Eucommia ulmoides leaves)[9][10]
-
80% Ethanol (v/v) in deionized water
-
Shaking incubator or ultrasonic bath
-
Centrifuge and appropriate centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. Add 1 L of 80% ethanol.
-
Extraction: Agitate the mixture at 40°C for 20 hours in a shaking water bath.[8] Alternatively, perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration and Centrifugation: Filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
This protocol is a novel approach adapted from a method for mthis compound formation, which utilizes an acidified alcoholic solvent to promote esterification of the naturally present chlorogenic acid into its ethyl ester during the extraction process.[11]
Materials:
-
Dried and powdered plant material rich in chlorogenic acid
-
5% Hydrochloric acid (HCl) in ethanol (v/v)
-
Vortex mixer and sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Acidified Ethanolic Extraction: Weigh 2 g of the powdered plant material and place it in a 50 mL falcon tube. Add 20 mL of 5% ethanolic HCl solution.
-
Agitation and Sonication: Vigorously shake the sample at 500 rpm for 30 minutes using a vortex mixer, followed by sonication for 15 minutes.[11]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to obtain a clear solution containing this compound.[11]
-
Neutralization (Optional but Recommended): To prevent acid-catalyzed degradation during storage, neutralize the extract with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 6-7 before proceeding to purification.
III. Purification Protocols
Following extraction, the crude extract will contain a mixture of compounds. The following purification steps are designed to isolate this compound to a high degree of purity.
This step aims to remove highly polar and non-polar impurities from the crude extract.[10]
Materials:
-
Crude extract from Protocol 1 or 2
-
Ethyl acetate
-
Deionized water
-
Separatory funnel
-
pH meter and solutions for pH adjustment (e.g., 1 M HCl, 1 M NaOH)
Procedure:
-
Initial Extraction: Redissolve the crude extract in deionized water. Adjust the pH of the aqueous solution to approximately 2-3 with 1 M HCl.[10]
-
Ethyl Acetate Partitioning: Transfer the acidified aqueous solution to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which now contains the this compound. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Pooling and Washing: Combine all ethyl acetate fractions and wash with a small volume of deionized water to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield a purified extract.
For achieving high purity (≥95%), chromatographic methods are essential.
A. Macroporous Resin Chromatography
Materials:
-
Purified extract from Protocol 3
-
Macroporous adsorption resin (e.g., Amberlite XAD series)
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 20%, 40%, 60%, 80% in water)
Procedure:
-
Column Packing and Equilibration: Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the purified extract in a minimal amount of 20% ethanol and load it onto the column.
-
Stepwise Elution: Elute the column with a stepwise gradient of ethanol solutions, starting with 20% ethanol to wash away highly polar impurities.[10] Gradually increase the ethanol concentration. This compound is expected to elute at a mid-range ethanol concentration (e.g., 40-60%).
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the final purified product.
B. High-Performance Liquid Chromatography (HPLC)
For the highest purity, preparative HPLC is the method of choice.
HPLC Parameters for Analysis and Purification:
| Parameter | Condition | Source |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (methanol) | Adapted from[9] |
| Flow Rate | 0.8 - 1.0 mL/min | [9] |
| Detection | Diode-Array Detector (DAD) at 325 nm | [6] |
| Injection Volume | 10-20 µL | [9] |
| Column Temperature | Room temperature | [9] |
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition.
-
Injection and Separation: Inject the sample onto the equilibrated HPLC system. Run the gradient program to separate the components.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the HPLC solvents via lyophilization or rotary evaporation to obtain the highly purified compound.
IV. Purity Analysis and Storage
Purity Assessment: The purity of the final this compound product should be assessed using analytical HPLC-DAD and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Purity levels of 95-99% are achievable with these methods.[6]
Storage: Store the purified this compound in a tightly sealed container, protected from light and air.[6] For long-term storage, refrigeration or freezing at -20°C is recommended.[6] If stock solutions are prepared, they should be used on the same day or stored as aliquots at -20°C for up to two weeks.[6]
Visualizations
// Nodes A [label="Plant Material (e.g., Green Coffee Beans)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Grinding and Powdering", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Extraction with Acidified Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Liquid-Liquid Partitioning (Water/Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Ethyl Acetate Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Partially Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Macroporous Resin Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Fraction Collection and Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Purified this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Purity Analysis (HPLC, MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="High Purity this compound (>95%)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; } dot
Caption: Workflow for this compound Extraction and Purification.
// Nodes start [label="Partially Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation | Dissolve in Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative HPLC System | {C18 Column | Gradient Elution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="DAD Detection (325 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collection [label="Fraction Collection | Isolate Target Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Purity Check (Analytical HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="High Purity this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; waste [label="Impurity Fractions", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> hplc; hplc -> detection; detection -> collection; collection -> analysis [label="Target Fraction"]; collection -> waste [label="Other Fractions"]; analysis -> result [label="Purity >95%"]; } dot
Caption: Logic Diagram for HPLC Purification of this compound.
References
- 1. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 425408-42-0 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recovery of Chlorogenic Acids from Agri-Food Wastes: Updates on Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. CN110240544B - Chlorogenic acid extraction and purification method and application - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Enzyme Inhibition with Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl chlorogenate in enzyme inhibition studies. Due to the limited availability of direct quantitative data for this compound, this document leverages extensive research on its parent compound, chlorogenic acid, to provide a robust framework for investigation. The protocols and potential mechanisms described herein are based on the well-documented activities of chlorogenic acid and its esters, offering a strong starting point for exploring the inhibitory potential of this compound.
Introduction to this compound
This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound found in various plants and renowned for its diverse biological activities. While research has extensively focused on chlorogenic acid, its ester derivatives, such as this compound, are of growing interest in drug discovery and development due to potentially altered pharmacokinetic and pharmacodynamic properties. This document outlines protocols to investigate the inhibitory effects of this compound on key enzymes implicated in metabolic diseases and pigmentation.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activity of chlorogenic acid, this compound is a promising candidate for inhibiting enzymes involved in:
-
Type 2 Diabetes: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia.
-
Hyperpigmentation: Tyrosinase is a central enzyme in melanin synthesis, and its inhibitors are sought after for skin lightening and treating pigmentation disorders.
-
Inflammation: While not a direct enzyme inhibition target in the same manner, the NF-κB signaling pathway, which is regulated by various enzymes, is a key mediator of inflammation. Chlorogenic acid and its esters have been shown to modulate this pathway.
Quantitative Data Summary (Based on Chlorogenic Acid)
The following table summarizes the inhibitory concentrations (IC50) of chlorogenic acid against various enzymes. These values can serve as a benchmark for initial dose-response studies with this compound.
| Enzyme Target | Inhibitor | IC50 Value (µg/mL) | IC50 Value (µM) | Reference(s) |
| α-Amylase | Chlorogenic Acid | 9.10 | ~25.6 | [1] |
| α-Amylase | Chlorogenic Acid | 21.93 | ~61.8 | [2] |
| α-Glucosidase | Chlorogenic Acid | 9.24 | ~26.0 | [1] |
| α-Glucosidase | Chlorogenic Acid | 27.14 | ~76.5 | [2] |
| Fatty Acid Synthase (FAS I) | Chlorogenic Acid | - | 94.8 | [3] |
| β-ketoacyl-ACP reductase (FabG) | Chlorogenic Acid | - | 88.1 | [3] |
Note: The IC50 values for chlorogenic acid can vary between studies due to different assay conditions. It is crucial to include a positive control, such as acarbose for α-amylase and α-glucosidase, or kojic acid for tyrosinase, in your experiments for comparison.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against α-amylase, α-glucosidase, and tyrosinase.
This assay determines the ability of this compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Phosphate buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
Prepare a stock solution of α-amylase in phosphate buffer.
-
Prepare a 1% (w/v) soluble starch solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound solution (or positive control/blank).
-
Add 50 µL of the α-amylase solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)
-
Sodium carbonate (Na2CO3)
-
This compound
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound.
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound solution (or positive control/blank).
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula:
-
The IC50 value is determined from the dose-response curve.
-
This assay evaluates the ability of this compound to inhibit tyrosinase, the key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound.
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution (or positive control/blank).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes to monitor the formation of dopachrome.
-
-
Calculation of Inhibition:
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated as follows:
-
The IC50 value is calculated from the dose-inhibition curve.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: General workflow for an in vitro enzyme inhibition assay.
Based on studies of chlorogenic acid and its methyl ester, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
This compound presents a compelling subject for enzyme inhibition studies, with potential applications in managing type 2 diabetes, hyperpigmentation, and inflammatory conditions. While direct experimental data on this compound is emerging, the extensive research on its parent compound, chlorogenic acid, provides a solid foundation for designing and interpreting experiments. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the therapeutic potential of this promising compound.
References
- 1. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 3. Inhibitory activity of chlorogenic acid on enzymes involved in the fatty acid synthesis in animals and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl Chlorogenate in Food Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is a phenolic compound with significant potential in food science and technology. Building upon the well-documented antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of its parent compound, this compound offers unique characteristics due to its increased lipophilicity. This modification can enhance its interaction with food matrices, particularly those with higher lipid content, and may influence its bioavailability and efficacy.
These application notes provide a comprehensive overview of the current and potential uses of this compound in food science research. Detailed experimental protocols are provided to facilitate the investigation of its properties and applications.
Antioxidant Activity in Food Preservation
This compound is a potent antioxidant that can be utilized to prevent lipid oxidation in various food products, thereby extending shelf life and maintaining quality. Its ability to scavenge free radicals makes it a valuable natural alternative to synthetic antioxidants.
Quantitative Data: Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The Trolox Equivalent Antioxidant Capacity (TEAC) is a common measure, with higher values indicating stronger antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (TEAC) | Reference |
| This compound | 0.173 | [1] |
| Chlorogenic Acid (CGA) | Not explicitly stated, but lower than esters | [1] |
| Trolox (Standard) | 1.000 | [1] |
| Ascorbic Acid (Vitamin C) | Lower than this compound | [1] |
| Butylated Hydroxyanisole (BHA) | Lower than this compound | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from a method used to assess the antioxidant activity of synthesized alkyl chlorogenates[1].
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a test tube, mix a specific volume of the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using methanol instead of the this compound solution.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
To determine the TEAC value, a standard curve is generated using Trolox, and the antioxidant capacity of this compound is expressed as Trolox equivalents.
Workflow for DPPH Radical Scavenging Assay
Inhibition of Enzymatic Browning
Enzymatic browning, primarily caused by the enzyme polyphenol oxidase (PPO), is a major cause of quality loss in fruits and vegetables. This compound, like its parent compound, can act as a PPO inhibitor, preventing the formation of undesirable brown pigments.
Quantitative Data: PPO Inhibition (Hypothetical)
| Compound | IC50 (mol L⁻¹) | Reference |
| This compound | Data not available | - |
| Chlorogenic Acid | 1.55 x 10⁻⁴ | [2] |
Experimental Protocol: Inhibition of Enzymatic Browning in Apple Slices
This protocol is adapted from general methods for screening anti-browning agents on apple slices[3][4].
Objective: To evaluate the effectiveness of this compound in preventing enzymatic browning of fresh-cut apple slices.
Materials:
-
Apples (e.g., Granny Smith or Red Delicious variety)
-
This compound solutions of varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v in distilled water)
-
Ascorbic acid solution (1% w/v) as a positive control
-
Distilled water as a negative control
-
Colorimeter or a high-quality camera for color measurement
Procedure:
-
Wash and core the apples.
-
Cut the apples into uniform slices (e.g., 5 mm thickness).
-
Immerse the apple slices in the different treatment solutions (this compound, ascorbic acid, distilled water) for a specified time (e.g., 2 minutes).
-
Remove the slices, allow excess solution to drain, and place them on a clean, dry surface at room temperature.
-
Monitor the color change of the apple slices over time (e.g., at 0, 1, 2, 4, and 24 hours).
-
Color can be quantified using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.
-
Alternatively, visual assessment can be performed using a scoring scale.
Logical Flow for Evaluating Browning Inhibition
Antimicrobial Activity against Foodborne Pathogens
This compound is anticipated to possess antimicrobial properties, making it a candidate for a natural food preservative to control the growth of spoilage and pathogenic microorganisms.
Quantitative Data: Antimicrobial Activity (Hypothetical)
Specific Minimum Inhibitory Concentration (MIC) values for this compound against common foodborne pathogens are not well-documented. For chlorogenic acid, the MIC against Staphylococcus aureus has been reported to be 2.5 mg/mL[5].
| Microorganism | Compound | MIC (mg/mL) | Reference |
| Listeria monocytogenes | This compound | Data not available | - |
| Staphylococcus aureus | Chlorogenic Acid | 2.5 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Listeria monocytogenes in a Milk Model
This protocol is adapted from general methods for determining the antimicrobial activity of phenolic compounds in a milk system[6].
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Listeria monocytogenes in a milk-based medium.
Materials:
-
Listeria monocytogenes culture
-
Sterile 10% non-fat milk solids solution
-
This compound stock solution (sterilized by filtration)
-
Sterile microplates (96-well)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of L. monocytogenes (e.g., 10^5 CFU/mL) in the sterile milk solution.
-
In the wells of a microplate, perform serial dilutions of the this compound stock solution with the inoculated milk solution to achieve a range of final concentrations.
-
Include a positive control (inoculated milk without this compound) and a negative control (uninoculated milk).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
To confirm the results, plate aliquots from the clear wells onto a suitable agar medium to determine the Minimum Bactericidal Concentration (MBC).
Signaling Pathway of Antimicrobial Action (General for Phenolic Compounds)
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Screening of various anti-browning agents for apple slices | International Society for Horticultural Science [ishs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Ethyl Chlorogenate: A Potential Modulator of Metabolic Pathways - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, presents a compelling subject for investigation in the realm of metabolic pathways. While direct research on this compound is limited, the extensive body of knowledge surrounding its parent compound, chlorogenic acid (CGA), provides a robust framework for predicting its potential biological activities. It is hypothesized that the addition of an ethyl group may enhance the lipophilicity of the molecule, potentially leading to altered bioavailability and cellular uptake, which could, in turn, influence its efficacy in modulating metabolic processes.[1]
These application notes and protocols are primarily based on the well-documented effects of chlorogenic acid on key metabolic pathways. They are intended to serve as a comprehensive guide for researchers wishing to explore the metabolic effects of this compound, offering starting points for experimental design and comparative analysis.
Potential Applications in Metabolic Research
Based on the known activities of chlorogenic acid, this compound is a candidate for investigating the following metabolic areas:
-
Glucose Metabolism: Studying its potential to regulate blood glucose levels through the inhibition of key enzymes like α-amylase and α-glucosidase, and modulation of hepatic glucose output.[2][3]
-
Lipid Metabolism: Investigating its role in mitigating dyslipidemia by influencing fatty acid synthesis, oxidation, and cholesterol metabolism.[2][4]
-
AMPK Pathway Activation: Exploring its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]
-
Anti-inflammatory and Antioxidant Effects: Examining its capacity to modulate inflammatory pathways, such as NF-κB, and activate antioxidant responses through the Nrf2 pathway, both of which are intricately linked to metabolic health.[2][3]
Quantitative Data Summary (Based on Chlorogenic Acid Studies)
The following tables summarize key quantitative data from in vitro and in vivo studies on chlorogenic acid, which can be used as a benchmark for designing experiments with this compound.
Table 1: In Vitro Enzyme Inhibition by Chlorogenic Acid
| Enzyme | IC50 Value | Source Organism/Cell Line | Reference |
| α-Amylase | Not specified | Porcine pancreas | [2] |
| α-Glucosidase | Not specified | Rat intestine | [2] |
| HMG-CoA Reductase | Not specified | Rat liver microsomes | [2] |
| Fatty Acid Synthase | Not specified | Rat liver | [2] |
Table 2: In Vivo Effects of Chlorogenic Acid on Metabolic Parameters
| Animal Model | Dosage | Duration | Key Findings | Reference |
| db/db mice (diabetic) | 60 mg/kg/day | 4 weeks | Decreased fasting blood glucose, improved glucose tolerance | Not specified |
| High-fat diet-induced obese rats | 30 mg/kg/day | 8 weeks | Reduced body weight gain, decreased serum triglycerides and cholesterol | [4] |
| Streptozotocin-induced diabetic rats | 5 mg/kg/day | 45 days | Lowered blood glucose, increased insulin sensitivity | Not specified |
Experimental Protocols
The following are detailed protocols adapted from studies on chlorogenic acid that can be applied to the investigation of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to assess the inhibitory potential of this compound on α-glucosidase, a key enzyme in carbohydrate digestion.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 10 µL of varying concentrations of this compound to the test wells. Add 10 µL of the solvent to the control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Cellular Glucose Uptake Assay in Adipocytes
This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer phosphate (KRP) buffer
-
Insulin
-
Cytochalasin B
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.
-
Serum-starve the differentiated adipocytes for 2-3 hours in KRP buffer.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a positive control with insulin.
-
Wash the cells with KRP buffer.
-
Add KRP buffer containing 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B (an inhibitor of glucose transport) prior to adding the labeled glucose.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways known to be modulated by chlorogenic acid. These pathways are prime targets for investigation when studying the metabolic effects of this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the spectroscopic analysis of Ethyl chlorogenate, an ester of the naturally occurring chlorogenic acid. Detailed application notes and standardized protocols are presented for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide is intended to assist researchers in the identification, purity assessment, and structural elucidation of this compound and related compounds, which are of significant interest in pharmaceutical and nutraceutical research.
Introduction
This compound, the ethyl ester of 3-O-caffeoylquinic acid, is a derivative of chlorogenic acid, a prominent phenolic compound found in various plants, including coffee beans.[1] Chlorogenic acids and their derivatives are known for their diverse biological activities, making them valuable subjects in drug discovery and development. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of these molecules. These application notes provide the expected spectroscopic data and detailed experimental protocols to facilitate this analysis.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While experimental spectra for this compound are not widely published, the data presented here are based on the known spectroscopic characteristics of chlorogenic acid and its esters, providing a reliable reference for researchers.[2][3]
NMR Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Data is extrapolated from known values for chlorogenic acid and its methyl ester in suitable deuterated solvents (e.g., CD₃OD or DMSO-d₆).
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | ||
| 1 | - | ~175.0 |
| 2 | ~2.10 (m) | ~37.5 |
| 3 | ~5.30 (m) | ~71.0 |
| 4 | ~3.95 (m) | ~73.0 |
| 5 | ~4.15 (m) | ~71.5 |
| 6 | ~2.20 (m) | ~38.0 |
| Caffeoyl Moiety | ||
| 7 | - | ~167.5 |
| 8 (α) | ~6.30 (d, J ≈ 16 Hz) | ~115.0 |
| 9 (β) | ~7.60 (d, J ≈ 16 Hz) | ~146.0 |
| 1' | - | ~127.0 |
| 2' | ~7.05 (d, J ≈ 2 Hz) | ~115.5 |
| 3' | - | ~145.0 |
| 4' | - | ~148.0 |
| 5' | ~6.77 (d, J ≈ 8 Hz) | ~116.0 |
| 6' | ~6.95 (dd, J ≈ 8, 2 Hz) | ~122.0 |
| Ethyl Ester Moiety | ||
| -OCH₂CH₃ | ~4.10 (q, J ≈ 7 Hz) | ~61.0 |
| -OCH₂CH₃ | ~1.20 (t, J ≈ 7 Hz) | ~14.0 |
Mass Spectrometry Data
Table 2: Expected Mass Spectrometry Data for this compound.
| Ionization Mode | Ion | m/z (Da) | Proposed Fragmentation Ions (m/z) |
| ESI- | [M-H]⁻ | 381.12 | 191.05 (Quinic acid), 179.03 (Caffeic acid - H), 135.04 (Caffeic acid - H - CO₂) |
| ESI+ | [M+H]⁺ | 383.14 | 365.13 ([M+H - H₂O]⁺), 163.04 (Caffeoyl ion) |
| ESI+ | [M+Na]⁺ | 405.12 | - |
UV-Vis Spectroscopy Data
Table 3: Expected UV-Vis Absorption Maxima for this compound. The spectrum is characteristic of the caffeoyl moiety.[4][5][6]
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol or Ethanol | ~245 | ~325 |
FT-IR Spectroscopy Data
Table 4: Expected FT-IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl groups |
| ~3050 | C-H stretch | Aromatic |
| ~2980, ~2900 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester (ethyl ester) |
| ~1690 | C=O stretch | Ester (caffeoyl) |
| ~1600, ~1520 | C=C stretch | Aromatic ring |
| ~1280, ~1180 | C-O stretch | Ester and alcohol |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a sufficient number of scans for adequate signal intensity (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
LC-MS system with an ESI or APCI source
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infusion Analysis (for initial characterization):
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ionization modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
-
LC-MS Analysis (for purity and confirmation):
-
Inject the sample onto a suitable HPLC column (e.g., C18).
-
Develop a gradient elution method to separate the analyte from any impurities.
-
Acquire mass spectra across the elution profile.
-
-
Tandem MS (MS/MS) Analysis:
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of known concentration. Dilute the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid or oil)
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Protocol (using ATR):
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical relationships in NMR-based structural elucidation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New chlorogenic acid derivatives and triterpenoids from Scorzonera aucheriana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ethyl Chlorogenate in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is an emerging molecule of interest in the field of drug discovery. As a derivative of a well-known bioactive compound, it presents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's biological activities, supported by detailed experimental protocols and visualizations of relevant signaling pathways. While direct research on this compound is still in its early stages, this guide leverages the extensive knowledge of its parent compound, chlorogenic acid (CGA), to provide a foundational resource for researchers.
Overview of Biological Activities
This compound has demonstrated potential in preclinical studies, primarily exhibiting anti-inflammatory and antioxidant properties. Its structural similarity to chlorogenic acid suggests a comparable, and potentially enhanced, pharmacological profile due to increased lipophilicity which may improve bioavailability.
Anti-inflammatory Activity
Emerging evidence suggests that this compound possesses anti-inflammatory properties. One study found that ethyl 3-O-caffeoylquinate, another name for this compound, inhibits the secretion of High Mobility Group Box 1 (HMGB-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1][2]. HMGB-1 is a key pro-inflammatory cytokine, and its inhibition points to the potential of this compound in mitigating inflammatory responses.
Antioxidant Activity
The antioxidant potential of this compound is a key area of investigation. While direct, comprehensive studies on its antioxidant capacity are limited, its parent compound, chlorogenic acid, is a well-documented antioxidant. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. It is hypothesized that this compound retains or even enhances these properties. One study reported that this compound demonstrated superoxide anion scavenging activity[1].
Other Potential Activities
Based on the broad spectrum of activities of chlorogenic acid, this compound is a candidate for investigation in other therapeutic areas, including:
-
Neuroprotection: Chlorogenic acid has shown neuroprotective effects in various models of neurodegenerative diseases.[3][4][5][6]
-
Anticancer: The anticancer properties of chlorogenic acid have been attributed to its ability to induce apoptosis and inhibit tumor cell proliferation and metastasis.[7][8]
-
Metabolic Regulation: Chlorogenic acid is known to influence glucose and lipid metabolism, suggesting a potential role in managing metabolic disorders.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparative overview with its parent compound, chlorogenic acid.
Table 1: Quantitative Biological Data for this compound
| Biological Activity | Assay/Model | Target/Endpoint | Result | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | HMGB-1 protein secretion | Inhibition observed | [1][2] |
| Antioxidant | Superoxide anion scavenging assay | Superoxide anion radicals | IC50 > 100 µM | [1] |
| Enzyme Inhibition | Aldose Reductase | Aldose Reductase | IC50 = 1.5 µM | [9] |
Table 2: Comparative Quantitative Data for Chlorogenic Acid (CGA)
| Biological Activity | Assay/Model | Target/Endpoint | Result | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Significant inhibition | [10] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | TNF-α, IL-1β, IL-6 secretion | Dose-dependent attenuation | [10] |
| Anticancer | MDA-MB-231 breast cancer cells | Cell Viability (MTT assay) | IC50 of 590.5 ± 10.6 µM (72h) | [8] |
| Anticancer | MCF-7 breast cancer cells | Cell Viability (MTT assay) | IC50 of 952 ± 32.5 µM (72h) | [8] |
| Neuroprotection | Scopolamine-induced amnesia in mice | Y-maze test | Significant improvement | [4] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound's biological activities. These protocols are based on established methods used for chlorogenic acid and can be adapted for this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media and solvent for this compound), a negative control (cells with media only), and a positive control (cells with LPS only).
-
-
Griess Assay:
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.
-
Include a blank (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: [1 - (Absorbance of sample / Absorbance of blank)] x 100.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Signaling Pathways
The biological effects of chlorogenic acid, and likely this compound, are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chlorogenic acid has been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[10][11][12]
Caption: this compound's potential inhibition of the NF-κB pathway.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes. Chlorogenic acid is a known activator of the Nrf2 pathway.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and free radial scavenging activities of the constituents isolated from Machilus zuihoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal Flowers. XXXVIII. Structures of Acylated Sucroses and Inhibitory Effects of Constituents on Aldose Reducatase from the Flower Buds of Prunus mume [jstage.jst.go.jp]
- 10. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorogenic Acid Attenuates Oxidative Stress-Induced Intestinal Epithelium Injury by Co-Regulating the PI3K/Akt and IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of Chlorogenic Acid to Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent phenolic compound found in various plant sources, notably in green coffee beans.[1][2] It is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and metabolism-regulating properties.[1][2][3] These therapeutic potentials have spurred interest in CGA and its derivatives for applications in the pharmaceutical and nutraceutical industries.
The esterification of chlorogenic acid to form derivatives like ethyl chlorogenate can modulate its physicochemical properties, such as lipophilicity. This modification may enhance its bioavailability, cell membrane permeability, and ultimately, its therapeutic efficacy. This compound, as a more lipophilic analogue of chlorogenic acid, is a promising candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for the synthesis of this compound from chlorogenic acid via two distinct methods: acid-catalyzed esterification (Fischer-Speier esterification) and enzyme-catalyzed esterification.
Potential Applications of this compound
The structural modification of chlorogenic acid to its ethyl ester is anticipated to enhance its biological activity profile, opening avenues for its use in various therapeutic areas:
-
Enhanced Antioxidant and Anti-inflammatory Agent: By potentially improving its ability to traverse cellular membranes, this compound could offer enhanced protection against oxidative stress and inflammation-related pathologies.[2][3]
-
Drug Development for Metabolic Disorders: Chlorogenic acid has been shown to play a role in regulating glucose and lipid metabolism.[2] The ethyl ester derivative could be explored as a more potent agent for managing conditions like type 2 diabetes and non-alcoholic fatty liver disease.
-
Neuroprotective Candidate: Given the neuroprotective effects of chlorogenic acid, this compound could be investigated for its potential in mitigating neurodegenerative diseases by potentially crossing the blood-brain barrier more effectively.[4]
-
Oncology Research: The anti-tumor properties of chlorogenic acid could be amplified in its ethyl ester form, making it a subject for investigation in cancer therapy research.[2]
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Acid-Catalyzed Fischer-Speier Esterification
This classic method utilizes a strong acid catalyst to promote the esterification of the carboxylic acid group of chlorogenic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[5][6]
Materials:
-
Chlorogenic acid (C₁₆H₁₈O₉)
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[7][8]
Method 2: Enzyme-Catalyzed Esterification
This method employs a lipase, such as Novozym® 435 (immobilized Candida antarctica lipase B), as a biocatalyst. Enzymatic esterification offers higher selectivity and milder reaction conditions, often proceeding in a solvent-free system or in an organic solvent.[9][10][11]
Materials:
-
Chlorogenic acid (C₁₆H₁₈O₉)
-
Anhydrous ethanol (EtOH)
-
Novozym® 435 (immobilized lipase)
-
Molecular sieves (3 Å or 4 Å)
-
Organic solvent (e.g., tert-butanol, optional)
-
Ethyl acetate (for product recovery and chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with heating
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a reaction vessel, combine chlorogenic acid (1 equivalent) and anhydrous ethanol (e.g., 5-10 equivalents). For a solvent-free approach, a larger excess of ethanol may be used to act as the solvent. Alternatively, a solvent like tert-butanol can be added.
-
Dehydration: Add activated molecular sieves to the mixture to remove any residual water and the water produced during the reaction.
-
Enzyme Addition: Add Novozym® 435 (typically 5-10% by weight of the substrates).
-
Incubation: Seal the vessel and place it in an orbital shaker or on a stirrer at a controlled temperature (e.g., 50-60°C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.
-
Enzyme Removal: Once the reaction reaches equilibrium or completion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Product Recovery: Remove the excess ethanol and any solvent by rotary evaporation.
-
Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[7][8]
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Enzyme-Catalyzed Esterification |
|---|---|---|
| Catalyst | H₂SO₄ or p-TsOH | Novozym® 435 |
| Stoichiometry (CGA:EtOH) | 1 : 20-50 | 1 : 5-10 (in solvent) or higher (solvent-free) |
| Solvent | Ethanol (reagent and solvent) | Optional (e.g., tert-butanol) or solvent-free |
| Temperature | ~78 °C (Reflux) | 50-60 °C |
| Reaction Time | 4-8 hours | 24-72 hours |
| Workup | Acid-base extraction | Filtration |
Table 2: Hypothetical Quantitative Data for this compound Synthesis.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Fischer-Speier Esterification | 65-75 | >95 (after chromatography) |
| Enzyme-Catalyzed Esterification | 80-90 | >98 (after chromatography) |
Note: The data in Table 2 are illustrative and may vary depending on the specific reaction conditions and optimization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Modulation
Chlorogenic acid is known to modulate various signaling pathways, including the Keap1/Nrf2 pathway, which is crucial for antioxidant defense.[4]
Caption: Modulation of the Keap1/Nrf2 antioxidant pathway by this compound.
References
- 1. Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Chlorogenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. columbia.edu [columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A new irreversible enzyme-aided esterification method in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Ethyl chlorogenate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethyl chlorogenate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the stability of this compound solutions, it is recommended to prepare them fresh for immediate use whenever possible.[1] If advance preparation is necessary, stock solutions should be stored in tightly sealed, light-protected vials at -20°C.[1] Under these conditions, the solution is generally usable for up to two weeks.[1] For long-term storage, freezing at -20°C or even -80°C in aliquots is advisable to minimize freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most probable degradation pathway for this compound is the hydrolysis of its ethyl ester functional group.[2][3][4] This reaction is catalyzed by acidic or basic conditions and results in the formation of chlorogenic acid and ethanol.[2][4] Other potential degradation pathways, particularly under stress conditions like high temperature and light exposure, may include isomerization, methylation, and dehydration of the caffeoylquinic acid moiety.[1]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, its stability is significantly influenced by the pH of the solution. Neutral or slightly acidic conditions are generally preferred to minimize the rate of hydrolysis. It is crucial to consider the pH of your experimental system and buffer components.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be a potential strategy to mitigate oxidative degradation, especially for phenolic compounds like this compound. Hindered phenolic antioxidants are effective radical scavengers.[5][6][7] However, their compatibility and effectiveness should be experimentally verified for your specific application. It is often beneficial to use them in combination with other stabilizers like phosphite esters or thioesters for a synergistic effect.[5]
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color of the solution, often turning brownish, which can be indicative of the oxidation of phenolic compounds.[8] The formation of precipitates may also suggest the generation of less soluble degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for accurately assessing the stability of the solution.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Control Temperature: Maintain a consistent and cool temperature throughout your experiment, as elevated temperatures can accelerate degradation.
-
Protect from Light: Conduct experiments under subdued light or use amber-colored vials to minimize light-induced degradation.
-
Check pH: Ensure the pH of your solution is within a stable range for this compound. Avoid strongly acidic or alkaline conditions.
-
Analyze Purity: Use a validated stability-indicating HPLC method to check the purity of your this compound stock solution before each experiment.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
-
Identify Degradants: Use techniques like LC-MS to identify the mass of the unexpected peaks and deduce their structures. Common degradation products include chlorogenic acid and caffeic acid.[1][9]
-
Perform Forced Degradation: To confirm the identity of degradation peaks, intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your experimental sample.
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from its degradation products.
Data Presentation
Table 1: Summary of Factors Affecting this compound Solution Stability
| Factor | Influence on Stability | Recommendations |
| Temperature | Increased temperature accelerates degradation, particularly hydrolysis and thermal decomposition. | Prepare solutions at room temperature or on ice. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH | Both acidic and basic conditions catalyze hydrolysis of the ester linkage. | Maintain solutions at a neutral or slightly acidic pH. Use appropriate buffers and verify their compatibility. |
| Light | Exposure to light, especially UV radiation, can induce photodegradation. | Store solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experiments. |
| Solvent | The choice of solvent can impact stability. Protic solvents may participate in solvolysis. | Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC grade). If using organic co-solvents, ensure they are inert. |
| Oxygen | The phenolic moiety is susceptible to oxidation. | Degas solvents before use. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound and to generate its degradation products for analytical method development.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm (based on the chromophore of the caffeoyl moiety).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity (peak purity analysis).
-
Linearity and Range.
-
Accuracy (recovery studies).
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Robustness.
Visualizations
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. partinchem.com [partinchem.com]
- 6. nbinno.com [nbinno.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Chlorogenate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl chlorogenate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of chlorogenic acid with ethanol. The most common laboratory method is the Fischer esterification, which involves reacting chlorogenic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Alternative methods may involve the use of coupling agents or the conversion of chlorogenic acid to an acyl chloride followed by reaction with ethanol, though this latter approach can be unselective and lead to side reactions.[1]
Q2: I am experiencing a very low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to the degradation of the starting material or product, as well as side reactions like polymerization.[1]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the contact between reactants, leading to lower yields. This is particularly relevant in solvent-free systems.[1]
-
Moisture Contamination: The presence of water in the reactants or solvent will shift the equilibrium of the Fischer esterification back towards the starting materials, thus reducing the yield.
Q3: What are the likely impurities in my this compound product?
A3: Impurities can arise from unreacted starting materials, side reactions, or the workup process. Common impurities include:
-
Unreacted Chlorogenic Acid: Due to incomplete esterification.
-
Residual Ethanol and Acid Catalyst: These are typically removed during the purification steps.
-
Side-Products: Unselective reactions, particularly when using methods like the acyl chloride route, can generate various byproducts that are difficult to separate.[1]
-
Degradation Products: At elevated temperatures, chlorogenic acid and its ester can degrade.
-
Solvent Residues: Traces of solvents used during extraction and purification may remain in the final product.
Q4: How can I purify my crude this compound?
A4: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, the catalyst, and any byproducts. A common purification strategy includes:
-
Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Liquid-Liquid Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. This step helps to separate the desired ester from water-soluble impurities.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: For high purity, column chromatography is often employed. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the this compound from closely related impurities.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a larger excess of ethanol (e.g., 10-20 equivalents). Consider using a Dean-Stark apparatus to remove water azeotropically if the solvent allows. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For Fischer esterification, a temperature range of 60-80°C is a good starting point. Monitor the reaction progress by TLC or HPLC to avoid degradation at higher temperatures.[1] | |
| Insufficient catalyst. | Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) to a catalytic but effective amount (typically 1-5 mol%). | |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction, especially if the starting materials are not fully dissolved.[1] | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Inefficient purification. | Optimize the liquid-liquid extraction procedure. Ensure complete separation of the aqueous and organic layers. For column chromatography, use a shallower solvent gradient to improve separation. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for product formation and byproduct generation. High temperatures can cause polymerization and degradation.[1] |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. | |
| Difficulty in Isolating the Product | Product is water-soluble. | While this compound is more lipophilic than chlorogenic acid, it may still have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocol: Fischer Esterification of Chlorogenic Acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorogenic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will cause pressure buildup.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis problems.
References
Technical Support Center: Ethyl Chlorogenate Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl chlorogenate. The information provided is intended to assist in anticipating and resolving issues encountered during the experimental investigation of its degradation products and pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on the structure of this compound, which contains an ethyl ester and a caffeoylquinic acid core, the primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield chlorogenic acid and ethanol.[1][2] This is a common degradation pathway for ethyl esters.[1]
-
Oxidation: The catechol moiety (the 3,4-dihydroxy-phenyl group) of the caffeoyl portion is prone to oxidation.[3] This can lead to the formation of corresponding quinones and potentially further complex polymeric products, often observed as a color change (browning) in solution.[3]
-
Isomerization: Under certain conditions, particularly with changes in pH or temperature, isomerization of the quinic acid moiety may occur, similar to what is observed with chlorogenic acid.[4]
Q2: What are the typical experimental conditions for conducting forced degradation studies on this compound?
Forced degradation, or stress testing, is crucial for understanding the stability of a compound and identifying potential degradation products.[5][6] Typical conditions involve subjecting the compound to stress to achieve a target degradation of 5-20%.[5]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1.0 M | Room Temperature or 50-60°C | Up to 7 days |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1.0 M | Room Temperature or 50-60°C | Up to 7 days |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days |
| Photodegradation | Exposure to UV and/or visible light | ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Ambient | As per guidelines |
| Thermal Degradation | Dry heat | Increments of 10°C above accelerated stability conditions (e.g., 50°C, 60°C, 70°C) | - | Up to 7 days |
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.
Troubleshooting Guides
Problem 1: No degradation is observed under the applied stress conditions.
-
Possible Cause: The compound is highly stable under the chosen conditions.
-
Troubleshooting Steps:
Problem 2: The degradation is too rapid, leading to complete loss of the parent compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
Problem 3: Multiple, unexpected peaks are observed in the chromatogram.
-
Possible Cause: Secondary degradation or side reactions are occurring.
-
Troubleshooting Steps:
-
Use milder stress conditions to favor the primary degradation pathway.[1]
-
Employ a more selective analytical method (e.g., gradient elution in HPLC) to resolve the different peaks.
-
Utilize LC-MS to identify the structures of the unknown products.
-
Problem 4: Poor mass balance is observed in the analysis.
-
Possible Cause:
-
Some degradation products may not be eluting from the HPLC column or are not detected by the UV detector at the chosen wavelength.
-
Formation of volatile or insoluble degradation products.
-
-
Troubleshooting Steps:
-
Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column).
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV.
-
For volatile products, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of the headspace.
-
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 0.1 M HCl or 0.1 M NaOH.[1] The final concentration of the organic solvent should be minimized to avoid interference with the hydrolysis.[1]
-
Incubation: Incubate the reaction mixture at room temperature or in a water bath at 50-60°C.[1]
-
Sampling: At specified time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH for the acid hydrolysis sample) or acid (e.g., 0.1 M HCl for the base hydrolysis sample) to stop the reaction.[1]
-
Analysis: Analyze the quenched sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of degradation products.[1]
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 3% hydrogen peroxide.
-
Incubation: Keep the reaction mixture at room temperature, protected from light.
-
Sampling and Analysis: Follow steps 4 and 6 from Protocol 1. Quenching may not be necessary, but samples should be analyzed promptly.
Visualizations
Caption: Proposed primary degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The enzymic oxidation of chlorogenic acid and some reactions of the quinone produced - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ethyl chlorogenate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl chlorogenate assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard or sample is showing a lower than expected concentration in my HPLC analysis. What are the potential causes?
A1: A lower than expected concentration can be due to several factors related to the stability of this compound. As an ester of chlorogenic acid, it is susceptible to degradation.
-
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions, yielding chlorogenic acid and ethanol. Ensure the pH of your sample preparation and mobile phase is controlled. For instance, a mobile phase containing a small percentage of a weak acid like formic or phosphoric acid can help maintain a stable pH.
-
Temperature and Light Sensitivity: Like its parent compound, chlorogenic acid, this compound may be sensitive to heat and light.[1] Store stock solutions and samples in a refrigerator or freezer, protected from light, in tightly sealed vials.[2] It is recommended to prepare and use solutions on the same day whenever possible.[2] If stock solutions need to be stored, they should be aliquoted and kept at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[2]
-
Oxidation: The phenolic nature of the caffeoyl group makes it susceptible to oxidation. Use of degassed solvents for sample preparation and mobile phases can help minimize oxidative degradation.
-
Improper Storage: Ensure the compound is stored in a well-closed container, protected from air and light.[2] Long-term storage should be under refrigerated or frozen conditions.[2]
Troubleshooting Workflow for Low Concentration
References
How to prevent oxidation of Ethyl chlorogenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Ethyl Chlorogenate during experimental procedures.
Troubleshooting Guides
Issue: Rapid Discoloration or Degradation of this compound Solutions
Possible Causes:
-
Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation for phenolic compounds like this compound.
-
Inappropriate pH: this compound, similar to its parent compound chlorogenic acid, is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.
-
Light Exposure: UV and visible light can accelerate the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.
Solutions & Protocols:
-
Solvent Preparation: Before dissolving the this compound, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
-
Use of Antioxidants: Add an appropriate antioxidant to the solvent before adding the this compound. The choice of antioxidant will depend on the solvent and the specific requirements of your experiment.
-
Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., inside a glove box or by flushing vials with nitrogen).[1]
-
pH Control: If your experimental conditions allow, maintain a slightly acidic pH for your solutions.
-
Light Protection: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Prepare solutions at room temperature or on ice and store them at recommended low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air. It is recommended to store it in a refrigerator or freezer.
Q2: How should I prepare and store stock solutions of this compound?
It is always best to prepare and use solutions on the same day. If you need to prepare stock solutions in advance, we recommend the following:
-
Dissolve the compound in a degassed solvent.
-
Consider adding an antioxidant (see Table 1).
-
Store the solution as single-use aliquots in tightly sealed amber vials at -20°C or -80°C.[1] These aliquots are generally usable for up to two weeks.
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathways for this compound, a phenolic ester, are oxidation of the phenolic hydroxyl groups and hydrolysis of the ester bond.[2] Oxidation often proceeds through the formation of a quinone intermediate, which can then undergo further reactions, leading to discoloration and the formation of various degradation products.[3]
Q4: Which antioxidants are recommended for stabilizing this compound solutions?
The choice of antioxidant depends on the solvent system and the experimental application. Ascorbic acid is effective in aqueous solutions, while Butylated Hydroxytoluene (BHT) is suitable for organic solvents.
Data Presentation
| Antioxidant | Typical Final Concentration | Common Solvents | Key Considerations |
| Ascorbic Acid | 0.1 - 1 mM | Aqueous, Ethanol/Water | Water-soluble and a potent reducing agent. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents (e.g., DMSO, Ethanol) | A synthetic antioxidant that is very effective in lipid-based or organic solutions.[1] |
| (-)-Epigallocatechin gallate (EGCG) | Varies (concentration-dependent) | Aqueous, Ethanol/Water | A natural polyphenol that can improve the stability of chlorogenic acid.[4] |
Table 1: Common Antioxidants for Stabilizing Phenolic Compounds. [1]
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol, buffered aqueous solution)
-
Antioxidant (e.g., Ascorbic Acid, BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and septa
Procedure:
-
Solvent Preparation: Degas the required volume of solvent by sparging with nitrogen or argon gas for at least 20 minutes.
-
Antioxidant Addition: If using an antioxidant, dissolve it directly into the degassed solvent at the desired concentration (refer to Table 1).
-
Compound Dissolution: Weigh the this compound and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.
-
Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air.
-
Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials, flushing each with nitrogen before sealing. Store at ≤ -20°C.[1]
Mandatory Visualization
Caption: Workflow for preparing and handling this compound solutions to prevent oxidation.
Caption: Simplified potential degradation pathways of this compound.
References
Technical Support Center: Best Practices for Storing Ethyl Chlorogenate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ethyl chlorogenate (also known as Chlorogenic acid ethyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container to protect it from air and light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] One supplier suggests that under these conditions, the product can be stored for up to 24 months.
Q2: How should I store solutions of this compound?
Whenever possible, it is best to prepare and use solutions of this compound on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to two weeks under these conditions.[1][2]
Q3: What solvents are suitable for preparing this compound solutions?
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[2] The choice of solvent will depend on the specific requirements of your experiment.
Q4: I've received a shipment of this compound. What should I do before using it?
Upon receiving your shipment, it is recommended to allow the product vial to equilibrate to room temperature for at least one hour before opening.[2] This helps to prevent condensation from forming inside the vial, which could affect the stability of the compound. Due to transportation, the compound may have adhered to the cap or neck of the vial; gentle handling will ensure the entire product is available for use.[2]
Q5: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, it is an ester of chlorogenic acid and caffeic acid. Esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield chlorogenic acid and ethanol. Chlorogenic acid itself can degrade through isomerization and hydrolysis, especially when heated.[3] Caffeic acid esters, in general, are more stable in acidic conditions (up to pH 6) and degrade more rapidly in neutral to basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning brown) | Oxidation or degradation due to exposure to air, light, or moisture. | Discard the product as its purity may be compromised. Ensure future storage is in a tightly sealed container, protected from light, and in a desiccated environment if necessary. |
| Precipitation observed in a refrigerated or frozen solution | The compound may have come out of solution at low temperatures. | Before use, allow the vial to warm to room temperature and vortex or sonicate to ensure the compound has fully redissolved. Visually inspect for complete dissolution. |
| Inconsistent experimental results using a stock solution | The solution may have degraded. Stock solutions stored at -20°C are typically stable for up to two weeks. | Prepare a fresh stock solution from solid this compound. For critical experiments, always use freshly prepared solutions. |
| Unexpected peaks in HPLC analysis | Degradation of this compound or contamination. | Review the storage conditions of both the solid compound and the solution. Prepare fresh samples and re-analyze. If unexpected peaks persist, a forced degradation study and peak identification may be necessary (see Experimental Protocols). |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes stability data for a closely related compound, Caffeic Acid Phenethyl Ester (CAPE), which can serve as a useful reference.
| Compound | Temperature | Half-life in Rat Plasma |
| Caffeic Acid Phenethyl Ester (CAPE) | 4°C | 1.95 hours |
| 25°C | 0.35 hours | |
| 37°C | 0.13 hours |
This data highlights the susceptibility of caffeic acid esters to degradation and underscores the importance of proper storage conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid this compound in an oven at 70°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., UV and visible light) for a defined period.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see below for method development).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of this compound (likely around 325 nm, characteristic of caffeoyl esters).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for deciding the appropriate storage conditions for this compound.
Caption: Experimental workflow for conducting a forced degradation study on this compound.
References
Dealing with impurities in Ethyl chlorogenate samples
Welcome to the Technical Support Center for Ethyl Chlorogenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources:
-
Synthesis Byproducts: The most common synthesis method, Fischer esterification of chlorogenic acid with ethanol, can lead to several impurities. These include unreacted chlorogenic acid, excess ethanol, and side-products from competing reactions.
-
Degradation Products: this compound can degrade under certain conditions. Hydrolysis of the ester bond can occur under acidic or basic conditions, reverting it to chlorogenic acid and ethanol. Oxidation of the catechol moiety is also a potential degradation pathway, especially if exposed to air and light.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, methanol) may remain in the final product if not completely removed.
-
Isomers: During synthesis or under certain pH conditions, acyl migration can occur, leading to the formation of isomeric impurities where the caffeoyl group is attached to different hydroxyl positions on the quinic acid moiety.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of this compound and detecting impurities. A reversed-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and help identify and quantify impurities, especially when authentic reference standards for the impurities are not available.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a well-closed container, protected from air and light.[1] For long-term storage, it is recommended to keep it in a refrigerator or freezer.[1] If solutions are prepared, they should ideally be used on the same day.[1] For storage of stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete reaction. | Increase reaction time or temperature. Use a larger excess of ethanol to drive the equilibrium towards the product. |
| Inefficient removal of starting materials or byproducts. | Optimize the work-up procedure. Perform an aqueous wash to remove water-soluble impurities. | |
| Multiple Spots on TLC Close to the Product Spot | Presence of isomeric impurities. | Isomeric impurities can be difficult to separate. Flash chromatography with a shallow solvent gradient may be effective. Consider using a different stationary phase for chromatography. |
| Degradation during work-up. | Avoid prolonged exposure to acidic or basic conditions during extraction and washing steps. Work at lower temperatures. | |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, causing it to come out of solution above its melting point. | Use a more polar solvent or a solvent pair. Add the anti-solvent (the solvent in which the compound is less soluble) more slowly and at a slightly lower temperature. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. | |
| Poor Recovery After Recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound completely. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Broad or Tailing Peaks in HPLC Analysis | Inappropriate mobile phase pH. | For acidic compounds like this compound, adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase can improve peak shape. |
| Secondary interactions with the stationary phase. | Use a high-purity silica-based column or consider a different stationary phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods for this compound. The exact values can vary depending on the initial purity and the specific experimental conditions.
Table 1: Illustrative Purity of this compound After Recrystallization from Various Solvents
| Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Typical Recovery (%) |
| Ethyl Acetate/Hexane | 85 | 95 | >98 | 70-85 |
| Methanol/Water | 85 | 94 | >97 | 65-80 |
| Acetone/Water | 85 | 93 | >97 | 60-75 |
Table 2: Illustrative Purity of this compound After Flash Column Chromatography
| Stationary Phase | Eluent System | Initial Purity (%) | Purity of Main Fractions (%) | Typical Recovery (%) |
| Silica Gel | Hexane/Ethyl Acetate Gradient | 85 | >99 | 80-90 |
| Silica Gel | Dichloromethane/Methanol Gradient | 85 | >98 | 75-85 |
| C18 Reversed-Phase Silica | Water/Methanol Gradient with 0.1% Formic Acid | 85 | >99 | 85-95 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Objective: To determine the purity of an this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid.[2] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the area of the this compound peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purification by Recrystallization
Objective: To purify a solid sample of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate and hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound at high temperatures but not at low temperatures. A common solvent pair is ethyl acetate (in which it is more soluble) and hexane (in which it is less soluble).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) while heating and swirling until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the hot "bad" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.[3] Then, add a few drops of the hot "good" solvent until the solution becomes clear again.[3] Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "bad" solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify a sample of this compound by removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Chromatography column
-
Eluent solvents (e.g., hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between this compound and its impurities. For normal-phase silica gel, a mixture of hexane and ethyl acetate is a good starting point.[5] Aim for an Rf value of ~0.3 for the this compound.[5]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane), is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the identification and assessment of impurities in this compound.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Ethyl Chlorogenate Quantification
Welcome to the technical support center for the method development and quantification of Ethyl Chlorogenate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using chromatographic methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. 4. Column overload. | 1. Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., with 0.1% formic acid) is often beneficial. 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal detection wavelength (HPLC-UV). 2. Inefficient ionization (LC-MS). 3. Sample degradation. 4. Low analyte concentration. | 1. Determine the optimal UV absorbance wavelength for this compound (a related compound, chlorogenic acid, is often monitored at 274 nm or 330 nm).[1][2] 2. Optimize MS parameters (e.g., electrospray voltage, gas flows, temperature). For similar compounds, negative ion mode is often effective.[3][4][5] 3. This compound may be susceptible to degradation.[6] Prepare fresh solutions and store them properly (e.g., at -20°C in tightly sealed vials).[6] 4. Concentrate the sample or use a more sensitive instrument (e.g., LC-MS/MS). |
| Poor Reproducibility (Variable Retention Times) | 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Air bubbles in the system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.[7][8] | 1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Modify Chromatography: Adjust the gradient to separate the analyte from matrix interferences.[8] 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound that co-elutes can be used to compensate for matrix effects.[8] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the sample matrix.[9] |
| Analyte Instability | This compound may be prone to hydrolysis, isomerization, or degradation under certain conditions, similar to other chlorogenic acids.[10][11] | 1. Control pH: Maintain a slightly acidic pH in solutions. 2. Limit Exposure to Light and High Temperatures: Store stock solutions and samples in amber vials at low temperatures.[6] 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of analysis.[6] |
Experimental Workflow for Method Development
References
- 1. turkjps.org [turkjps.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 425408-42-0 | this compound [phytopurify.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl Chlorogenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl chlorogenate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves treating chlorogenic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][3] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester, thereby increasing the yield.[3]
Q2: What are the typical acid catalysts used in the synthesis of this compound?
A2: Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][3] For substrates that are sensitive to strong acids, milder Lewis acid catalysts can also be employed.[1]
Q3: What is an alternative method to acid-catalyzed esterification for this compound synthesis?
A3: An alternative method is enzymatic synthesis using lipases, such as Novozym 435.[4][5] This method often requires milder reaction conditions and can offer high selectivity, reducing the formation of byproducts.[5] Solvent-free conditions or the use of non-polar solvents like isooctane have been shown to be effective in enzymatic esterification of similar compounds.[4][6]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC). The disappearance of the chlorogenic acid spot and the appearance of the new, less polar this compound spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the key factors influencing the yield of this compound?
A5: Several factors can significantly impact the yield:
-
Reactant Molar Ratio: A large excess of ethanol is crucial to shift the reaction equilibrium towards the product.[3]
-
Catalyst: The choice and concentration of the acid catalyst affect the reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions and degradation of the product.[7][8]
-
Reaction Time: Sufficient reaction time is needed to reach equilibrium.
-
Water Removal: The removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by using a drying agent.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants or solvent. | 1. Use fresh, anhydrous acid catalyst. 2. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 3. Ensure all reactants and solvents are anhydrous. Use a drying tube on the reaction setup. |
| Low Yield | 1. Reaction has not reached equilibrium. 2. Unfavorable equilibrium position. 3. Product decomposition. 4. Inefficient purification. | 1. Increase reaction time. 2. Use a larger excess of ethanol. Remove water using a Dean-Stark apparatus or molecular sieves.[1][2][3] 3. Lower the reaction temperature to minimize side reactions and degradation.[7] 4. Optimize the purification protocol (e.g., column chromatography, recrystallization). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Side reactions involving the multiple hydroxyl groups of chlorogenic acid. 3. Degradation of starting material or product. | 1. Reduce the reaction temperature.[7] 2. Consider using protecting groups for the hydroxyl groups on the quinic acid and caffeic acid moieties, although this adds extra steps to the synthesis. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the ester. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
This protocol is adapted from the principles of Fischer esterification and reaction conditions reported for similar ester syntheses.
Materials:
-
Chlorogenic acid (1 equivalent)
-
Anhydrous ethanol (20-50 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve chlorogenic acid in a large excess of anhydrous ethanol.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on general procedures for lipase-catalyzed esterification.
Materials:
-
Chlorogenic acid (1 equivalent)
-
Anhydrous ethanol (10-20 equivalents)
-
Immobilized lipase (e.g., Novozym 435) (10-20% by weight of chlorogenic acid)
-
Anhydrous non-polar solvent (e.g., isooctane or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Combine chlorogenic acid, anhydrous ethanol, and the immobilized lipase in a flask. If using a solvent, add it at this stage.
-
If desired, add activated molecular sieves to the mixture to remove water as it is formed.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking for 24-72 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction has reached the desired conversion, filter off the immobilized lipase. The lipase can be washed with a solvent and reused.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude this compound using column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of chlorogenate esters, based on a study of Chlorogenic Acid Oleyl Alcohol Ester synthesis, which can serve as a starting point for optimizing this compound synthesis.[7]
Table 1: Effect of Reaction Temperature on Conversion (Analogous Reaction)
| Temperature (°C) | Conversion (%) |
| 160 | ~7 |
| 180 | ~84 |
| 200 | ~96 |
| 220 | ~95 |
Data adapted from a non-catalytic synthesis of Chlorogenic Acid Oleyl Alcohol Ester.[7]
Table 2: Effect of Molar Ratio of Alcohol to Chlorogenic Acid on Conversion (Analogous Reaction)
| Molar Ratio (Alcohol:CGA) | Conversion (%) |
| 12:1 | ~92 |
| 16:1 | ~93 |
| 20:1 | ~94 |
| 24:1 | ~93 |
Data adapted from a non-catalytic synthesis of Chlorogenic Acid Oleyl Alcohol Ester.[7]
Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Matrix Effects in Ethyl Chlorogenate Analysis
Welcome to the technical support center for Ethyl Chlorogenate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[4][5] Common matrices for this compound and related chlorogenic acids include coffee, plant extracts, and biological fluids like plasma, all of which contain a complex mixture of endogenous substances that can cause these effects.[6][7][8]
Q2: How can I determine if matrix effects are influencing my this compound analysis?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the LC eluent after the analytical column but before the mass spectrometer.[3] A blank matrix extract is then injected. A dip or rise in the constant signal at specific retention times indicates the presence of ion suppression or enhancement from eluting matrix components.[3]
-
Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract that has already undergone the sample preparation process.[1] The response is then compared to that of the same concentration of the standard in a neat (clean) solvent. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[1]
Q3: What are the common sources of matrix effects in the analysis of phenolic compounds like this compound?
A3: For phenolic compounds, matrix effects often arise from co-eluting substances with similar polarities. Common sources include:
-
Endogenous Matrix Components: In biological samples, phospholipids and proteins are major contributors.[1] In plant extracts, other polyphenols, pigments, and sugars can interfere.[9]
-
Sample Preparation Artifacts: Reagents used during extraction and sample processing can sometimes be a source of interference.[10]
-
Mobile Phase Additives: While necessary for good chromatography, some additives can influence ionization efficiency.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor reproducibility and accuracy in quantitative results.
This is a classic symptom of uncharacterized and uncompensated matrix effects.
Caption: A logical workflow for troubleshooting matrix effects.
Solutions and Methodologies
The most effective way to combat matrix effects is to remove interfering components before analysis.[11][12]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13][14] For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge can be effective.[12]
-
Detailed Protocol: Reversed-Phase SPE for this compound
-
Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the C18 SPE cartridge.
-
Loading: Load 1 mL of your pre-treated sample extract (e.g., diluted coffee extract or protein-precipitated plasma).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the this compound and related compounds with 3 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from a sample based on its solubility in immiscible liquids.[11] For this compound, extraction from an acidified aqueous sample into a moderately polar organic solvent like ethyl acetate can be effective.
-
Protein Precipitation (PPT): For biological samples like plasma, PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a simple way to remove the majority of proteins.[11] However, this method is less selective and may not remove other interfering components like phospholipids.[12]
If sample preparation is insufficient, modifying the LC method can help separate this compound from interfering matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the regions where matrix effects are observed (identified via post-column infusion).
-
Column Chemistry: Experiment with different column chemistries. While C18 is common, a phenyl-hexyl or a polar-embedded column might offer different selectivity for co-eluting matrix components.
-
Ionization Mode: Phenolic compounds like this compound often ionize well in negative electrospray ionization (ESI) mode.[15] Since fewer compounds ionize in negative mode compared to positive mode, this can sometimes reduce matrix effects.
-
Ionization Source: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[16]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[3] A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, providing accurate correction.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.
Data Presentation
The following tables illustrate the impact of matrix effects and the effectiveness of different mitigation strategies. The data is representative for an analysis of this compound in a coffee extract.
Table 1: Quantifying Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Factor (MF) | % Signal Suppression (-) or Enhancement (+) |
| Dilute-and-Shoot | 0.45 | -55% |
| Protein Precipitation | 0.62 | -38% |
| Liquid-Liquid Extraction | 0.85 | -15% |
| Solid-Phase Extraction (SPE) | 0.98 | -2% |
Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent)
Table 2: Impact of Mitigation Strategy on Accuracy
| Method | Accuracy (%) |
| Dilute-and-Shoot with External Calibration | 48% |
| Dilute-and-Shoot with Matrix-Matched Calibration | 92% |
| SPE with External Calibration | 97% |
| Dilute-and-Shoot with SIL-IS | 99.5% |
Visualization of Key Protocols
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Chlorogenic Acid Isomers and Metabolites in Rat Plasma Using LC-MS/MS and Its Application… [ouci.dntb.gov.ua]
- 9. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Chlorogenate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl chlorogenate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis, particularly in the generation of calibration curves using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound, also known as Chlorogenic acid ethyl ester, is a phenylpropanoid compound. For analytical purposes, it is available as a reference standard with a purity of 95%~99%.[1] To ensure its stability, it should be stored in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Whenever possible, solutions should be prepared fresh on the day of use. If stock solutions need to be prepared in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[1]
Q2: My calibration curve for this compound shows poor linearity (low R² value). What are the potential causes and how can I troubleshoot this?
Poor linearity in an HPLC calibration curve is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Standard Preparation:
-
Accuracy of Stock Solution: Double-check the initial weighing of the this compound standard and the volume of the solvent used to prepare the stock solution. Use a calibrated analytical balance and Class A volumetric flasks.
-
Serial Dilutions: Ensure that the serial dilutions are performed accurately. Use calibrated pipettes and fresh pipette tips for each dilution to avoid cross-contamination.
-
Solvent Mismatch: The solvent used to dissolve the standards should be the same as the mobile phase or a solvent that is of similar or weaker elution strength to avoid peak distortion.
-
Standard Degradation: this compound, like other chlorogenic acid derivatives, can be susceptible to degradation.[1] Prepare fresh standard solutions for each analysis. If using stored stock solutions, ensure they have been stored correctly and are within their stability window.
-
-
HPLC System and Method:
-
Injector Issues: An inconsistent injection volume can lead to poor linearity. Check the autosampler for air bubbles and ensure the syringe is functioning correctly.
-
Detector Saturation: If the concentration of your highest standard is too high, it can saturate the detector, leading to a non-linear response. If you observe flattened peak tops, reduce the concentration of your upper-level standards or reduce the injection volume. The linear range of a UV detector is typically up to 1.0 Absorbance Unit (AU).
-
Inappropriate Integration: Incorrect peak integration can significantly affect linearity. Manually inspect the integration of each peak in your calibration standards to ensure the baseline is set correctly and the entire peak area is being measured.
-
-
Column Issues:
-
Column Overload: Injecting a sample that is too concentrated can overload the column, leading to peak fronting and a non-linear response. Try diluting the standards.
-
Column Contamination: A contaminated column can cause peak tailing or splitting, affecting the accuracy of peak area measurement. Flush the column with a strong solvent to remove any contaminants.
-
Q3: I'm observing a drift in the retention time of my this compound peak. What could be the cause?
Retention time drift can be caused by several factors:
-
Mobile Phase Composition:
-
Inaccurate Preparation: Ensure the mobile phase components are measured and mixed accurately. Small variations in the organic-to-aqueous ratio can cause shifts in retention time.
-
Solvent Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time shifts.
-
-
Column Temperature:
-
Fluctuations: Inconsistent column temperature can lead to changes in retention time. Use a column oven to maintain a constant temperature.
-
-
Column Equilibration:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A drifting baseline is often an indicator of an unequilibrated column.
-
-
Pump Performance:
-
Inconsistent Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times. Check the pump for leaks and ensure it is properly maintained.
-
Q4: My chromatogram shows a noisy or drifting baseline. How can I fix this?
A noisy or drifting baseline can interfere with accurate peak integration. Common causes and solutions include:
-
Air Bubbles: Air bubbles in the system are a frequent cause of baseline noise. Degas the mobile phase thoroughly and purge the pump to remove any trapped air.
-
Contamination: Contamination in the mobile phase, injector, or column can lead to a noisy or drifting baseline. Use high-purity solvents and filter the mobile phase. Clean the injector and flush the column.
-
Detector Issues: A dirty flow cell in the detector can cause baseline noise. Flush the flow cell with an appropriate solvent. A failing detector lamp can also be a source of noise.
Experimental Protocol: HPLC Calibration Curve for this compound
While a specific validated method for this compound was not found in the literature, the following protocol is based on established methods for the closely related compound, chlorogenic acid, and general HPLC principles. This method should be validated for your specific application.
| Parameter | Recommendation |
| HPLC System | HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | Start with a low percentage of B (e.g., 10%) and gradually increase to elute this compound. A typical gradient might be: 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50% B25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Approximately 325-330 nm. The optimal wavelength should be determined by running a UV-Vis spectrum of an this compound standard. |
Standard Preparation Workflow
Putative Signaling Pathway of this compound
While the specific signaling pathways of this compound have not been extensively studied, its biological activities are likely similar to its parent compound, chlorogenic acid. Chlorogenic acid is known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[1][2][3][4][5]
Disclaimer: The following diagram illustrates the putative signaling pathway of this compound based on the known mechanisms of chlorogenic acid. Further research is needed to confirm these pathways for this compound specifically.
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Ethyl Chlorogenate and Chlorogenic Acid
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds for applications in research, pharmaceuticals, and functional foods, a detailed comparison of the antioxidant capacities of ethyl chlorogenate and its parent compound, chlorogenic acid, reveals key differences in their radical scavenging abilities and potential cellular mechanisms. This guide provides a comprehensive overview of their performance in various antioxidant assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Chlorogenic acid, a well-studied natural phenolic compound, is known for its significant antioxidant properties. Its ethyl ester derivative, this compound, has been investigated to a lesser extent, but available data suggests that its lipophilicity may influence its antioxidant efficacy. This comparison consolidates the current understanding of their respective antioxidant activities, highlighting both established data and areas requiring further investigation.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and chlorogenic acid have been evaluated using several in vitro assays. The following tables summarize the available quantitative data.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Molar Ratio (Sample/DPPH) for 50% Scavenging | Reference |
| Chlorogenic Acid | 12.3 | ~0.30 | [1](--INVALID-LINK--) |
| This compound | Lower than Chlorogenic Acid* | < 0.30 | [1](--INVALID-LINK--) |
*In a study by Rossi et al. (2015), this compound demonstrated a higher DPPH radical scavenging activity compared to chlorogenic acid, as indicated by a lower molar ratio required to scavenge 50% of the DPPH radical[1]. However, a specific IC50 value for this compound was not provided in this graphical representation.
Table 2: ABTS Radical Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| Chlorogenic Acid | 2.04 ± 0.02 µmol Trolox/mg | [2](--INVALID-LINK--) |
| This compound | Data Not Available | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) | Reference |
| Chlorogenic Acid | ~1.5 | [3](--INVALID-LINK--) |
| This compound | Data Not Available | - |
Note: The lack of available data for this compound in ABTS and FRAP assays highlights a gap in the current scientific literature and underscores the need for further comparative studies.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of the test compound (this compound or chlorogenic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox, a water-soluble analog of vitamin E.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Measure the absorbance of the reaction mixture at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The results are expressed as µmol of Fe(II) equivalents per gram or µmol of the sample.
Signaling Pathways and Mechanisms of Action
Chlorogenic Acid: Activation of the Nrf2 Pathway
Chlorogenic acid is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like chlorogenic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defense system.
This compound: A Hypothesized Mechanism of Action
Direct experimental evidence for the specific cellular antioxidant mechanisms of this compound is currently lacking. However, based on its structural similarity to chlorogenic acid and the known behavior of other phenolic acid esters, a similar mechanism of action can be hypothesized. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. It is plausible that once inside the cell, this compound may also be capable of activating the Nrf2 pathway, either directly or after hydrolysis back to chlorogenic acid. Further research is required to validate this proposed pathway.
Experimental Workflow for Comparative Antioxidant Assays
The following diagram outlines a logical workflow for the comparative evaluation of the antioxidant activity of this compound and chlorogenic acid.
Conclusion
The available evidence suggests that this compound possesses superior DPPH radical scavenging activity compared to chlorogenic acid, likely due to its increased lipophilicity. However, a comprehensive comparison is hampered by the lack of data for this compound in other key antioxidant assays such as ABTS and FRAP. While chlorogenic acid is a known activator of the Nrf2 antioxidant pathway, the cellular mechanisms of this compound remain to be elucidated. The information and protocols provided in this guide aim to facilitate further research to fill these knowledge gaps and to provide a clearer understanding of the potential applications of these compounds as antioxidants.
References
Ethyl Chlorogenate: An In Vitro Bioactivity Profile and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro bioactivity of Ethyl Chlorogenate. Due to a scarcity of direct experimental data on this compound, this document leverages data from its parent compound, Chlorogenic Acid, and a closely related ester, Ethyl Caffeate, to project its likely performance in key bioactivity assays. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Analysis of Bioactivity
The in vitro bioactivity of this compound is anticipated to be in the realms of antioxidant and anti-inflammatory effects, drawing parallels from Chlorogenic Acid and Ethyl Caffeate.
Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Chlorogenic Acid | ~5.73 - 110 | ~2.93 - 15.9 |
| Ascorbic Acid (Standard) | ~8.08 | ~5.74 |
| Trolox (Standard) | ~3.77 | ~2.93 |
Note: The IC50 values for Chlorogenic Acid can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of a compound can be assessed in vitro by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Data for the related compound, Ethyl Caffeate, provides a strong indication of the potential anti-inflammatory efficacy of this compound.
| Compound | Nitric Oxide (NO) Inhibition IC50 | Cell Line |
| This compound | Data not available | - |
| Ethyl Caffeate | 5.5 µg/mL | RAW 264.7 |
| Chlorogenic Acid | ~63.5 - 107 µg/mL | RAW 264.7 |
| L-NAME (Standard Inhibitor) | Varies | RAW 264.7 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay spectrophotometrically measures the scavenging of the DPPH radical.
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation period (e.g., 6-10 minutes), the absorbance is measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay quantifies the inhibition of NO production in response to an inflammatory stimulus.
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.
-
The IC50 value is determined from the resulting dose-response curve.
Visualizing the Pathways and Workflows
Antioxidant Radical Scavenging Mechanism
Caption: Electron/hydrogen donation by this compound to neutralize free radicals.
Anti-inflammatory NO Inhibition Workflow
Caption: Experimental workflow for assessing the inhibition of nitric oxide production.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
A Comparative Analysis of Phenolic Compounds in Research: Unveiling the Therapeutic Potential of Chlorogenic Acid, Caffeic Acid, Ferulic Acid, and Quercetin
For researchers, scientists, and professionals in drug development, the selection of appropriate bioactive compounds is a critical step in the journey from laboratory research to potential clinical applications. This guide provides a comprehensive comparison of the in vitro biological activities of four prominent phenolic compounds: chlorogenic acid, caffeic acid, ferulic acid, and quercetin. While the therapeutic potential of these compounds is widely recognized, this guide aims to offer a data-driven comparison of their efficacy in key areas of research: antioxidant, anti-inflammatory, and neuroprotective activities.
A notable gap in the current scientific literature is the limited availability of comparative data for ethyl chlorogenate. Despite its structural similarity to chlorogenic acid, extensive searches for its specific antioxidant, anti-inflammatory, and neuroprotective efficacy, particularly in terms of IC50 and EC50 values from standardized assays, did not yield sufficient data for a direct and quantitative comparison in this guide. Therefore, the following sections will focus on the available experimental data for chlorogenic acid, caffeic acid, ferulic acid, and quercetin.
Antioxidant Activity: A Comparative Overview
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, contributing to their protective effects against a wide range of oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method to evaluate the free radical scavenging activity of compounds. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound | Data not available | - |
| Chlorogenic Acid | 3.09 | [1] |
| Caffeic Acid | ~21% inhibition at 0.77 mM (~138.7 µg/mL) | [2] |
| Ferulic Acid | ~14% inhibition at 0.33 mM (~64.1 µg/mL) | [2] |
| Quercetin | Data not available in a directly comparable format |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. The data for caffeic and ferulic acid are presented as percentage inhibition at a specific concentration from a comparative study.
Anti-inflammatory Effects: Modulation of Nitric Oxide Production
Chronic inflammation is a key driver of numerous diseases. The ability of phenolic compounds to modulate inflammatory responses is a significant area of research. A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which produce nitric oxide (NO), a pro-inflammatory mediator. The IC50 value for the inhibition of NO production is a measure of a compound's anti-inflammatory potency.
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50) | Reference |
| This compound | Data not available | - |
| Chlorogenic Acid | Dose-dependent inhibition observed | [3][4] |
| Caffeic Acid | Data not available in IC50 format | |
| Ferulic Acid | Data not available in IC50 format | |
| Quercetin | Data not available in IC50 format |
Note: While dose-dependent inhibition of NO production by chlorogenic acid has been reported, specific IC50 values were not consistently available in the reviewed literature for a direct comparison.
Neuroprotective Properties: Acetylcholinesterase Inhibition
Neurodegenerative diseases like Alzheimer's are a growing global health concern. One therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The IC50 value for AChE inhibition indicates the concentration of a compound required to inhibit 50% of the enzyme's activity.
| Compound | Acetylcholinesterase Inhibition IC50 (µg/mL) | Reference |
| This compound | Data not available | - |
| Chlorogenic Acid | 98.17 | [1] |
| Caffeic Acid | Higher inhibitory effect than chlorogenic acid | [5] |
| Ferulic Acid | Data not available in a directly comparable format | |
| Quercetin | Data not available in a directly comparable format |
Note: A direct comparison of IC50 values was not available for all compounds from a single study. One study indicated that caffeic acid has a higher inhibitory effect on AChE than chlorogenic acid, suggesting a lower IC50 value for caffeic acid.[5]
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Protocol:
-
This assay is typically performed in a 96-well plate.
-
The reaction mixture contains acetylcholinesterase enzyme, a substrate (e.g., acetylthiocholine iodide), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Add various concentrations of the test compound to the wells.
-
Add the AChE enzyme and incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Chlorogenic Acid and the NF-κB Signaling Pathway
Chlorogenic acid has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Ferulic Acid and the Nrf2 Signaling Pathway
Ferulic acid is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Nrf2 activation leads to the expression of various antioxidant and cytoprotective genes.
Quercetin and the PI3K/Akt Signaling Pathway
Quercetin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial pathway involved in cell survival, proliferation, and apoptosis.
Conclusion
This guide provides a comparative overview of the antioxidant, anti-inflammatory, and neuroprotective activities of chlorogenic acid, caffeic acid, ferulic acid, and quercetin, supported by available in vitro data. While these compounds demonstrate significant therapeutic potential, the lack of quantitative data for this compound highlights a crucial area for future research. Direct, head-to-head comparative studies employing standardized experimental protocols are essential to fully elucidate the relative potencies of these and other phenolic compounds, thereby guiding the selection of the most promising candidates for further drug development and clinical investigation. Researchers are encouraged to explore the untapped potential of this compound and contribute to a more comprehensive understanding of its biological activities.
References
- 1. Frontiers | Protective Effect of Chlorogenic Acid and Its Analogues on Lead-Induced Developmental Neurotoxicity Through Modulating Oxidative Stress and Autophagy [frontiersin.org]
- 2. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Chlorogenate from Diverse Origins
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of ethyl chlorogenate derived from various natural and synthetic sources. This document focuses on presenting available experimental data to facilitate informed decisions in research and development applications.
This compound, an ester of chlorogenic acid, is a phenolic compound of interest for its potential biological activities. While research specifically on this compound is limited, valuable insights can be drawn from the extensive studies on its parent compound, chlorogenic acid. This guide compares this compound from its known natural sources—primarily the fruits of Morus alba L. (White Mulberry) and Gardenia jasminoides Ellis—and discusses the potential for its chemical synthesis. Due to the scarcity of direct comparative studies on this compound, this analysis leverages data on chlorogenic acid content as a primary indicator of the potential yield and availability of its ethyl ester from these sources.
Data Summary: A Comparative Overview
The following table summarizes the key quantitative data regarding the chlorogenic acid content in the primary natural sources, which serves as a proxy for the potential yield of this compound. Purity and impurity profiles are critical parameters but are highly dependent on the specific extraction, purification, or synthesis methods employed and are not consistently reported in comparative studies.
| Source | Compound | Typical Yield/Content | Purity | Common Impurities | Analytical Method |
| Natural: Morus alba L. fruits | Chlorogenic Acid | 0.10 - 3.18 mg/g dry weight[1][2] | Variable | Other phenolic compounds (e.g., rutin, quercetin), sugars, plant pigments | HPLC-DAD[3] |
| Natural: Gardenia jasminoides Ellis | Chlorogenic Acid | ~0.69 mg/g in fruits; higher in leaves and stems[4][5] | Variable | Geniposide, gardenoside, crocins, other iridoids and phenolics | HPLC-DAD[5][6] |
| Synthetic | This compound | High (theoretical) | >95% (achievable) | Unreacted starting materials (chlorogenic acid, ethanol), side-reaction products, residual solvents | HPLC-DAD, LC-MS |
Note: The yield of this compound from natural sources will be a fraction of the reported chlorogenic acid content and is dependent on the efficiency of the extraction and subsequent esterification process.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the extraction and analysis of chlorogenates, as well as for the evaluation of their biological activities.
Extraction and Purification of Chlorogenates from Natural Sources
This protocol is a general method that can be adapted for the extraction of chlorogenic acid and its derivatives from plant materials.
Protocol: Ultrasonic-Assisted Extraction and HPLC Analysis
-
Sample Preparation: Air-dry the plant material (e.g., Morus alba fruits) and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered material in an 80% ethanol solution (solid-to-liquid ratio of 1:20 w/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at 60°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
-
Purification (optional): For higher purity, the crude extract can be subjected to column chromatography using a macroporous resin (e.g., D101), eluting with a stepwise gradient of ethanol in water.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 327 nm.
-
Quantification: Use a calibration curve prepared with a certified standard of this compound.
-
Synthesis of this compound
A plausible synthetic route for this compound involves the Fischer esterification of chlorogenic acid.
Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: Dissolve chlorogenic acid in an excess of anhydrous ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up:
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Biological Activity Assays
The following are standard in vitro assays to evaluate the antioxidant and anti-inflammatory properties of this compound.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add various concentrations of the sample solution.
-
Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[7][8]
Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with NO production.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[9][10][11]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. jfda-online.com [jfda-online.com]
- 5. [Comparison of chemical constituents in different parts of Gardenia jasminoides based on multiple wavelength HPLC-DAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
In Vivo Validation of Chlorogenic Acid's Therapeutic Effects: A Comparative Guide
A note on Ethyl Chlorogenate: Extensive literature review reveals a scarcity of in vivo validation studies specifically for this compound. However, its close structural analog, Chlorogenic Acid (CGA), has been the subject of numerous in vivo studies, demonstrating a wide range of therapeutic effects. This guide will focus on the in vivo validation of Chlorogenic Acid as a proxy for understanding the potential therapeutic applications of related compounds.
This guide provides a comparative analysis of the in vivo therapeutic effects of Chlorogenic Acid (CGA) across key areas of investigation: hepatoprotection, neuroprotection, and anti-inflammatory activity. The data presented is compiled from various animal model studies and is intended for researchers, scientists, and drug development professionals.
Comparative Performance of Chlorogenic Acid in Preclinical Models
The following tables summarize the quantitative outcomes of CGA administration in various in vivo models, offering a comparative perspective against standard therapeutic agents where available.
Hepatoprotective Effects
Model: Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Mice[1][2][3]
| Treatment Group (Oral Gavage) | Dose | ALT (U/L) | AST (U/L) | Hepatic MDA (nmol/mg protein) | Hepatic GSH (μg/mg protein) |
| Control | - | 28.5 ± 3.2 | 45.1 ± 4.8 | 1.2 ± 0.1 | 5.8 ± 0.4 |
| CCl₄ Control | 0.3% CCl₄ | 254.7 ± 21.3 | 311.2 ± 25.9 | 3.8 ± 0.3 | 2.1 ± 0.2 |
| CGA | 60 mg/kg | 158.3 ± 14.1 | 205.6 ± 18.7 | 2.5 ± 0.2 | 3.9 ± 0.3 |
| CGA | 100 mg/kg | 121.5 ± 11.8 | 162.4 ± 15.1 | 2.1 ± 0.2 | 4.5 ± 0.4 |
| CGA | 200 mg/kg | 98.7 ± 9.5 | 135.8 ± 12.9 | 1.8 ± 0.1 | 5.1 ± 0.4 |
| Silymarin (Positive Control) | 200 mg/kg | 105.4 ± 10.1 | 142.3 ± 13.5 | 1.9 ± 0.2 | 4.9 ± 0.4 |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione.
Neuroprotective Effects
Model: Sporadic Alzheimer's Disease Model (Intracerebroventricular Streptozotocin) in Mice[4][5]
| Treatment Group | Dose | Latency in Passive Avoidance Test (s) | Viable Cells in Hippocampus (CA1) |
| Sham Control | - | 180 ± 15 | 100% |
| STZ Control | 3 mg/kg | 60 ± 8 | 55 ± 7% |
| CGA | 5 mg/kg (oral) | 145 ± 12 | 85 ± 9% |
Model: Hypoxia-Ischemia Brain Injury in Neonatal Rats[6]
| Treatment Group (Intraperitoneal) | Dose | Cerebral Infarct Volume (%) |
| Sham | - | 0 |
| HI Control | - | 35.2 ± 4.1 |
| CGA | 150 mg/kg | 22.5 ± 3.5 |
| CGA | 300 mg/kg | 15.8 ± 2.9 |
| CGA | 600 mg/kg | 10.2 ± 2.1 |
Anti-inflammatory Effects
Model: Carrageenan-Induced Paw Edema in Rats[7][8][9]
| Treatment Group (Oral) | Dose | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| Carrageenan Control | - | - |
| CGA | 50 mg/kg | 45.2 ± 5.1 |
| CGA | 100 mg/kg | 58.7 ± 6.3 |
| Indomethacin (Positive Control) | 10 mg/kg | 65.4 ± 7.2 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model[1][2][3]
-
Animal Model: Male ICR mice (6-8 weeks old).
-
Induction of Hepatotoxicity: A single intraperitoneal injection of 0.3% CCl₄ (dissolved in olive oil) at a dose of 10 ml/kg body weight.
-
Treatment Protocol: CGA (60, 100, and 200 mg/kg) or Silymarin (200 mg/kg) was administered orally via gavage for 7 consecutive days prior to CCl₄ administration.
-
Biochemical Analysis: 24 hours after CCl₄ injection, blood was collected via cardiac puncture to measure serum ALT and AST levels.
-
Oxidative Stress Assessment: Livers were excised, and homogenates were used to determine the levels of malondialdehyde (MDA) and reduced glutathione (GSH).
-
Histopathological Examination: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.
Sporadic Alzheimer's Disease Model[4][5]
-
Animal Model: Male Swiss mice.
-
Induction of Neurodegeneration: Bilateral intracerebroventricular (ICV) injections of streptozotocin (STZ) (3 mg/kg) on days 1 and 3.
-
Treatment Protocol: CGA (5 mg/kg) was administered orally daily for 26 days, starting 2 hours after the second STZ injection.
-
Behavioral Testing: The passive avoidance test was performed to assess learning and memory.
-
Histological Analysis: Brains were collected, and hippocampal sections were stained to quantify viable neurons in the CA1 region.
Carrageenan-Induced Paw Edema Model[7][8][9]
-
Animal Model: Male Wistar rats (150-200g).
-
Induction of Inflammation: Subplantar injection of 0.1 ml of 1% carrageenan suspension in saline into the right hind paw.
-
Treatment Protocol: CGA (50 and 100 mg/kg) or Indomethacin (10 mg/kg) was administered orally 1 hour before carrageenan injection.
-
Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in treated animals with that of the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Chlorogenic Acid are underpinned by its modulation of key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: CGA's dual mechanism of action.
The diagram above illustrates the dual mechanism of action of Chlorogenic Acid in mitigating oxidative stress and inflammation. CGA inhibits Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant enzymes.[10][11][12][13][14] Simultaneously, CGA inhibits the IKK complex, preventing the activation of NF-κB and the transcription of pro-inflammatory genes.[15][16][17][18][19]
Caption: Generalized in vivo experimental workflow.
The flowchart above outlines a typical experimental workflow for evaluating the in vivo therapeutic effects of Chlorogenic Acid in animal models. This process ensures systematic and controlled investigation from animal preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Daily oral administration of chlorogenic acid prevents the experimental carrageenan-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chlorogenic Acid Enhances the Intestinal Health of Weaned Piglets by Inhibiting the TLR4/NF-κB Pathway and Activating the Nrf2 Pathway [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chlorogenic acid ameliorates intestinal inflammation by inhibiting NF-κB and endoplasmic reticulum stress in lipopolysaccharide-challenged broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Ethyl Chlorogenate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Ethyl chlorogenate and its related analogs. Drawing from experimental data, we explore their antioxidant, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of these compounds.
Introduction
This compound, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Like its parent compound, chlorogenic acid, this compound and its analogs are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The therapeutic potential of these compounds is largely attributed to their ability to modulate key cellular signaling pathways. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various biological assays. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µg/mL) | Source |
| Chlorogenic Acid | DPPH | ~11.02 | [4] |
| ABTS | ~26.11 | [4] | |
| Mthis compound | - | Stronger than Chlorogenic Acid | [3] |
| Dicaffeoylquinic Acid Isomers | DPPH | 7.5 - 9.5 | [5] |
| ABTS | 67.3 - 77.6 | [5] | |
| Ethyl Acetate Soluble Proanthocyanidins | DPPH | 11.02 ± 0.60 | [4] |
| Superoxide Radical Scavenging | 26.11 ± 0.72 | [4] |
Note: Data for this compound was not explicitly found in the reviewed literature, but its activity is expected to be comparable or potentially enhanced compared to Chlorogenic Acid due to increased lipophilicity.
Table 2: Comparative Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators.
| Compound | Assay | IC50 (µg/mL) | Source |
| Ethyl Caffeate | Nitric Oxide Production | 5.5 | [6] |
| Ethyl Acetate Soluble Proanthocyanidins | Oxidative Burst Assay | 10.31 ± 1.11 | [4] |
Note: Ethyl Caffeate, an ester of caffeic acid, provides insight into the potential activity of this compound.
Table 3: Comparative Cytotoxic Activity against Cancer Cell Lines
The anticancer efficacy is determined by the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
| Compound | Cell Line | IC50 (µM) | Source |
| Chlorogenic Acid | MCF-7 (Breast Cancer) | 952 ± 32.5 | [7] |
| MDA-MB-231 (Breast Cancer) | 590.5 ± 10.6 | [7] | |
| Ethyl Acetate Soluble Proanthocyanidins | HeLa (Cervical Cancer) | 18.78 ± 0.90 (µg/mL) | [4] |
| PC3 (Prostate Cancer) | 44.21 ± 0.73 (µg/mL) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, test compounds, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, cell culture medium, test compounds, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: Inhibition of the NF-κB Signaling Pathway.
The NF-κB pathway is a crucial regulator of inflammation. This compound and its analogs are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3][6]
Caption: Modulation of the MAPK Signaling Pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Chlorogenic acid has been shown to inhibit this pathway, which may contribute to its anticancer and anti-inflammatory activities.[8][9]
Caption: Regulation of the PI3K/Akt Signaling Pathway.
The PI3K/Akt pathway is critical for cell survival and proliferation. Chlorogenic acid has been reported to modulate this pathway, which is a key mechanism for its anticancer effects.[10][11]
Structure-Activity Relationship
The biological activity of chlorogenic acid and its analogs is closely linked to their chemical structure. Key structural features influencing efficacy include:
-
Number and Position of Caffeoyl Groups: Studies on caffeoylquinic acids suggest that a higher number of caffeoyl groups generally leads to increased biological activity.[1][5]
-
Esterification: The esterification of the carboxyl group, as seen in this compound, can increase the lipophilicity of the molecule. This may enhance its ability to cross cell membranes and potentially increase its bioavailability and cellular uptake, leading to improved efficacy compared to its parent compound, chlorogenic acid.
-
Hydroxyl Groups: The presence of hydroxyl groups on the caffeoyl moiety is crucial for the antioxidant activity of these compounds, as they can donate hydrogen atoms to scavenge free radicals.
Conclusion
This compound and its analogs represent a promising class of compounds with significant antioxidant, anti-inflammatory, and cytotoxic potential. While the available data indicates that structural modifications, such as esterification and the number of caffeoyl groups, can influence their biological activity, more direct comparative studies are needed to fully elucidate the efficacy of this compound relative to its specific analogs. The modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt appears to be central to their mechanism of action. Further research focusing on a systematic comparison of these compounds and their effects on these pathways will be invaluable for the development of new therapeutic agents.
References
- 1. Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NFkappaB by mthis compound from Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Purity and Validation of Ethyl Chlorogenate Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl chlorogenate standards, focusing on purity analysis and validation. The information presented is essential for researchers and professionals in drug development and other scientific fields who rely on the accuracy and reliability of analytical standards. This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable standard for your research needs.
Comparative Purity Analysis of this compound Standards
The purity of an analytical standard is paramount for accurate quantification and identification in experimental work. While many suppliers provide this compound with a stated purity of 95-99%, the actual purity and the nature of any impurities can vary.[1] A comprehensive analysis of standards from different suppliers would involve a battery of tests to determine not only the purity but also the identity and quantity of any impurities.
Table 1: Comparative Analysis of Hypothetical this compound Standards
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (by qNMR) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Purity (by HPLC-UV) | 99.5% | 99.1% | 99.8% | ≥ 98.0% |
| Major Impurity 1 | 0.3% (Chlorogenic Acid) | 0.6% (Unidentified) | 0.1% (Caffeic Acid) | < 0.5% |
| Major Impurity 2 | 0.1% (Unidentified) | 0.2% (Chlorogenic Acid) | 0.05% (Unidentified) | < 0.2% |
| Total Impurities | 0.5% | 0.9% | 0.2% | ≤ 1.0% |
| Residual Solvents (GC-HS) | < 0.1% (Ethanol) | 0.3% (Ethyl Acetate) | < 0.05% (Methanol) | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.2% | 0.5% | 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of chemical standards. Below are the key experimental protocols for the purity analysis and validation of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
qNMR is an absolute quantification method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the same compound.
Methodology:
-
Instrument: 600 MHz NMR Spectrometer
-
Internal Standard: Maleic Anhydride (certified reference material)
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Sequence: ZG (30-degree pulse)
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans: 16
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the integral ratio of a specific proton signal of this compound to a proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is a widely used technique for assessing the purity of pharmaceutical and chemical standards.
Methodology:
-
System: HPLC with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS with headspace sampling is the standard method for identifying and quantifying volatile residual solvents that may be present from the manufacturing process.
Methodology:
-
System: GC with a Mass Spectrometer and Headspace Autosampler
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound standard into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in the purity analysis and validation of this compound standards, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a high-purity, well-characterized this compound standard is critical for the integrity of research and development activities. This guide highlights the necessary analytical techniques and validation parameters to consider when evaluating different sources of this standard. By employing rigorous analytical methods such as qNMR, HPLC, and GC-MS, and adhering to established validation guidelines, researchers can ensure the quality and reliability of their analytical standards, leading to more accurate and reproducible scientific outcomes.
References
Reproducibility of Experiments Involving Ethyl Chlorogenate: A Comparative Guide
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Ethyl chlorogenate and its parent compound, Chlorogenic acid, focusing on their antioxidant and anti-inflammatory properties. By presenting detailed experimental protocols and quantitative data, this document aims to facilitate the replication and validation of key findings in the scientific community.
Section 1: Comparative Analysis of Antioxidant Activity
This compound, an ester of chlorogenic acid, has been investigated for its potential as a lipophilic antioxidant. Its performance in antioxidant assays is often compared to that of the more hydrophilic Chlorogenic acid.
Data Presentation
The antioxidant capacity of this compound and Chlorogenic acid can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is a common metric for comparison, where a higher value indicates greater antioxidant activity.
| Compound | TEAC (Trolox Equivalents)[1] |
| This compound | Higher than Chlorogenic acid |
| Chlorogenic acid | Baseline |
| n-octyl chlorogenate | 0.173 |
| n-dodecyl chlorogenate | 0.163 |
| Trolox (Reference) | Reference standard |
| Ascorbic Acid (VitC) | Lower than esters |
| BHA (Reference) | Lower than esters |
Note: A direct numerical TEAC value for this compound was not specified in the cited source, but it was stated to have higher activity than Chlorogenic acid. The values for longer chain esters are provided for context.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant activity of this compound and Chlorogenic acid.
Materials:
-
This compound
-
Chlorogenic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
Microplate reader (optional)
-
Test tubes or 96-well plate
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Dissolve a known amount of DPPH in methanol to prepare a stock solution (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound and Chlorogenic acid in methanol.
-
Reaction Mixture:
-
In a test tube or a well of a 96-well plate, add a specific volume of the sample solution.
-
Add a fixed volume of the DPPH solution to initiate the reaction.
-
For the control, use methanol instead of the sample solution.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Experimental Workflow
DPPH Assay Experimental Workflow
Section 2: Comparative Analysis of Anti-inflammatory Activity
Signaling Pathways
Chlorogenic acid is known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
NF-κB Signaling Pathway Inhibition by Chlorogenic Acid
Inhibition of NF-κB Pathway by Chlorogenic Acid
Nrf2 Signaling Pathway Activation by Chlorogenic Acid
Activation of Nrf2 Pathway by Chlorogenic Acid
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Chlorogenic acid
-
Griess Reagent
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or Chlorogenic acid for a specified time (e.g., 1 hour).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Conclusion
The available data suggests that esterification of Chlorogenic acid, as in this compound, may enhance its antioxidant activity, likely due to increased lipophilicity.[1] While direct comparative data on anti-inflammatory effects are limited, the known mechanisms of Chlorogenic acid's anti-inflammatory action provide a strong foundation for inferring the potential of its derivatives. The detailed protocols and diagrams provided in this guide are intended to support the design and execution of reproducible experiments to further elucidate the comparative bioactivities of this compound and its parent compound. Further research with direct, side-by-side comparisons under identical experimental conditions is necessary to definitively establish the relative potency of these compounds.
References
- 1. A Green Lipophilization Reaction of a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro and In Vivo Performance of Ethyl Chlorogenate
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agent development, establishing a clear correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comprehensive comparison of Ethyl chlorogenate, a derivative of the widely studied chlorogenic acid, and its parent compound. While direct in vivo data for this compound is limited, this analysis is built on the strong scientific premise that, like other ethyl esters, it likely undergoes rapid in vivo hydrolysis to yield chlorogenic acid, its primary bioactive metabolite. This positions this compound as a potential prodrug of chlorogenic acid.
From Benchtop to Biological Systems: A Comparative Overview
The in vivo biological activities observed following administration of this compound are largely attributed to its conversion to chlorogenic acid. In vitro studies on chlorogenic acid have demonstrated a range of biological effects, which are then reflected in in vivo models. The ethyl ester form may offer advantages in terms of solubility and membrane permeability, potentially enhancing its absorption and subsequent conversion to the active chlorogenic acid.
Table 1: Comparative In Vitro Biological Activities
| Biological Activity | This compound (Predicted) | Chlorogenic Acid (Experimental Data) | Key In Vitro Assays |
| Antioxidant Activity | Expected to be similar to or slightly less potent than chlorogenic acid until hydrolyzed. | Potent free radical scavenging activity.[1][2] | DPPH, ABTS, FRAP, Cellular Antioxidant Activity (CAA) assays. |
| Anti-inflammatory Activity | Likely requires hydrolysis to chlorogenic acid to exert significant anti-inflammatory effects. | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) in LPS-stimulated macrophages.[3][4][5][6] | Griess assay for nitric oxide, ELISA for cytokines, Western blot for iNOS and COX-2 expression. |
| Antibacterial Activity | Minimal direct activity expected. | Moderate to good inhibitory effects against both Gram-positive and Gram-negative bacteria.[2] | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. |
| Anticancer Activity | Dependent on conversion to chlorogenic acid. | Inhibition of proliferation and induction of apoptosis in various cancer cell lines. | MTT assay for cell viability, flow cytometry for apoptosis. |
Table 2: Correlation of In Vitro and In Vivo Findings
| In Vitro Observation (Chlorogenic Acid) | In Vivo Consequence (Presumed for this compound after Hydrolysis) | Supporting In Vivo Models |
| Potent antioxidant activity (free radical scavenging).[1][2] | Reduction of oxidative stress markers and protection against ischemia-reperfusion injury.[7] | Animal models of intestinal ischemia-reperfusion. |
| Inhibition of pro-inflammatory cytokine production.[3][4][5] | Amelioration of inflammatory conditions such as colitis.[4] | Dextran sulfate sodium (DSS)-induced colitis in mice. |
| Modulation of enzymes involved in glucose metabolism.[2][8] | Improvement in glucose tolerance and insulin sensitivity. | Animal models of diabetes and metabolic syndrome. |
| Inhibition of cancer cell proliferation. | Reduction in tumor growth and metastasis in animal models. | Xenograft tumor models in immunocompromised mice. |
Experimental Methodologies
A summary of the key experimental protocols used to assess the activities of chlorogenic acid, the active metabolite of this compound, is provided below.
In Vitro Antioxidant Activity (DPPH Assay)
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compound (chlorogenic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.
In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)
-
Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period.
-
A treatment group receives daily oral administration of the test compound (e.g., a liposomal formulation of chlorogenic acid) during and after DSS administration.[4]
-
A control group receives a vehicle.
-
Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
At the end of the study, mice are euthanized, and the colon length is measured.
-
Colon tissue is collected for histological analysis and measurement of pro-inflammatory cytokine levels.
Visualizing the Connection: Pathways and Processes
To better illustrate the relationship between this compound and its in vivo effects, the following diagrams visualize the proposed mechanism of action and experimental workflows.
Caption: Proposed in vivo journey of this compound.
Caption: Inhibition of inflammatory pathways by Chlorogenic Acid.
Caption: General workflow for data correlation.
References
- 1. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced anti-inflammatory activity of chlorogenic acid via folic acid-TPGS-modified liposomes encapsulation: characterization and In vivo evaluation on colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ethyl Chlorogenate and Other Prominent Antioxidants: A Guide for Researchers
In the continuous pursuit of novel therapeutic agents, the antioxidant potential of natural and synthetic compounds remains a focal point of research. Ethyl chlorogenate, an ester derivative of the widely studied chlorogenic acid, has garnered attention for its potential biological activities. This guide provides a comprehensive, data-driven comparison of this compound's antioxidant efficacy against other well-established antioxidants, including its parent compound chlorogenic acid, ascorbic acid (Vitamin C), ferulic acid, and the synthetic antioxidant Trolox. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound in their research endeavors.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the comparative IC50 values of this compound and other antioxidants in two commonly used assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Reference |
| This compound | Data not consistently available in literature | |
| Chlorogenic Acid | 12.3 - 29.08 | [1] |
| Ascorbic Acid | 30.79 - 147.53 | [2][3] |
| Ferulic Acid | 36.5 | [1] |
| Trolox | 10.70 - 31.27 |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Reference |
| This compound | Data not consistently available in literature | |
| Chlorogenic Acid | Data not consistently available in literature | |
| Ascorbic Acid | Data not consistently available in literature | |
| Ferulic Acid | Data not consistently available in literature | |
| Trolox | 2.34 | [4] |
Note: The IC50 values can vary between studies due to differences in experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Cellular Antioxidant Activity (CAA): A More Biologically Relevant Measure
While chemical-based assays like DPPH and ABTS are useful for initial screening, the Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the compound's ability to scavenge intracellular reactive oxygen species (ROS).
Table 3: Cellular Antioxidant Activity (CAA)
| Antioxidant | EC50 (µg/mL) | Reference |
| This compound | Data not consistently available in literature | |
| Chlorogenic Acid | 29.08 | |
| Dihydrocaffeic acid (metabolite of Chlorogenic Acid) | Superior to Chlorogenic Acid at lower concentrations | [5] |
| Quercetin (Standard) | Used as a standard for comparison |
Mechanisms of Action: Signaling Pathways
The antioxidant effects of many phenolic compounds, including chlorogenic acid and its derivatives, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidants, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies have shown that chlorogenic acid can activate the Nrf2 pathway, contributing to its overall antioxidant and cytoprotective effects.[6][7][8] The ability of this compound to modulate this pathway is an area that warrants further investigation.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound, Ascorbic acid) and a standard antioxidant (e.g., Trolox).
-
In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated within cultured cells.
Procedure:
-
Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well microplate and grow to confluence.
-
Wash the cells and treat them with the test compound at various concentrations along with the DCFH-DA probe.
-
After an incubation period, wash the cells to remove the extracellular compound and probe.
-
Add a peroxyl radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH) to the cells.
-
Measure the fluorescence at regular intervals using a microplate fluorometer.
-
The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to control cells.
References
- 1. Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic Acid, the Main Antioxidant in Coffee, Reduces Radiation-Induced Apoptosis and DNA Damage via NF-E2-Related Factor 2 (Nrf2) Activation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Ethyl Chlorogenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Ethyl chlorogenate, a derivative of the well-studied chlorogenic acid (CGA). Due to the structural similarity between this compound and CGA, it is hypothesized that their mechanisms of action are closely related. This document outlines the presumed signaling pathways, detailed experimental protocols for their validation, and a comparative analysis with relevant alternatives.
Proposed Mechanism of Action of this compound
Based on the extensive research on chlorogenic acid, the proposed primary mechanisms of action for this compound are:
-
Inhibition of the NF-κB Signaling Pathway: this compound is predicted to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This is a crucial pathway that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[1][2][3][4] It is hypothesized that this compound, like CGA, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[1][4]
-
Antioxidant Activity via Nrf2 Pathway Activation: this compound is expected to exhibit potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound is thought to facilitate Nrf2's nuclear translocation, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[1][6]
-
Modulation of MAPK Signaling Pathways: There is evidence to suggest that chlorogenic acid can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1] These pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. It is plausible that this compound also influences these pathways, contributing to its overall biological activity.
Experimental Validation Protocols
To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.
Validating NF-κB Pathway Inhibition
Objective: To determine if this compound inhibits the NF-κB signaling pathway in a dose-dependent manner.
Experimental Protocol:
-
Cell Culture and Treatment: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, and stimulate inflammation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Treat the cells with varying concentrations of this compound.
-
Western Blot Analysis:
-
Probe for phosphorylated and total levels of IκBα and the p65 subunit of NF-κB. A decrease in the ratio of phosphorylated to total protein would indicate inhibition.
-
Analyze the nuclear and cytoplasmic fractions for p65 levels to assess nuclear translocation.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing an NF-κB response element linked to a luciferase or fluorescent protein gene.
-
Measure the reporter gene activity after stimulation and treatment with this compound. A reduction in signal intensity will indicate inhibition of NF-κB transcriptional activity.[7]
-
-
ELISA for Pro-inflammatory Cytokines:
-
Measure the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Assessing Antioxidant Activity
Objective: To quantify the antioxidant capacity of this compound and its ability to activate the Nrf2 pathway.
Experimental Protocol:
-
Direct Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging activity of the compound.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reducing power of the compound.[10]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of the compound to quench peroxyl radicals.[9]
-
-
Cell-Based Assays:
-
Cellular Antioxidant Activity (CAA) Assay: Use a fluorescent probe in a cell line (e.g., Caco-2) to measure the intracellular antioxidant activity.[11]
-
Western Blot for Nrf2 Pathway Proteins:
-
Probe for Nrf2 levels in nuclear and cytoplasmic fractions to assess nuclear translocation.
-
Measure the expression levels of downstream Nrf2 target proteins like HO-1, SOD, and catalase.
-
-
ARE (Antioxidant Response Element) Reporter Assay:
-
Use a reporter construct containing the ARE sequence to measure the transcriptional activity of Nrf2.
-
-
Investigating MAPK Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of key MAPK proteins.
Experimental Protocol:
-
Western Blot Analysis:
-
Treat cells with an appropriate stimulus (e.g., growth factors, stress-inducing agents) and this compound.
-
Probe for the phosphorylated and total levels of ERK1/2, JNK, and p38 kinases. Changes in the phosphorylation status will indicate modulation of these pathways.[12]
-
Comparative Data and Alternatives
To provide context for the experimental results, it is crucial to compare the activity of this compound with that of its parent compound, chlorogenic acid, and other relevant alternatives.
Table 1: Comparative Biological Activity Data for Chlorogenic Acid (Reference)
| Biological Activity | Assay | IC50 / EC50 (μM) | Reference |
| NF-κB Inhibition | Luciferase Reporter Assay (LPS-stimulated RAW 264.7) | ~50-100 | [4] |
| Antioxidant Activity | DPPH Radical Scavenging | ~15-30 | [13] |
| ABTS Radical Scavenging | ~5-15 | [13] | |
| FRAP | ~40-60 (μmol Fe(II)/μmol) | [13] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7) | ~20-40 | [11] |
Alternatives for Comparison:
-
Chlorogenic Acid (CGA): The parent compound, serving as the primary benchmark.
-
Caffeic Acid: A major metabolite of CGA with known antioxidant and anti-inflammatory properties.[2][14]
-
Ferulic Acid: Another metabolite of CGA with well-documented biological activities.[2]
-
Quercetin: A flavonoid with potent antioxidant and anti-inflammatory effects, acting through similar pathways.
-
Resveratrol: A polyphenol known to modulate NF-κB and Nrf2 pathways.
By comparing the quantitative data obtained for this compound with these reference compounds, researchers can gain a clearer understanding of its potency and potential therapeutic advantages.
Visualizing the Mechanisms and Workflows
To facilitate a deeper understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed NF-κB inhibitory pathway of this compound.
Caption: Proposed Nrf2 activation pathway of this compound.
Caption: Experimental workflow for mechanism of action validation.
References
- 1. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Overview of Chlorogenic Acid and its Metabolites in Chronic Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of chlorogenic acid from Taraxacum officinale on LTA-stimulated bovine mammary epithelial cells via the TLR2/NF-κB pathway | PLOS One [journals.plos.org]
- 5. Chlorogenic Acid's Antioxidant Defense: A Key Pharmacological Mechanism Against Metabolic Diseases [wsp-publishing.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking Ethyl Chlorogenate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Ethyl chlorogenate against established drugs in the fields of antioxidant, anti-inflammatory, and neuroprotective research. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.
This compound, an ester of chlorogenic acid, belongs to a class of compounds well-documented for a range of biological activities.[1][2] While specific quantitative performance data for this compound in standardized assays is not extensively available in current literature, this guide benchmarks its anticipated performance based on the known activities of chlorogenic acid and its derivatives against established reference compounds.
Antioxidant Activity
Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS). This is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | Data not available. Expected to show potent activity based on chlorogenic acid derivatives. |
| ABTS | Data not available. Expected to show potent activity based on chlorogenic acid derivatives. | |
| Ascorbic Acid (Standard) | DPPH | ~5-25 |
| ABTS | ~5-50 | |
| Trolox (Standard) | DPPH | ~5-30 |
| ABTS | ~2-10 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (this compound, standards) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Experimental Protocol: ABTS Radical Scavenging Assay
-
ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated.
-
The IC50 value is determined from a dose-response curve.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The antioxidant effects of many phenolic compounds, including chlorogenic acid derivatives, are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4][5][6] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various diseases. The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Data Presentation: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) |
| This compound | NO Production in LPS-stimulated RAW 264.7 cells | Data not available. Expected to show potent activity based on chlorogenic acid.[1] |
| Dexamethasone (Standard) | NO Production in LPS-stimulated RAW 264.7 cells | ~1-10 |
| Indomethacin (Standard) | NO Production in LPS-stimulated RAW 264.7 cells | ~10-50 |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.
Signaling Pathway: NF-κB Mediated Inflammation
The anti-inflammatory effects of chlorogenic acid and its derivatives are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] LPS activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.
Neuroprotective Effects
Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress-induced neuronal cell death is a common model to study neuroprotective effects. The human neuroblastoma cell line SH-SY5Y is frequently used for this purpose, with hydrogen peroxide (H2O2) often used to induce oxidative stress.
Data Presentation: Neuroprotective Activity
| Compound | Assay | EC50 (µM) |
| This compound | H2O2-induced cell death in SH-SY5Y cells | Data not available. Chlorogenic acid and its derivatives show protective effects.[9][10] |
| N-acetylcysteine (NAC) (Standard) | H2O2-induced cell death in SH-SY5Y cells | ~100-1000 |
| Quercetin (Reference) | H2O2-induced cell death in SH-SY5Y cells | ~5-20 |
Experimental Protocol: H2O2-induced Neurotoxicity Assay in SH-SY5Y Cells
-
SH-SY5Y cells are cultured in an appropriate medium.
-
Cells are pre-treated with various concentrations of the test compound.
-
After the pre-treatment period, H2O2 is added to the culture medium to induce oxidative stress and cell death.
-
Following incubation, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The percentage of neuroprotection is calculated relative to the H2O2-treated control.
-
The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect, is determined.
Signaling Pathway: PI3K/Akt-Mediated Neuroprotection
The neuroprotective effects of many natural compounds, including chlorogenic acid derivatives, are linked to the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[11][12] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death).
Conclusion
While direct quantitative data for this compound is currently limited in the public domain, the extensive research on its parent compound, chlorogenic acid, and related derivatives strongly suggests its potential as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic promise of this compound. Further research is warranted to establish the specific IC50 and EC50 values of this compound in these and other relevant biological assays.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Dissertations / Theses: 'Juice concentrating' – Grafiati [grafiati.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Ethyl Chlorogenate: A Comparative Analysis of its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Ethyl chlorogenate, an ester derivative of the widely studied chlorogenic acid, has garnered attention for its potential therapeutic applications. This guide provides a comparative statistical analysis of this compound's performance against its parent compound, chlorogenic acid, with a focus on its antioxidant and anti-inflammatory activities. The information presented is intended to support further research and drug development endeavors.
Comparative Analysis of Bioactivities
While direct comparative studies on this compound are limited, research on its close structural analog, mthis compound, provides valuable insights into its potential bioactivities. Studies suggest that esterification of chlorogenic acid can modulate its biological effects.
Antioxidant Activity
The antioxidant capacity of chlorogenic acid and its derivatives is a key area of investigation. One study reported that mthis compound exhibits stronger antioxidant activity than chlorogenic acid itself. However, a more comprehensive study that evaluated mthis compound using eight different antioxidant assays concluded that the parent chlorogenic acid demonstrated higher activity in most of the tests. This highlights the importance of utilizing multiple assays to obtain a complete profile of a compound's antioxidant potential.
Table 1: Comparative Antioxidant Activity Data (Hypothetical IC50 values)
| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Scavenging Assay (IC50 in µM) | Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II)/µM) |
| This compound (Projected) | 15.5 | 8.2 | 1.8 |
| Chlorogenic Acid | 18.2 | 9.5 | 1.5 |
| Mthis compound | 14.8 | 7.9 | 1.9 |
| Ascorbic Acid (Standard) | 25.0 | 15.0 | 2.5 |
Note: The IC50 values for this compound are projected based on the activities of its methyl analog and are for illustrative purposes. Actual experimental data is required for definitive comparison.
Anti-inflammatory Activity
Research indicates that mthis compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] The inhibitory effect of mthis compound on NF-κB was found to be more potent than that of chlorogenic acid.[1] This suggests that this compound may also possess significant anti-inflammatory properties.
Table 2: Comparative Anti-inflammatory Activity Data (Hypothetical IC50 values)
| Compound | Lipoxygenase (LOX) Inhibition Assay (IC50 in µM) | Cyclooxygenase-2 (COX-2) Inhibition Assay (IC50 in µM) |
| This compound (Projected) | 12.3 | 18.7 |
| Chlorogenic Acid | 15.8 | 22.5 |
| Mthis compound | 11.9 | 17.9 |
| Indomethacin (Standard) | 0.5 | 1.2 |
Note: The IC50 values for this compound are projected based on the activities of its methyl analog and are for illustrative purposes. Actual experimental data is required for definitive comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (this compound, Chlorogenic Acid) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Create a series of dilutions for each test compound and the standard.
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Lipoxygenase (LOX) Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Protocol:
-
Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of the substrate, linoleic acid.
-
Prepare stock solutions of the test compounds and a standard inhibitor (e.g., Indomethacin) in a suitable solvent.
-
Create a series of dilutions for each test compound and the standard.
-
In a cuvette, mix the lipoxygenase solution with the test compound or standard at different concentrations and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the hydroperoxide product.
-
Calculate the percentage of inhibition of lipoxygenase activity and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action of this compound based on the known activities of chlorogenic acid and its derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Chlorogenate: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Ethyl chlorogenate, a chlorinated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect against skin contact.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[1][2]
-
Segregation: Isolate this compound waste from other waste streams. It should be collected as a halogenated organic waste.[3]
-
Container Selection: Use a designated, properly labeled, and chemically compatible container for waste collection. The container must have a secure cap to prevent leaks and evaporation.[4][5] It is advisable to reuse an empty reagent bottle that previously held a compatible chemical, ensuring it is correctly relabeled.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]
-
The approximate quantity of the waste.
-
The date of waste generation.[1]
-
The laboratory or room number where the waste was generated.[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
-
Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[5] Ensure that incompatible chemicals are not stored in close proximity.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][6] Follow all institutional procedures for requesting waste collection.
Disposal and Handling Summary
| Parameter | Guideline |
| Disposal Method | Collection as hazardous waste for incineration by a licensed facility.[3] |
| Drain Disposal | Strictly prohibited.[1][2] |
| Solid Waste Disposal | Prohibited.[2] |
| Waste Code | To be determined by your institution's EHS department based on local and national regulations. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label.[4][5][6] |
Spill Management Protocol
In the event of an accidental spill of this compound, immediate and appropriate action is crucial to contain the spill and prevent exposure.
-
Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation by working in a fume hood or opening windows if safe to do so.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.
-
Collection: Carefully collect the absorbent material and place it in a designated, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office in accordance with your established emergency procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
Essential Guide to Personal Protective Equipment for Handling Ethyl Chlorogenate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling Ethyl chlorogenate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.
Understanding the Hazards
While specific hazard information for this compound is not extensively documented in readily available safety data sheets, it is prudent to treat it with a high degree of caution based on its chemical structure and the known hazards of similar compounds. It is derived from chlorogenic acid, which itself can cause skin and eye irritation[1]. The "chloro-" functional group suggests that it could have properties similar to other chlorinated organic compounds, which can be toxic and corrosive. Therefore, it is essential to handle this compound in a controlled laboratory environment and to use appropriate personal protective equipment.
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table and workflow diagram outline the minimum required PPE for handling this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | PPE Item | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always double-glove. | To prevent skin contact. The specific type of glove should be chosen based on chemical resistance charts and the task being performed.[2][3][4][5][6] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant. | To protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[7] |
| Body | Laboratory coat | Flame-resistant, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Fume hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. | |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. | To protect feet from spills.[7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk. The following procedures should be followed for all tasks involving this compound.
A. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The storage container should be tightly closed.[8]
B. Preparation and Weighing
-
Don all required PPE as outlined in the workflow diagram.
-
Perform all manipulations within a certified chemical fume hood.
-
Use a dedicated, clean set of spatulas and weighing containers.
-
Carefully transfer the desired amount of this compound, avoiding the generation of dust or aerosols.
-
Clean any minor spills immediately with an appropriate absorbent material.
C. Experimental Use
-
Ensure all glassware is clean, dry, and free of contaminants.
-
When setting up reactions, add reagents slowly and in a controlled manner.
-
Maintain a clear and organized workspace to prevent accidental spills or reactions.
-
Keep the fume hood sash at the lowest practical height.
D. Post-Experiment
-
Quench any reactive materials safely according to your laboratory's standard operating procedures.
-
Clean all glassware and equipment thoroughly.
-
Dispose of all waste as outlined in the disposal plan.
Standard Handling Workflow
The diagram below outlines a typical workflow for handling this compound during an experiment.
Caption: Standard Experimental Workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
B. Container Management
-
Use only chemically compatible waste containers.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers closed except when adding waste.
C. Disposal Procedure
-
Follow your institution's hazardous waste disposal procedures.
-
Do not dispose of this compound down the drain.[9]
-
Arrange for pickup by your institution's environmental health and safety department.
Emergency Spill Response
In the event of a spill, follow these steps:
Caption: Emergency Spill Response for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. oehs.ecu.edu [oehs.ecu.edu]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. CAS 425408-42-0 | this compound [phytopurify.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
